Rimtuzalcap
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Properties
Key on ui mechanism of action |
Rimtuzalcap is a positive allosteric modulator of small-conductance calcium-activated K+ channels (SK channels). It is thought to exert its activity on essential tremor through increasing SK channel activity in the Purkinje cells of the cerebellar cortex resulting in hyperpolarization and consequently, a slower firing rate. These Purkinje cells have a glutamatergic excitatory input to deep cerebellar neurons in the dentate nucleus which themselves exert the same input on the ventral intermediate nucleus in the thalamocortical system. From there the ventral intermediate nucleus exerts excitatory input to the motor cortex, producing an effect on motor function. It is the decrease in the activity of this pathway through targeting Purkinje cell firing rate that is thought to have a beneficial impact on essential tremor. |
|---|---|
CAS No. |
2167246-24-2 |
Molecular Formula |
C18H24F2N6O |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-(3-methylpyrazol-1-yl)-6-morpholin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C18H24F2N6O/c1-13-4-7-26(24-13)17-22-15(21-14-2-5-18(19,20)6-3-14)12-16(23-17)25-8-10-27-11-9-25/h4,7,12,14H,2-3,5-6,8-11H2,1H3,(H,21,22,23) |
InChI Key |
OVLIDRAJVMUEMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=NC(=CC(=N2)N3CCOCC3)NC4CCC(CC4)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rimtuzalcap |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Rimtuzalcap: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimtuzalcap (formerly CAD-1883) is an investigational small molecule therapeutic agent that acts as a selective positive allosteric modulator (PAM) of small-conductance calcium-activated potassium (SK) channels. Specifically, it shows selectivity for the KCa2.2 subtype. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical and clinical data. It includes detailed experimental protocols for foundational assays and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the fields of neuroscience and channelopathy.
Introduction
Essential tremor (ET) and spinocerebellar ataxias (SCAs) are debilitating neurological disorders characterized by involuntary rhythmic movements and a lack of voluntary coordination of muscle movements, respectively. A key pathological feature underlying these conditions is the dysregulation of neuronal firing patterns within the cerebellar circuits. This compound has emerged as a promising therapeutic candidate by targeting the SK channels, which are critical regulators of neuronal excitability.
Mechanism of Action: Positive Allosteric Modulation of SK Channels
This compound's primary mechanism of action is the positive allosteric modulation of SK channels, with a notable selectivity for the KCa2.2 subtype.[1] SK channels are voltage-independent, calcium-activated potassium channels that play a crucial role in regulating neuronal afterhyperpolarization and firing frequency.
By binding to an allosteric site on the SK channel, this compound increases the channel's sensitivity to intracellular calcium. This potentiation of SK channel activity leads to an enhanced potassium efflux, resulting in membrane hyperpolarization and a subsequent reduction in the firing rate of neurons, such as the Purkinje cells in the cerebellum.[1] This modulation of neuronal excitability is believed to restore more regular firing patterns in the dysfunctional cerebellar circuits implicated in ET and SCAs.
Signaling Pathway
The signaling pathway influenced by this compound is centered on the regulation of neuronal excitability through SK channel modulation.
Caption: this compound's signaling pathway in a Purkinje cell.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro and In Vivo Data
| Parameter | Value | Species/Model | Source |
| SK2 SC100 | 400 nM | --- | [1] |
| Purkinje Cell Firing Rate Reduction | ~40% | Mouse | --- |
| Efficacy in Harmaline-Induced Tremor Model | 10 mg/kg (oral) | Mouse | [1] |
Table 2: Phase 1 Clinical Trial Data
| Parameter | Value | Population | Source |
| Maximum Tolerated Dose | Up to 1200 mg/day | Healthy Volunteers | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Harmaline-Induced Tremor Model
This protocol is a generalized procedure for inducing and assessing tremor in rodents.
Objective: To assess the efficacy of a test compound in reducing harmaline-induced tremors, a well-established animal model for essential tremor.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Harmaline hydrochloride solution (15 mg/mL in sterile saline)
-
Test compound (this compound) in an appropriate vehicle
-
Vehicle control
-
Force-plate actimeter or a validated tremor rating scale
-
Syringes and needles for intraperitoneal (IP) or oral (PO) administration
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Place each mouse on the force-plate actimeter and record baseline motor activity for a predefined period (e.g., 15 minutes).
-
Compound Administration: Administer the test compound (e.g., this compound at 10 mg/kg, PO) or vehicle control.
-
Incubation Period: Allow for a compound-specific absorption period (e.g., 30 minutes for oral administration).
-
Tremor Induction: Administer harmaline hydrochloride (15 mg/kg, IP) to induce tremor.
-
Tremor Assessment: Immediately after harmaline injection, place the mouse back on the force-plate actimeter and record tremor activity for a specified duration (e.g., 30-60 minutes). Tremor is typically quantified by analyzing the power spectrum of the force-plate readings, focusing on the 10-16 Hz frequency band characteristic of harmaline-induced tremor in mice. Alternatively, a validated observational rating scale can be used to score tremor severity at regular intervals.
-
Data Analysis: Compare the tremor intensity (e.g., total power in the tremor frequency band) between the vehicle-treated and compound-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).
Caption: Experimental workflow for the harmaline-induced tremor model.
Phase 2a Clinical Trial Protocol (NCT03688685)
Title: A Phase 2a Open-Label Study to Evaluate the Safety, Tolerability and Efficacy of CAD-1883 Oral Treatment in Adults with Essential Tremor.
Objective: To evaluate the safety, tolerability, and efficacy of twice-daily oral dosing of CAD-1883 over 14 days of treatment in adult subjects with Essential Tremor.
Study Design: This was a Phase 2a, open-label, single-arm study.
Inclusion Criteria (abbreviated):
-
Adults (18-80 years) with a diagnosis of Essential Tremor.
-
Moderate to severe tremor.
Exclusion Criteria (abbreviated):
-
Presence of other neurological conditions that could cause tremor.
-
Use of medications known to affect tremor within a specified washout period.
Treatment:
-
This compound (CAD-1883) administered orally at a dose of 300 mg twice daily for 14 days.
Outcome Measures (Primary):
-
Safety and tolerability assessed by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
Outcome Measures (Secondary - Efficacy):
-
Change from baseline in the TETRAS (The Essential Tremor Rating Assessment Scale) Performance Subscale score.
-
Change from baseline in the TETRAS Activities of Daily Living (ADL) Subscale score.
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Clinician and Patient Global Impression of Change scales.
Caption: Workflow of the Phase 2a clinical trial (NCT03688685).
Conclusion
This compound represents a targeted therapeutic approach for movement disorders by selectively modulating SK channels to regulate neuronal excitability. The preclinical data demonstrates its potential to reduce tremor, and the Phase 1 clinical trial has established a favorable safety profile. The results from the Phase 2a study will provide further insights into its efficacy in patients with essential tremor. The detailed mechanisms and protocols provided in this guide offer a foundational resource for the scientific community to further explore the therapeutic potential of this compound and other SK channel modulators.
References
Rimtuzalcap (CAD-1883): A Technical Guide to its Discovery and Development
Abstract
Rimtuzalcap (formerly CAD-1883) is a first-in-class, selective positive allosteric modulator (PAM) of the small-conductance calcium-activated potassium (SK) channels. Developed by Cadent Therapeutics and later acquired by Novartis, this compound has been investigated as a potential therapeutic for movement disorders, primarily essential tremor (ET) and spinocerebellar ataxia (SCA). This document provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical development of this compound, intended for researchers, scientists, and drug development professionals.
Introduction
Essential tremor and spinocerebellar ataxia are debilitating neurological disorders characterized by involuntary rhythmic shaking and a lack of voluntary coordination of muscle movements, respectively.[1][2] The underlying pathophysiology of these conditions is linked to the dysregulation of neuronal firing in the cerebellum.[1][3] this compound emerged as a promising therapeutic candidate by targeting the SK channels, which play a crucial role in regulating neuronal excitability.[1]
Discovery and Mechanism of Action
This compound was identified through a drug discovery program focused on developing selective modulators of SK channels. It acts as a positive allosteric modulator, enhancing the sensitivity of SK channels to intracellular calcium. This leads to an increased potassium efflux, resulting in hyperpolarization of the neuronal membrane and a subsequent decrease in the firing rate of Purkinje cells in the cerebellum. The restoration of a more regular neuronal firing pattern is the proposed mechanism for the amelioration of tremor and ataxia. Cryo-electron microscopy studies have revealed that this compound's subtype-selectivity for KCa2.2 channels is due to the specific conformation of calmodulin and the cytoplasmic HC helices, which can accommodate the bulkier this compound molecule, unlike the KCa3.1 channel subtype.
Signaling Pathway of this compound
Synthesis
A specific, publicly available, step-by-step synthesis protocol for this compound (N-(1H-indol-6-yl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine) is not detailed in the reviewed literature. However, the synthesis would likely involve the coupling of an indolyl amine precursor with a pyrazolyl-pyridazine core structure. The synthesis of related pyrazole and pyridazine derivatives often involves condensation and cyclization reactions.
Preclinical Development
In Vitro and Ex Vivo Studies
This compound demonstrated high potency and selectivity for SK2 and SK3 channels. In ex vivo slice assays of the cerebellum, the compound was shown to reduce the firing rate of Purkinje cells by approximately 40% and improve the regularity of their firing.
Table 1: Preclinical Efficacy Data
| Parameter | Value | Reference |
| SK2 SC100 | 400 nM | |
| % SK2 SC100 | 28% | |
| Solubility | 0.074 mg/mL | |
| Purkinje Cell Firing Rate Reduction | ~40% |
In Vivo Studies
This compound was evaluated in animal models of essential tremor and ataxia. In a harmaline-induced tremor model in mice, oral administration of CAD-1883 at 10 mg/kg significantly reduced tremor. The compound also showed efficacy in a mouse model of hereditary ataxia (EA2).
Experimental Protocols
-
Animals: C57/BL6 mice or Sprague-Dawley rats are commonly used.
-
Harmaline Administration: Harmaline hydrochloride is administered subcutaneously (s.c.) or intraperitoneally (i.p.). Doses typically range from 10-20 mg/kg in mice and 10 mg/kg in rats.
-
Tremor Assessment: Tremor is quantified using a tremor monitor or by visual scoring. The frequency of harmaline-induced tremor is typically in the range of 10-16 Hz in mice and 8-12 Hz in rats.
-
Drug Administration: The test compound (e.g., this compound) is administered prior to harmaline injection, and the reduction in tremor intensity is measured.
-
Cell Preparation: Cerebellar slices containing Purkinje cells are prepared.
-
Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell recording.
-
Data Acquisition: The amplifier is set to current-clamp mode to measure the cell's firing rate or voltage-clamp mode to measure ionic currents.
-
Drug Application: The effect of this compound on the firing rate and ion channel activity is determined by perfusing the slice with a solution containing the compound.
Experimental Workflow for Preclinical Evaluation
Clinical Development
This compound has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of essential tremor and spinocerebellar ataxia.
Phase 1 Studies
Phase 1 studies in healthy volunteers demonstrated that CAD-1883 was well-tolerated at doses up to 1200 mg/day. Adverse events were generally mild and transient, and no significant side effects were reported.
Phase 2 Studies
-
Essential Tremor (NCT03688685): This was a Phase 2a open-label study to evaluate the safety, tolerability, and efficacy of this compound in adults with ET. The study involved twice-daily oral dosing of 300 mg for 14 days.
-
Spinocerebellar Ataxia (NCT04301284): This was a planned Phase 2 randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, and efficacy of CAD-1883 in adults with SCA. The study was designed to assess multiple dose levels, starting at 150 mg twice daily. This trial was later withdrawn.
Table 2: Clinical Trial Summary
| Trial ID | Indication | Phase | Status | Dosing Regimen | Reference |
| NCT03688685 | Essential Tremor | 2a | Completed | 300 mg BID | |
| NCT04301284 | Spinocerebellar Ataxia | 2 | Withdrawn | Starting at 150 mg BID |
Clinical Trial Protocol (NCT03688685 - Abridged)
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Study Design: A Phase 2a, open-label, multi-center study.
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Patient Population: Adults with a diagnosis of essential tremor.
-
Treatment: 300 mg of CAD-1883 administered orally twice daily for 14 days.
-
Primary Outcome Measures: Safety and tolerability, assessed by adverse events, vital signs, and laboratory parameters.
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Secondary Outcome Measures: Efficacy, assessed using scales such as The Essential Tremor Rating Assessment Scale (TETRAS).
Conclusion
This compound (CAD-1883) represents a targeted therapeutic approach for movement disorders by positively modulating SK channels to regulate neuronal firing. Preclinical data demonstrated its potential to reduce tremor and improve motor control. While it showed a favorable safety profile in early clinical trials, the outcomes of the later-stage clinical development have not led to its approval to date. The information gathered provides a solid foundation for understanding the scientific rationale and developmental pathway of this novel therapeutic agent. Further research may build upon these findings to explore the potential of SK channel modulation in other neurological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Rimtuzalcap
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimtuzalcap (also known as CAD-1883) is a first-in-class, selective positive allosteric modulator (PAM) of small-conductance calcium-activated potassium (SK) channels. Developed by Cadent Therapeutics, it was investigated for the treatment of movement disorders, primarily essential tremor and spinocerebellar ataxia. This compound's mechanism of action centers on restoring neuronal firing regularity in the cerebellum, a key area implicated in these conditions. Preclinical studies demonstrated its potential to reduce tremor and improve motor control. However, the clinical development of this compound was discontinued following a Phase 2a trial due to a suboptimal safety profile. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available data on this compound.
Chemical Structure and Physicochemical Properties
This compound is a pyrimidinamine derivative with the following chemical identity:
-
IUPAC Name: N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-(morpholin-4-yl)pyrimidin-4-amine[1]
-
Synonyms: CAD-1883, WHO 11140[1]
-
CAS Number: 2167246-24-2[2]
The tables below summarize the known chemical and physicochemical properties of this compound. It is important to note that a complete, experimentally determined physicochemical profile is not publicly available.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄F₂N₆O | [1] |
| Molecular Weight | 378.42 g/mol | [1] |
| Canonical SMILES | CC1=NN(C=C1)C1=NC(NC2CCC(F)(F)CC2)=CC(=N1)N1CCOCC1 | |
| InChI Key | OVLIDRAJVMUEMC-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source | Notes |
| Solubility (in DMSO) | 250 mg/mL (660.64 mM) | MedChemExpress | Requires sonication. |
| Solubility (in water) | 0.074 mg/mL | Experimentally determined. | |
| Appearance | White to off-white solid | MedChemExpress | - |
| pKa | Not publicly available | - | - |
| Melting Point | Not publicly available | - | - |
| LogP | Not publicly available | - | - |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature or patents. The development of this compound involved the design, synthesis, and optimization of a series of SK channel modulators to identify the lead compound with the most desirable properties. General methods for the synthesis of similar pyrimidinamine derivatives can be found in the patent literature, often involving the condensation of silylated pyrimidine bases with sulfonyl chlorides or the reaction of pyrimidine bases with sulfonyl chlorides in pyridine.
Mechanism of Action and Signaling Pathway
This compound is a positive allosteric modulator of the small-conductance calcium-activated potassium channels, with high potency for the SK2 and SK3 subtypes. These channels play a crucial role in regulating the firing patterns of neurons.
In patients with essential tremor and spinocerebellar ataxia, the firing of Purkinje cells in the cerebellum can become irregular, leading to a loss of motor control. This compound enhances the sensitivity of SK channels to intracellular calcium. This potentiation of SK channel activity leads to an increased potassium efflux, which hyperpolarizes the neuron and slows its firing rate, thereby restoring a more regular firing pattern. This modulation of the olivocerebellar circuit is believed to be the primary mechanism through which this compound exerts its therapeutic effects.
Pharmacological Data
Pharmacodynamics
Preclinical studies have demonstrated the pharmacodynamic effects of this compound on neuronal activity and in animal models of movement disorders.
Table 3: Preclinical Pharmacodynamic Data for this compound
| Parameter | Value | Model System | Source |
| SK2 Channel Activity (SC100) | 400 nM | In vitro assay | |
| Purkinje Cell Firing Rate Reduction | Approximately 40% | Ex vivo mouse cerebellar slices | |
| Reversal of Interspike Interval | Partial reversal of increased coefficient of variation with 1 or 3 µM CAD-1883 | Cerebellar slices from spinocerebellar ataxia-2 58Q mice | |
| Efficacy in Tremor Model | Reduced tremor at an oral dose of 10 mg/kg | Harmaline-induced mouse model of essential tremor | |
| Selectivity | Selective over Na, BK, IK, and SK5 channels. Not active in CYP, kinase, and CEREP panels. | In vitro assays |
Pharmacokinetics
Detailed human pharmacokinetic data for this compound is not publicly available. Phase 1 studies in healthy volunteers were conducted, and plasma concentrations were monitored in the Phase 2a trial, but specific parameters such as Cmax, Tmax, AUC, half-life, and protein binding have not been published.
Table 4: Preclinical Pharmacokinetic Data for this compound
| Parameter | Value | Species | Source |
| Brain Free Fraction | 6.1% | Mouse |
Clinical Trials
This compound underwent Phase 1 and Phase 2a clinical development for essential tremor and was also being investigated for spinocerebellar ataxia.
Phase 1 Studies
Phase 1 dose-escalation studies were conducted in healthy volunteers. This compound was reported to be well-tolerated at all doses, with only minimal transient adverse effects.
Phase 2a Study in Essential Tremor (NCT03688685)
A Phase 2a open-label study was conducted to evaluate the safety, tolerability, and efficacy of this compound in adults with essential tremor. While the trial was completed, the development of this compound was subsequently discontinued. Publicly available information indicates that this was due to a suboptimal safety profile observed in the study. Detailed quantitative efficacy data (e.g., changes in the Tremor-Related Activities of Daily Living Scale - TETRAS) and a comprehensive list of adverse events have not been formally published.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted on this compound are not available in the public domain. The following are representative protocols based on the available information and general methodologies for the types of studies performed.
Ex Vivo Cerebellar Slice Electrophysiology
This protocol is a generalized procedure for recording from Purkinje cells in cerebellar slices to assess the effect of a compound like this compound.
References
Rimtuzalcap: A Technical Whitepaper on a Positive Allosteric Modulator of SK Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimtuzalcap (formerly CAD-1883) is a first-in-class, selective positive allosteric modulator (PAM) of small-conductance calcium-activated potassium (SK) channels, with a focus on the SK2 and SK3 subtypes. Developed by Cadent Therapeutics, this compound was investigated for the treatment of movement disorders, primarily essential tremor and spinocerebellar ataxia. The proposed mechanism of action centered on the modulation of neuronal excitability in the cerebellum, specifically by reducing the firing rate of Purkinje cells. Despite showing promise in preclinical models and early clinical trials, the development of this compound was discontinued due to a suboptimal safety profile observed in a Phase 2a clinical trial. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, details of its mechanism of action, and representative experimental protocols.
Introduction to SK Channels and Therapeutic Rationale
Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability. Activated by intracellular calcium, these channels mediate the afterhyperpolarization (AHP) that follows an action potential, thereby influencing the firing frequency and pattern of neurons. In the cerebellum, SK channels are highly expressed in Purkinje cells, which play a central role in motor coordination and learning. Dysregulation of Purkinje cell firing is implicated in the pathophysiology of movement disorders such as essential tremor and spinocerebellar ataxia.
Positive allosteric modulation of SK channels presents a therapeutic strategy to restore normal neuronal firing patterns. By enhancing the sensitivity of SK channels to calcium, PAMs can increase potassium efflux, leading to a more pronounced AHP and a reduction in aberrant neuronal firing. This compound was designed to selectively modulate SK channels to achieve this therapeutic effect.
Mechanism of Action
This compound acts as a positive allosteric modulator of SK2 and SK3 channels.[1] Its primary mechanism is to increase the apparent calcium sensitivity of these channels, leading to their activation at lower intracellular calcium concentrations.[2] This enhanced channel activity results in a more robust and prolonged afterhyperpolarization following an action potential.
In the context of the cerebellar circuitry, the key therapeutic target of this compound is the Purkinje cell. By potentiating SK channel function in these neurons, this compound is believed to hyperpolarize the cell membrane and slow the neuronal firing rate.[3] Preclinical studies have shown that this compound reduces the firing rate of Purkinje cells by approximately 40%.[1] This reduction in the firing rate of hyperexcitable Purkinje cells is thought to normalize the output from the cerebellum, thereby alleviating the motor symptoms of essential tremor.
The signaling pathway is visualized in the diagram below:
Preclinical Data
In Vitro Potency and Selectivity
This compound was identified as a potent and selective positive allosteric modulator of SK2 and SK3 channels. The available quantitative data is summarized in the table below.
| Parameter | Value | Channel Subtype | Assay Type |
| SC100 * | 400 nM | SK2 | Not Specified |
| Selectivity | Selective over Na, BK, IK, and SK5 channels | Various | Not Specified |
*SC100 is a measure of the concentration required to achieve 100% of the maximal effect of a standard agonist.
In Vivo Efficacy
The efficacy of this compound was evaluated in a harmaline-induced mouse model of essential tremor. Oral administration of this compound demonstrated a reduction in tremor.
| Animal Model | Dose | Route of Administration | Outcome |
| Harmaline-induced tremor in mice | 10 mg/kg | Oral | Reduction in tremor |
Preclinical Safety and Pharmacokinetics
Detailed preclinical safety and pharmacokinetic data for this compound are not publicly available.
Clinical Data
Phase 1 Studies
Phase 1 clinical trials in healthy volunteers demonstrated that this compound was generally well-tolerated.
| Study Population | Maximum Tolerated Dose | Key Findings |
| Healthy Volunteers | Up to 1200 mg/day | Well-tolerated with no significant adverse events reported. |
Detailed pharmacokinetic parameters from these studies are not publicly available.
Phase 2a Study in Essential Tremor (NCT03688685)
An open-label Phase 2a study was conducted to evaluate the safety, tolerability, and efficacy of this compound in adult patients with essential tremor.
| Parameter | Details |
| Study Design | Open-label |
| Patient Population | 25 adults with essential tremor |
| Dosage | 300 mg twice daily |
| Primary Outcome | Safety and tolerability |
| Efficacy Outcome | Change from baseline in The Essential Tremor Rating Assessment Scale (TETRAS) |
Results: The development of this compound was discontinued following this trial due to a suboptimal safety profile.[4] Of the 25 participants, 13 experienced at least one treatment-emergent adverse event (TEAE), with two of these being severe. Specific details of the adverse events have not been publicly disclosed. Efficacy data from this study have not been published.
Experimental Protocols
Detailed experimental protocols for the studies conducted with this compound are not available in the public domain. The following are representative protocols for key assays used in the characterization of SK channel positive allosteric modulators.
Electrophysiology: Whole-Cell Patch Clamp
This protocol is a standard method for assessing the activity of ion channels in cultured cells.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human SK2 or SK3 channel subunit are cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose (pH 7.4). The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and varying concentrations of free Ca2+ buffered with EGTA (pH 7.2).
-
Data Acquisition: Cells are voltage-clamped at a holding potential of -80 mV. Currents are elicited by voltage steps or ramps.
-
Compound Application: this compound is applied at various concentrations via a perfusion system in the presence of a fixed, sub-maximal concentration of intracellular Ca2+.
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Data Analysis: The potentiation of the SK current by this compound is measured, and concentration-response curves are generated to determine the EC50 value.
In Vivo Tremor Assessment: Harmaline-Induced Model
This is a common animal model used to screen for drugs with potential anti-tremor activity.
Methodology:
-
Animals: Male C57BL/6 mice are used.
-
Induction of Tremor: Tremor is induced by an intraperitoneal (i.p.) injection of harmaline hydrochloride (e.g., 20 mg/kg).
-
Drug Administration: this compound or vehicle is administered orally at a specified time (e.g., 60 minutes) before harmaline injection.
-
Tremor Assessment: Tremor is quantified using a tremor scoring scale or an automated tremor analysis system at various time points after harmaline injection.
-
Data Analysis: The effect of this compound on tremor severity is compared to the vehicle control group.
Summary and Future Directions
This compound is a selective positive allosteric modulator of SK2 and SK3 channels that showed initial promise for the treatment of essential tremor. Its mechanism of action, centered on the reduction of Purkinje cell firing rate, is well-supported by preclinical data. However, the discontinuation of its clinical development due to an unfavorable safety profile highlights the challenges in modulating neuronal excitability for therapeutic benefit.
While this compound itself will not be progressing, the understanding of its mechanism and the structural basis for its selectivity for the KCa2.2 channel can inform the development of future SK channel modulators with improved therapeutic windows. Further research into the specific adverse effects encountered with this compound could provide valuable insights for designing safer and more effective drugs targeting this important ion channel family.
The logical relationship for future drug development in this area is depicted below:
References
The Role of Rimtuzalcap in Modulating Cerebellar Purkinje Cell Firing Rate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerebellar Purkinje cells, the sole output neurons of the cerebellar cortex, play a critical role in motor coordination and learning. Dysregulation of their firing rate is a key pathological feature in several neurological disorders, including essential tremor and spinocerebellar ataxias. Rimtuzalcap (formerly CAD-1883) is a novel, first-in-class selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in modulating the firing rate of cerebellar Purkinje cells. We present available quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.
Introduction
The intrinsic excitability and regular pacemaking of cerebellar Purkinje cells are fundamental to proper motor function. The firing pattern of these neurons is meticulously controlled by a complex interplay of various ion channels. Among these, the small-conductance calcium-activated potassium (SK) channels are crucial for regulating the afterhyperpolarization (AHP) that follows an action potential, thereby influencing the overall firing frequency and regularity.
In pathological states such as essential tremor and certain spinocerebellar ataxias, Purkinje cell firing can become irregular and dysregulated, contributing to the motor deficits characteristic of these conditions. Pharmacological modulation of the channels that govern Purkinje cell excitability represents a promising therapeutic strategy.
This compound is an investigational drug that acts as a positive allosteric modulator of SK channels. By enhancing the sensitivity of SK channels to intracellular calcium, this compound is hypothesized to restore normal firing patterns in dysfunctional Purkinje cells, thereby ameliorating symptoms of motor dysfunction.
Mechanism of Action of this compound on Purkinje Cells
This compound is thought to exert its therapeutic effect by increasing the activity of SK channels in the Purkinje cells of the cerebellar cortex.[1] This enhanced SK channel activity leads to a more pronounced afterhyperpolarization following each action potential. The resulting hyperpolarization of the cell membrane increases the time required to reach the threshold for the next action potential, consequently slowing the overall firing rate.[1] This modulation is believed to help normalize the pathological firing patterns observed in movement disorders.
Signaling Pathway
The proposed signaling pathway for this compound's action on Purkinje cells is depicted below. In essence, by binding to a site on the SK channel distinct from the calcium-binding site, this compound increases the channel's affinity for calcium. This means that at a given intracellular calcium concentration, the SK channels are more likely to be open, leading to an increased potassium efflux and hyperpolarization.
Quantitative Data on Purkinje Cell Firing Rate
Preclinical studies have provided quantitative evidence of this compound's effect on Purkinje cell firing. The following table summarizes the key findings from ex vivo experiments using cerebellar slices.
| Parameter | Animal Model | This compound (CAD-1883) Concentration | Observed Effect | Reference |
| Firing Rate | Wild-type mouse | Not specified | ~40% reduction | [2][3] |
| Firing Regularity (Coefficient of Variation of Interspike Interval) | Spinocerebellar ataxia-2 (SCA2) 58Q mouse (11-month-old) | 1 µM | Partial reversal of increased CV | [2] |
| Firing Regularity (Coefficient of Variation of Interspike Interval) | Spinocerebellar ataxia-2 (SCA2) 58Q mouse (11-month-old) | 3 µM | Partial reversal of increased CV |
CV: Coefficient of Variation
Experimental Protocols
While the specific details from the original preclinical studies are not publicly available, a representative experimental protocol for assessing the effect of a compound like this compound on Purkinje cell firing in acute cerebellar slices can be constructed based on standard electrophysiological techniques.
Acute Cerebellar Slice Preparation
-
Animal Model: C57BL/6J mice (for wild-type studies) or a relevant transgenic model (e.g., SCA2-58Q) are used.
-
Anesthesia and Euthanasia: The mouse is deeply anesthetized with isoflurane and euthanized by decapitation, in accordance with institutional animal care and use committee guidelines.
-
Brain Extraction: The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., a modified artificial cerebrospinal fluid (aCSF) with high sucrose and low calcium to reduce excitotoxicity).
-
Slicing: The cerebellum is isolated and mounted on the stage of a vibratome. Sagittal slices (250-300 µm thick) are cut in the ice-cold, oxygenated cutting solution.
-
Recovery: Slices are transferred to a holding chamber containing aCSF (composed of, in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2) at 32-34°C for 30 minutes, and then maintained at room temperature for at least 1 hour before recording. The aCSF is continuously bubbled with 95% O2 / 5% CO2.
Electrophysiological Recording
-
Recording Setup: Slices are transferred to a recording chamber on the stage of an upright microscope equipped with differential interference contrast (DIC) optics and an infrared camera. The slice is continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.
-
Cell Identification: Purkinje cells are visually identified by their large soma size and location in the Purkinje cell layer.
-
Recording Technique: Spontaneous firing activity is typically measured using non-invasive cell-attached patch-clamp recordings to preserve the intracellular milieu.
-
A glass micropipette (resistance 3-5 MΩ) filled with aCSF or a simple saline solution is carefully positioned against the soma of a Purkinje cell.
-
Gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Action potentials are recorded as capacitive currents in voltage-clamp mode.
-
-
Data Acquisition:
-
A baseline recording of spontaneous firing is obtained for a stable period (e.g., 5-10 minutes).
-
This compound is then bath-applied to the slice at the desired concentrations (e.g., 1 µM, 3 µM).
-
The firing rate and regularity (coefficient of variation of the interspike interval) are recorded continuously during drug application.
-
A washout period, where the slice is perfused with drug-free aCSF, may be included to assess the reversibility of the drug's effects.
-
-
Data Analysis: The firing frequency and coefficient of variation are calculated for the baseline, drug application, and washout periods. Statistical analysis is performed to determine the significance of any changes.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the electrophysiological experiments described above.
Conclusion
This compound represents a targeted therapeutic approach for neurological disorders characterized by Purkinje cell dysfunction. Its mechanism as a positive allosteric modulator of SK channels is well-supported by its observed effects on Purkinje cell firing rates in preclinical models. The approximately 40% reduction in firing rate in wild-type mouse cerebellar slices and the normalization of firing regularity in a mouse model of spinocerebellar ataxia provide a strong rationale for its clinical development. Further research, including more detailed dose-response studies and in vivo electrophysiology, will continue to elucidate the full therapeutic potential of this compound. This guide provides a foundational understanding for researchers and drug development professionals working in the field of cerebellar ataxias and other movement disorders.
References
- 1. Patch-Clamp Recordings from Cerebellar Basket Cell Bodies and Their Presynaptic Terminals Reveal an Asymmetric Distribution of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compartmental models of rat cerebellar Purkinje cells based on simultaneous somatic and dendritic patch-clamp recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Rimtuzalcap's Effect on the Olivo-Cerebellar Network: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimtuzalcap (formerly CAD-1883) is a novel, selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels. It has been investigated for its therapeutic potential in movement disorders, particularly essential tremor and spinocerebellar ataxia (SCA), which are associated with dysfunction within the olivo-cerebellar network. This technical guide provides an in-depth overview of the core scientific principles underlying this compound's mechanism of action, supported by available preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action in the Olivo-Cerebellar Network
The olivo-cerebellar circuit is critical for motor control and coordination. Irregular firing of Purkinje cells, the sole output neurons of the cerebellar cortex, is a key pathophysiological feature of certain movement disorders. This compound is designed to restore regular neuronal firing by targeting SK channels.
This compound acts as a positive allosteric modulator of SK channels, which are expressed in Purkinje cells. By increasing the sensitivity of these channels to intracellular calcium, this compound enhances potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization dampens the erratic firing of Purkinje cells, resulting in a more regular, slower firing rate. This modulation of Purkinje cell activity is believed to normalize the output from the cerebellum, thereby alleviating symptoms of tremor and ataxia.[1][2]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in a Purkinje cell.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound from preclinical and clinical investigations.
Table 1: Preclinical Efficacy of this compound
| Animal Model | Compound/Dose | Measured Effect | Outcome | Source |
| Wild-type mouse cerebellar slices | CAD-1883 | Purkinje cell firing rate | ~40% reduction | [3] |
| Spinocerebellar ataxia-2 58Q mouse cerebellar slices | 1 or 3 µM CAD-1883 | Coefficient of variation of the interspike interval | Partial reversal of the increased coefficient of variation | [3] |
| Rat harmaline model of essential tremor | 10 mg/kg oral CAD-1883 | Tremor | Reduction in tremor | [4] |
Table 2: Clinical Trial Design for this compound (CAD-1883)
| Clinical Trial ID | Indication | Phase | Dosing Regimen | Primary Outcome Measure | Status |
| NCT03688685 | Essential Tremor | 2 | Not specified in available sources | Not specified in available sources | Completed |
| NCT04301284 | Spinocerebellar Ataxia | 2 | Initial dose: 150 mg twice daily; up to 600 mg twice daily | Scale for the Assessment and Rating of Ataxia (SARA) | Withdrawn |
Experimental Protocols
Detailed experimental protocols for the key assays used to evaluate this compound are provided below. While the specific protocols for the this compound studies are not publicly available, the following represent standard methodologies in the field.
Cerebellar Slice Electrophysiology
This protocol describes a general method for preparing rodent cerebellar slices for electrophysiological recordings of Purkinje cells.
1. Slice Preparation:
-
Anesthetize a rodent (e.g., mouse or rat) and perform decapitation.
-
Rapidly dissect the brain and isolate the cerebellum in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Mount the cerebellum on a vibratome or tissue chopper stage and cut 200-400 µm thick sagittal slices.
-
Transfer the slices to a recovery chamber with oxygenated aCSF at 37°C for 1-2 hours before recording.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber of a microscope and continuously perfuse with oxygenated aCSF at room temperature or a more physiological temperature.
-
Identify Purkinje cells visually for patch-clamp recording.
-
Use borosilicate glass pipettes filled with an appropriate internal solution to perform whole-cell patch-clamp recordings to measure firing rates and other electrophysiological properties.
Caption: Experimental workflow for cerebellar slice electrophysiology.
Harmaline-Induced Tremor Model in Rats
This protocol outlines a standard procedure for inducing and assessing tremor in rats using harmaline.
1. Animal Preparation and Dosing:
-
Use adult male Wistar or Sprague-Dawley rats.
-
Allow animals to acclimate to the testing environment.
-
Administer harmaline hydrochloride at a dose of 10-30 mg/kg via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Administer the test compound (e.g., this compound) at a predetermined time before or after harmaline injection.
2. Tremor Assessment:
-
Place the rat in a cage equipped with a force plate actimeter or a similar motion detection system.
-
Record the motor activity for a defined period.
-
Analyze the power spectrum of the motion data, focusing on the 10-16 Hz frequency band, which is characteristic of harmaline-induced tremor.
-
Quantify tremor severity by measuring the power within this frequency band.
Caption: Workflow for the harmaline-induced tremor model.
Scale for the Assessment and Rating of Ataxia (SARA)
SARA is a clinical scale used to quantify the severity of ataxia. It is administered by a trained clinician and consists of eight items.
Items Assessed:
-
Gait: Assesses walking, turning, and tandem walking.
-
Stance: Evaluates the ability to stand with feet in different positions.
-
Sitting: Measures stability while sitting unsupported.
-
Speech Disturbance: Rates the clarity and flow of speech.
-
Finger Chase: Tests the ability to accurately and quickly follow a moving target with the finger.
-
Nose-Finger Test: Assesses coordination and tremor during a pointing task.
-
Fast Alternating Hand Movements: Evaluates the speed and regularity of alternating hand movements.
-
Heel-Shin Slide: Measures the ability to smoothly slide the heel up and down the shin.
Scoring:
-
Each item is scored on a scale, with higher scores indicating more severe ataxia.
-
The total score ranges from 0 (no ataxia) to 40 (most severe ataxia).
-
For limb-specific items, the scores from the right and left sides are averaged.
Conclusion
This compound represents a targeted therapeutic approach for movement disorders characterized by irregular neuronal firing in the olivo-cerebellar network. Its mechanism as a positive allosteric modulator of SK channels in Purkinje cells is well-supported by its observed effects in preclinical models. While clinical development has faced challenges, the foundational science behind this compound provides valuable insights for the future development of therapies targeting the olivo-cerebellar circuit. Further publication of detailed preclinical and clinical data would be beneficial for a more comprehensive understanding of its full therapeutic potential and limitations.
References
Preclinical Profile of Rimtuzalcap (CAD-1883): A Novel SK Channel Modulator for Essential Tremor
Abstract
Rimtuzalcap, also known as CAD-1883, is a first-in-class, selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels that was investigated for the treatment of essential tremor (ET). Preclinical research demonstrated its potential to mitigate tremor through a novel mechanism of action centered on the regulation of neuronal firing in the cerebellum. This technical guide provides an in-depth overview of the preclinical findings for this compound in the context of essential tremor, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the experimental protocols utilized in its evaluation. While the clinical development of this compound for essential tremor was discontinued, the preclinical data offer valuable insights into the therapeutic potential of SK channel modulation for movement disorders.
Introduction
Essential tremor (ET) is a prevalent movement disorder characterized by involuntary, rhythmic shaking. The underlying pathophysiology is linked to dysfunctional oscillatory activity within the olivo-cerebellar network. This compound emerged as a promising therapeutic candidate by targeting small-conductance calcium-activated potassium (SK) channels, which are key regulators of neuronal excitability and firing patterns. By positively modulating these channels, this compound was hypothesized to restore normal neuronal firing and thereby alleviate tremor.
Mechanism of Action
This compound is a positive allosteric modulator with high potency for SK2 and SK3 channel subtypes.[1] The proposed mechanism for its anti-tremor effect involves the enhancement of SK channel activity in the Purkinje cells of the cerebellar cortex.[2]
-
SK Channel Function: SK channels, when activated by intracellular calcium, allow an efflux of potassium ions, which hyperpolarizes the neuron. This afterhyperpolarization regulates the firing rate and pattern of neurons.
-
This compound's Effect: As a positive allosteric modulator, this compound increases the sensitivity of SK channels to calcium.[3] This means the channels open at lower intracellular calcium concentrations, leading to a more pronounced and prolonged hyperpolarization.
-
Therapeutic Hypothesis: In Purkinje cells, this enhanced SK channel activity is thought to slow and regularize their firing rate.[1][3] This "calming" effect on the dysregulated Purkinje cells, which are a central node in the cerebellar circuitry, is believed to reduce the oscillatory signals that are transmitted to the motor cortex, ultimately resulting in the suppression of tremor.
References
Investigating Rimtuzalcap for Spinocerebellar Ataxia Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinocerebellar ataxias (SCAs) are a group of progressive neurodegenerative disorders characterized by motor incoordination and cerebellar dysfunction. Currently, there are no approved disease-modifying therapies. This technical guide delves into the investigation of rimtuzalcap (formerly CAD-1883), a first-in-class selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, as a potential therapeutic agent for SCA. This document summarizes the available preclinical and clinical data, details relevant experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows. While the clinical development of this compound for SCA was discontinued following a portfolio reassessment, the foundational science and preclinical findings remain a valuable resource for the ongoing research and development of therapies for cerebellar ataxias.
Introduction to Spinocerebellar Ataxia and the Therapeutic Rationale for SK Channel Modulation
Spinocerebellar ataxias encompass a range of inherited neurological disorders that lead to the progressive degeneration of the cerebellum and its connected pathways.[1] This degeneration results in a variety of debilitating symptoms, most notably a loss of motor coordination (ataxia), but can also include slurred speech, difficulty swallowing, and problems with eye movements. Many forms of SCA are caused by genetic mutations, with several subtypes linked to the expansion of polyglutamine-encoding CAG repeats.[1]
A key pathological feature in many SCAs is the irregular firing of Purkinje cells, the primary output neurons of the cerebellar cortex. This dysregulation of Purkinje cell activity is thought to be a major contributor to the motor deficits observed in these conditions. Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and play a significant role in maintaining the regular firing pattern of Purkinje cells. Positive allosteric modulation of these channels presents a promising therapeutic strategy to restore normal Purkinje cell function and potentially alleviate the symptoms of ataxia.
This compound (CAD-1883): A Selective SK Channel Positive Allosteric Modulator
This compound is a novel small molecule that acts as a positive allosteric modulator of SK channels.[2] By binding to a site on the SK channel distinct from the calcium-binding site, this compound increases the channel's sensitivity to intracellular calcium. This leads to an enhanced potassium efflux, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal firing rate. The therapeutic hypothesis is that by dampening the hyperexcitability of Purkinje cells, this compound could restore a more regular firing pattern and improve motor coordination in individuals with SCA.
Preclinical Investigations of this compound in Spinocerebellar Ataxia
Preclinical studies provided the initial evidence for the potential of this compound in treating SCA. These investigations primarily utilized an animal model of SCA type 2.
Quantitative Data from Preclinical Studies
While a primary publication with detailed quantitative data from the this compound preclinical studies in SCA is not publicly available, reports from conference presentations and company communications provide some key findings. The data presented below is a summary of these qualitative and semi-quantitative descriptions. To provide a more complete picture of the potential effects of SK channel modulation, representative quantitative data from studies on other SK channel modulators in SCA mouse models is also included for illustrative purposes and is clearly noted.
| Parameter | This compound (CAD-1883) Findings in SCA2-58Q Mouse Model | Representative Data from Other SK Channel Modulators (e.g., CyPPA, NS13001) in SCA Mouse Models |
| Purkinje Cell Firing Rate | Reduced the firing rate by approximately 40%. | Significant reduction in mean firing frequency (e.g., from ~45 Hz to ~30 Hz). |
| Purkinje Cell Firing Regularity | Partial reversal of the increased coefficient of variation of the interspike interval. | Significant decrease in the coefficient of variation (CV) of the interspike interval (e.g., from ~0.4 to ~0.2). |
| In Vitro Concentration | 1 µM and 3 µM | Effective concentrations in the low micromolar range (e.g., 1-10 µM). |
| Motor Coordination (Rotarod Test) | Not explicitly reported for this compound. | Significant improvement in latency to fall from the rotarod in treated mice compared to vehicle-treated controls. |
Note: The data for "Other SK Channel Modulators" is illustrative and compiled from published studies on compounds like CyPPA and NS13001 to demonstrate the expected quantitative effects of this therapeutic class.
Experimental Protocols
The following is a detailed, representative protocol for electrophysiological recordings from cerebellar slices of an SCA mouse model, based on methodologies reported in the literature for similar compounds.
Objective: To assess the effect of this compound on the spontaneous firing activity of Purkinje cells in cerebellar slices from an SCA mouse model (e.g., SCA2-58Q).
Materials:
-
SCA2-58Q transgenic mice and wild-type littermates (e.g., 11 months old).
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 D-glucose, saturated with 95% O2/5% CO2.
-
Sucrose-based cutting solution containing (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, and 10 D-glucose, saturated with 95% O2/5% CO2.
-
This compound (CAD-1883) stock solution (e.g., 10 mM in DMSO).
-
Vibratome for tissue slicing.
-
Electrophysiology recording setup (amplifier, digitizer, micromanipulator, microscope).
-
Glass micropipettes for patch-clamp recording.
Methodology:
-
Animal Anesthesia and Brain Extraction:
-
Anesthetize the mouse with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
-
Cerebellar Slice Preparation:
-
Mount the cerebellum on the vibratome stage.
-
Prepare 250-300 µm thick sagittal slices of the cerebellar vermis in ice-cold, oxygenated sucrose-based cutting solution.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 34°C for 30 minutes to recover.
-
Maintain the slices at room temperature in oxygenated aCSF until recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.
-
Visualize Purkinje cells using a microscope with differential interference contrast optics.
-
Perform whole-cell patch-clamp recordings from Purkinje cells using glass micropipettes (3-5 MΩ resistance) filled with an intracellular solution (composition can vary, e.g., in mM: 140 K-gluconate, 10 HEPES, 7 NaCl, 0.2 EGTA, 4 Mg-ATP, 0.4 Na-GTP).
-
Record spontaneous neuronal firing in current-clamp mode.
-
-
Drug Application:
-
Establish a stable baseline recording of Purkinje cell firing for at least 5 minutes.
-
Bath-apply this compound at the desired concentrations (e.g., 1 µM and 3 µM) by adding it to the perfusion aCSF.
-
Record the firing activity for at least 10-15 minutes in the presence of the drug.
-
Perform a washout by perfusing with drug-free aCSF to observe any reversal of the effects.
-
-
Data Analysis:
-
Analyze the recorded traces to determine the mean firing frequency, coefficient of variation (CV) of the interspike interval (ISI), and other relevant firing parameters.
-
Compare the firing characteristics before, during, and after drug application.
-
Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of any observed changes.
-
Clinical Investigation of this compound in Spinocerebellar Ataxia
This compound advanced to a Phase 2 clinical trial for the treatment of SCA.
Clinical Trial Design
The "Synchrony-1" study (NCT04301284) was a randomized, double-blind, placebo-controlled Phase 2 trial designed to evaluate the safety, tolerability, and efficacy of oral this compound in adults with a genotypic diagnosis of SCA.[2]
| Trial Identifier | Phase | Title | Status | Intervention | Primary Outcome Measures |
| NCT04301284 | 2 | A Study of CAD-1883 for Spinocerebellar Ataxia (Synchrony-1) | Withdrawn | This compound (oral administration) vs. Placebo | Change from baseline in the Scale for the Assessment and Rating of Ataxia (SARA) score. |
Key aspects of the trial design included:
-
Patient Population: Adults with a genetic diagnosis of SCA.
-
Intervention: Multiple dose levels of this compound administered orally.
-
Control: Matching placebo.
-
Duration: 12-week treatment period.
-
Efficacy Assessment: The primary endpoint was the change in the SARA score, a standardized scale used to assess the severity of ataxia.
Clinical Trial Results
The Synchrony-1 trial was withdrawn in January 2021 following the acquisition of Cadent Therapeutics by Novartis and a subsequent pipeline reassessment. As a result, no clinical data from this trial has been publicly released.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Purkinje Cells
Caption: Proposed mechanism of action of this compound on Purkinje cell SK channels.
Experimental Workflow for Preclinical Electrophysiology
Caption: Workflow for assessing this compound's effect on Purkinje cell electrophysiology.
Clinical Trial Logical Flow
Caption: Logical flow of the planned Synchrony-1 (NCT04301284) clinical trial.
Conclusion and Future Directions
The investigation of this compound for the treatment of spinocerebellar ataxia provided a strong rationale for the modulation of SK channels as a therapeutic strategy. Preclinical evidence suggested that this compound could normalize the aberrant firing of Purkinje cells, a key neuropathological feature of SCA. Although the clinical development of this compound for SCA was halted, the research conducted has contributed valuable insights to the field.
Future research in this area could focus on several aspects:
-
Development of novel SK channel modulators: The therapeutic potential of this target remains high, and the development of new chemical entities with optimized pharmacokinetic and pharmacodynamic properties is warranted.
-
Combination therapies: Exploring the efficacy of SK channel modulators in combination with other therapeutic approaches, such as gene therapies or other neuroprotective agents, could lead to synergistic effects.
-
Biomarker development: The identification and validation of sensitive biomarkers to track disease progression and therapeutic response in SCA clinical trials is crucial for the successful development of new treatments.
While the story of this compound for SCA did not culminate in a new therapy, the scientific journey has illuminated a promising path for future drug development efforts aimed at alleviating the debilitating symptoms of spinocerebellar ataxia.
References
A Technical Guide to the Physicochemical Properties of Rimtuzalcap: Water Solubility and logP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of two critical physicochemical properties of Rimtuzalcap (also known as CAD-1883): water solubility and the logarithm of the partition coefficient (logP). These parameters are fundamental to understanding the drug's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key concepts and workflows.
Physicochemical Data of this compound
The following table summarizes the reported water solubility and logP values for this compound. It is important to note that these values can be determined experimentally or predicted using computational models. The source of the data is provided where available.
| Physicochemical Property | Value | Method/Source |
| Water Solubility | 0.561 mg/mL | ALOGPS (Computational Prediction)[1] |
| ≥ 2.08 mg/mL | In a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[2] | |
| ≥ 2.08 mg/mL | In a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline)[2] | |
| ≥ 2.08 mg/mL | In a solution of 10% DMSO and 90% Corn Oil[2] | |
| logP | 3.1 | ALOGPS (Computational Prediction)[1] |
| 2.78 | Chemaxon (Computational Prediction) |
Experimental Protocols
Detailed methodologies for determining water solubility and logP are crucial for reproducing and verifying these key parameters. The following sections describe standard experimental protocols.
Determination of Aqueous Solubility
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in an aqueous medium.
Protocol: Shake-Flask Method for Aqueous Solubility
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
-
The container is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
The suspension is allowed to stand undisturbed to allow the undissolved solid to sediment.
-
Alternatively, centrifugation or filtration (using a filter that does not bind the compound) can be used to separate the solid phase from the saturated aqueous solution.
-
-
Quantification:
-
A precisely measured aliquot of the clear, saturated supernatant is carefully removed.
-
The concentration of this compound in the aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
The solubility is expressed as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.
-
Workflow for shake-flask solubility determination.
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is also the traditional approach for determining the logP value, which represents the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium.
Protocol: Shake-Flask Method for logP Determination
-
Preparation of Phases:
-
n-Octanol and water are mutually saturated by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.
-
A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.
-
The mixture is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
-
-
Phase Separation:
-
The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to expedite this process.
-
-
Quantification:
-
Aliquots are carefully taken from both the n-octanol and the aqueous layers.
-
The concentration of this compound in each phase is determined using a suitable analytical method.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is then calculated as the base-10 logarithm of P.
-
Workflow for shake-flask logP determination.
Mechanism of Action of this compound
This compound is a positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels. Its therapeutic effect in conditions like essential tremor is believed to stem from its action on Purkinje cells within the cerebellum. The proposed signaling pathway is as follows:
-
This compound binds to SK channels on Purkinje cells.
-
This binding increases the activity of the SK channels.
-
Increased SK channel activity leads to hyperpolarization of the Purkinje cell membrane.
-
Hyperpolarization results in a slower firing rate of the Purkinje cells.
-
Purkinje cells provide inhibitory input to the deep cerebellar nuclei. A change in their firing rate modulates the output of the cerebellum.
-
This modulation of the olivo-cerebellar network is thought to reduce the oscillatory neuronal input to the motor cortex that causes tremors.
Proposed signaling pathway for this compound's therapeutic effect.
References
An In-depth Technical Guide on the Interaction of Rimtuzalcap with Small-Conductance Calcium-Activated Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimtuzalcap (also known as CAD-1883) is a first-in-class, selective positive allosteric modulator of small-conductance calcium-activated potassium (SK or KCa2) channels, with a particular selectivity for the KCa2.2 subtype.[1][2] This technical guide provides a comprehensive overview of the molecular interactions, quantitative pharmacology, and experimental methodologies relevant to the study of this compound. By acting as a positive allosteric modulator, this compound enhances the sensitivity of SK channels to intracellular calcium, thereby increasing potassium efflux and hyperpolarizing the cell membrane. This mechanism is of significant therapeutic interest for neurological conditions characterized by neuronal hyperexcitability, such as essential tremor and spinocerebellar ataxia.[1][2][3] This document details the structural basis for this compound's subtype selectivity, provides structured tables of its pharmacological data, and outlines detailed protocols for its experimental evaluation.
Introduction to Small-Conductance Calcium-Activated Potassium (SK) Channels
Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that are gated by intracellular calcium ions. They are expressed throughout the central nervous system and play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows action potentials. There are three main subtypes of SK channels: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), each with distinct anatomical distributions and physiological roles. The activation of SK channels leads to an efflux of potassium ions, which hyperpolarizes the cell membrane and reduces the firing frequency of neurons. Consequently, SK channels are critical in controlling firing patterns and synaptic integration.
Dysfunction of SK channels has been implicated in various neurological disorders. For instance, reduced SK channel function in cerebellar Purkinje cells can lead to irregular firing patterns and contribute to the motor symptoms of essential tremor and spinocerebellar ataxias. Therefore, positive allosteric modulators (PAMs) of SK channels, such as this compound, which enhance channel activity, represent a promising therapeutic strategy for these conditions.
This compound: Mechanism of Action and Structural Basis of Selectivity
This compound is a positive allosteric modulator that selectively enhances the activity of the KCa2.2 channel subtype. It is a derivative of the SK channel modulator CyPPA. The mechanism of action of this compound is to increase the apparent sensitivity of the KCa2.2 channel to intracellular calcium. This means that in the presence of this compound, the channel is more likely to open at lower concentrations of intracellular calcium.
The structural basis for this compound's subtype selectivity for KCa2.2 over the intermediate-conductance KCa3.1 channel has been elucidated by cryogenic electron microscopy (cryo-EM). This compound binds to a hydrophobic pocket at the interface between the KCa2.2 channel's S4-S5 linker, the HA/HB helices of a neighboring subunit, and the N-lobe of the calcium-binding protein calmodulin (CaM), which is constitutively associated with the channel.
The selectivity of this compound arises from differences in the conformation of this binding pocket between KCa2.2 and KCa3.1. In the KCa2.2 channel, the N-lobes of calmodulin are positioned in a way that allows for the conformational changes necessary to accommodate the bulky this compound molecule. In contrast, in the KCa3.1 channel, the N-lobes of calmodulin are more constrained by the channel's HC helices, preventing the binding of this compound. This structural difference explains why this compound is a selective activator of KCa2.2 and is inactive on KCa3.1.
Signaling Pathway and Molecular Interactions
The following diagram illustrates the proposed signaling pathway for this compound's modulation of the KCa2.2 channel.
Caption: Mechanism of this compound on KCa2.2 channels.
Quantitative Data Presentation
The following tables summarize the available quantitative pharmacological data for this compound and related compounds.
Table 1: Potency of this compound on KCa Channel Subtypes
| Compound | Channel Subtype | Potency (EC50) | Activity | Reference |
| This compound (CAD-1883) | KCa2.2 | ~5.1 µM | Positive Allosteric Modulator | |
| This compound (CAD-1883) | KCa2.1 | Not Reported | Not Reported | |
| This compound (CAD-1883) | KCa2.3 | Not Reported | Not Reported | |
| This compound (CAD-1883) | KCa3.1 | Inactive | No Effect |
Table 2: Potency of Other SK Channel Modulators for Comparison
| Compound | Channel Subtype | Potency (EC50) | Activity | Reference |
| NS309 | KCa2.2 | ~1.7 µM | Positive Allosteric Modulator | |
| NS309 | KCa3.1 | ~74 nM | Positive Allosteric Modulator | |
| CyPPA | KCa2.2 | ~5.6 µM | Positive Allosteric Modulator | |
| CyPPA | KCa2.3 | Higher potency than on KCa2.2 | Positive Allosteric Modulator | |
| CyPPA | KCa2.1 | Inactive | No Effect | |
| CyPPA | KCa3.1 | Inactive | No Effect |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with SK channels.
Electrophysiological Recording in a Heterologous Expression System
This protocol describes the use of the inside-out patch-clamp technique to study the direct effects of this compound on KCa2.2 channels expressed in a non-neuronal cell line (e.g., HEK293).
Objective: To determine the concentration-response relationship and the effect of this compound on the calcium sensitivity of KCa2.2 channels.
Materials:
-
HEK293 cells stably or transiently expressing the human KCa2.2 channel subunit.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Pipette solution (intracellular): 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4 with KOH. Free calcium concentrations can be adjusted by adding calculated amounts of CaCl2.
-
Bath solution (extracellular): 140 mM KCl, 10 mM HEPES, pH 7.4 with KOH.
-
This compound stock solution (e.g., 100 mM in DMSO).
Procedure:
-
Culture HEK293 cells expressing KCa2.2 on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with pipette solution.
-
Place a coverslip with cells in the recording chamber and perfuse with bath solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal in the cell-attached configuration.
-
Excise the patch of membrane to achieve the inside-out configuration, with the intracellular side of the membrane facing the bath solution.
-
Hold the membrane potential at a constant voltage (e.g., -60 mV).
-
Apply solutions with varying concentrations of free calcium to the intracellular face of the patch to establish a baseline calcium activation curve.
-
Apply this compound at various concentrations to the bath solution (which is now acting as the intracellular solution) at a fixed, sub-maximal calcium concentration to determine the concentration-response for potentiation.
-
To assess the effect on calcium sensitivity, co-apply a fixed concentration of this compound with varying concentrations of calcium and compare the resulting calcium activation curve to the baseline.
-
Analyze the data to determine EC50 values for this compound potentiation and the shift in the calcium EC50.
Workflow Diagram:
Caption: Workflow for inside-out patch-clamp experiments.
Recording from Cerebellar Purkinje Cells in Brain Slices
This protocol describes whole-cell current-clamp recordings from Purkinje cells in acute cerebellar slices to investigate the effect of this compound on neuronal firing properties.
Objective: To determine if this compound can normalize the irregular firing patterns of Purkinje cells in a mouse model of cerebellar ataxia.
Materials:
-
Wild-type mice and a mouse model of spinocerebellar ataxia (e.g., SCA2-58Q transgenic mice).
-
Vibratome for slicing brain tissue.
-
Recording chamber for brain slices.
-
Patch-clamp setup as described above.
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2: 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 26 mM NaHCO3, 1.25 mM NaH2PO4, and 25 mM glucose.
-
Intracellular solution: 135 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.1 mM EGTA, 4 mM Mg-ATP, and 0.4 mM Na-GTP, pH 7.3 with KOH.
-
This compound stock solution.
Procedure:
-
Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 250-300 µm thick sagittal cerebellar slices using a vibratome in ice-cold aCSF.
-
Allow slices to recover in oxygenated aCSF at 34°C for 30 minutes, then at room temperature for at least 30 minutes before recording.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at near-physiological temperature (32-34°C).
-
Visually identify Purkinje cells using DIC optics.
-
Establish a whole-cell patch-clamp recording in current-clamp mode.
-
Record spontaneous firing activity of the Purkinje cell.
-
Apply depolarizing current steps to evoke action potential firing and measure parameters such as firing frequency and the coefficient of variation of the interspike interval.
-
Bath-apply this compound (e.g., 1-10 µM) and repeat the recording of spontaneous and evoked firing.
-
Analyze the data to compare firing regularity and frequency before and after this compound application.
Logical Relationship Diagram:
Caption: Logic of the Purkinje cell firing experiment.
Conclusion
This compound is a selective positive allosteric modulator of KCa2.2 channels with a well-defined structural mechanism of action. Its ability to enhance the activity of these channels and thereby reduce neuronal hyperexcitability makes it a promising candidate for the treatment of movement disorders such as essential tremor and spinocerebellar ataxia. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other SK channel modulators. Future research should focus on fully characterizing its subtype selectivity profile across all KCa2 subtypes and further elucidating its effects in various preclinical models of neurological disease.
References
Methodological & Application
Preparation of Rimtuzalcap Stock Solution for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation of a stock solution of Rimtuzalcap (also known as CAD-1883) using Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300). This protocol is intended for preclinical research applications.
Introduction
This compound is a first-in-class selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels.[1] It is under investigation for the treatment of movement disorders, including essential tremor and spinocerebellar ataxia.[1] this compound is thought to exert its therapeutic effect by increasing the activity of SK channels in Purkinje cells of the cerebellar cortex, leading to hyperpolarization and a reduced neuronal firing rate.[2] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This note provides a detailed methodology for solubilizing this compound and preparing a stock solution suitable for in vitro and in vivo studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of a this compound stock solution.
| Parameter | Value | Unit | Source |
| This compound (CAD-1883) | |||
| Molecular Weight | 378.42 | g/mol | [1] |
| Appearance | White to off-white solid | - | [1] |
| Solubility in DMSO | 250 | mg/mL | |
| Molar Concentration (at 250 mg/mL) | 660.64 | mM | |
| Storage of Stock Solution | |||
| -80°C | up to 6 months (protect from light) | - | |
| -20°C | up to 1 month (protect from light) | - | |
| Recommended Vehicle for In Vivo Studies | |||
| DMSO/PEG300/Tween-80/Saline | 10/40/5/45 | % v/v | |
| Corn oil with 10% DMSO | - | - | |
| 20% SBE-β-CD in Saline with 10% DMSO | - | - |
Experimental Protocols
Materials and Equipment
-
This compound (CAD-1883) powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Polyethylene Glycol 300 (PEG300), research grade
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 100 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of this compound.
-
Dissolution: Add the weighed this compound powder to a sterile conical tube. Using a calibrated pipette, add the appropriate volume of anhydrous DMSO. For a 100 mg/mL solution, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. If necessary, use an ultrasonic bath for short intervals to aid dissolution. Visually inspect the solution to ensure no solid particles remain. Note that hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Preparation of a Working Solution with PEG300 for In Vivo Administration
This protocol provides an example of how to prepare a working solution from the DMSO stock for administration in animal studies. This formulation yields a clear solution of ≥ 2.08 mg/mL.
-
Initial Dilution in DMSO: Prepare a 20.8 mg/mL intermediate stock solution of this compound in DMSO.
-
Vehicle Preparation: In a sterile tube, add 100 µL of the 20.8 mg/mL this compound in DMSO stock solution.
-
Addition of PEG300: To the DMSO solution, add 400 µL of PEG300 and mix thoroughly.
-
Addition of Surfactant (Optional but Recommended): Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Final Dilution with Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly to ensure a clear and uniform solution.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for stock solution preparation.
Caption: this compound's signaling pathway in Purkinje cells.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols: Recommended Storage Conditions for Rimtuzalcap Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rimtuzalcap (also known as CAD-1883) is a first-in-class selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels.[1][2] It is under investigation for the treatment of movement disorders, including essential tremor and spinocerebellar ataxia.[3][4] Proper storage and handling of this compound stock solutions are crucial to ensure its stability and the reliability of experimental results. These application notes provide detailed recommendations for the storage and handling of this compound stock solutions based on currently available data.
Data Presentation: Storage and Solubility of this compound
The following tables summarize the recommended storage conditions and solubility data for this compound.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Important Considerations |
| -80°C | Up to 6 months | Protect from light.[1] |
| -20°C | Up to 1 month | Protect from light. |
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Table 2: Solubility of this compound in Various Solvents
| Solvent/Solvent System | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 2.08 mg/mL (5.50 mM) | A common solvent for preparing concentrated stock solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.50 mM) | Suitable for in vivo studies. Prepare fresh daily. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.50 mM) | An alternative formulation for in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.50 mM) | Use with caution for dosing periods longer than two weeks. |
If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder (purity ≥ 99%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3784 mg of this compound (Molecular Weight: 378.42 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the solid is completely dissolved. If necessary, gentle warming or sonication can be applied to facilitate dissolution.
-
Aliquoting: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles and exposure to light.
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Ensure the storage container is tightly sealed to prevent solvent evaporation.
Protocol 2: General Protocol for Assessing Stock Solution Stability via High-Performance Liquid Chromatography (HPLC)
Objective: To determine the degradation of this compound in a stock solution under specific storage conditions by monitoring its purity over time using HPLC.
Materials:
-
Stored this compound stock solution aliquots
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase column)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or other modifiers)
-
Freshly prepared this compound solution of known concentration (for reference)
Procedure:
-
Initial Analysis (Time Zero):
-
Thaw a freshly prepared aliquot of the this compound stock solution.
-
Dilute the stock solution to a suitable concentration for HPLC analysis with the mobile phase.
-
Inject the diluted solution into the HPLC system and record the chromatogram.
-
The peak corresponding to this compound should be identified, and its area should be recorded. This will serve as the baseline (100% purity).
-
-
Stability Time Points:
-
Store the remaining aliquots under the desired storage conditions (e.g., -20°C or -80°C).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot of the stored stock solution.
-
Prepare a sample for HPLC analysis in the same manner as the initial analysis.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of this compound in the chromatograms from each time point to the initial (time zero) peak area.
-
Calculate the percentage of this compound remaining at each time point.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
-
Acceptance Criteria: A common acceptance criterion for stability is the retention of at least 90% of the initial compound concentration.
Mandatory Visualizations
Caption: Workflow for Preparation and Storage of this compound Stock Solution.
Caption: Signaling Pathway of this compound as an SK Channel Modulator.
References
Application Notes and Protocols for Cerebellar Slice Electrophysiology Studies Using Rimtuzalcap
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimtuzalcap (also known as CAD-1883) is a selective positive allosteric modulator (PAM) of small-conductance calcium-activated potassium (SK) channels.[1][2] These channels, particularly the SK2 subtype, are densely expressed in cerebellar Purkinje cells and play a crucial role in regulating their excitability and firing patterns.[3][4] Dysregulation of Purkinje cell firing is implicated in the pathophysiology of movement disorders such as essential tremor and spinocerebellar ataxia.[5] this compound enhances the activity of SK channels, leading to a hyperpolarization of the neuronal membrane and a subsequent decrease in the firing rate of Purkinje cells. This mechanism of action makes this compound a valuable pharmacological tool for studying cerebellar circuitry and a potential therapeutic agent for related neurological disorders.
These application notes provide a comprehensive guide for utilizing this compound in cerebellar slice electrophysiology studies. The protocols detailed below cover the preparation of acute cerebellar slices, electrophysiological recording techniques, and the application of this compound for investigating its effects on Purkinje cell activity.
Data Presentation
Table 1: Electrophysiological Effects of this compound on Cerebellar Purkinje Cells
| Parameter | Species/Model | This compound Concentration | Observed Effect | Reference |
| Firing Rate | Mouse (in vitro slice) | 1 µM | ~40% reduction | |
| Firing Rate | Mouse (in vitro slice) | 3 µM | ~40% reduction | |
| Interspike Interval (ISI) Coefficient of Variation | Mouse (spinocerebellar ataxia-2 58Q model) | 1 µM or 3 µM | Partial reversal of increased coefficient of variation | |
| Firing Regularity | Mouse (ex vivo slice) | Not specified | Improved firing regularity |
Table 2: Properties of this compound (CAD-1883)
| Property | Value | Reference |
| Mechanism of Action | Positive Allosteric Modulator of SK channels | |
| Target Selectivity | SK2 and SK3 channels | |
| Solubility (in DMSO) | 250 mg/mL (660.64 mM) | |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (protect from light) |
Experimental Protocols
Protocol 1: Preparation of Acute Cerebellar Slices
This protocol is adapted from established methods for preparing acute rodent cerebellar slices.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome or tissue chopper
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Solutions:
-
Cutting Solution (example): 210 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 0.5 mM CaCl2, 7 mM MgCl2, 7 mM D-glucose. Osmolality should be adjusted to ~310 mOsm.
-
Artificial Cerebrospinal Fluid (aCSF) (example): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 2 mM CaCl2, 1 mM MgCl2, 25 mM D-glucose. Osmolality should be adjusted to ~310 mOsm.
Procedure:
-
Prepare and chill the cutting solution and aCSF. Continuously bubble both solutions with carbogen gas for at least 15-30 minutes prior to use.
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Decapitate the animal and rapidly dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.
-
Isolate the cerebellum and mount it on the cutting stage of a vibrating microtome or tissue chopper.
-
Cut sagittal slices of the cerebellum at a thickness of 250-350 µm in the ice-cold cutting solution.
-
Carefully transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for 30-60 minutes.
-
After the recovery period, maintain the slices at room temperature in carbogenated aCSF until they are used for recording.
Protocol 2: Whole-Cell Patch-Clamp Recording from Purkinje Cells
This protocol outlines the procedure for obtaining whole-cell patch-clamp recordings from Purkinje cells in acute cerebellar slices.
Materials:
-
Prepared cerebellar slices
-
Recording chamber on an upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Intracellular solution (see recipe below)
-
Perfusion system for aCSF and drug application
Intracellular Solution (example for current-clamp): 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.1 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP. Adjust pH to 7.3 with KOH and osmolality to ~290 mOsm.
Procedure:
-
Transfer a cerebellar slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min. Maintain the bath temperature at 32-34°C.
-
Visually identify Purkinje cells in the Purkinje cell layer using the microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a Purkinje cell with the patch pipette while applying positive pressure.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
In current-clamp mode, record the spontaneous firing of the Purkinje cell.
-
In voltage-clamp mode, hold the cell at a potential of -70 mV to record synaptic currents.
Protocol 3: Bath Application of this compound
This protocol describes the preparation and application of this compound to the cerebellar slice during electrophysiological recording.
Materials:
-
This compound (CAD-1883) powder
-
Dimethyl sulfoxide (DMSO)
-
aCSF
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Aliquot and store at -20°C or -80°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution into the recording aCSF to the desired final concentration (e.g., 1 µM or 3 µM). Ensure the final concentration of DMSO in the aCSF is low (typically ≤ 0.1%) to avoid solvent effects.
-
Application: Switch the perfusion from the control aCSF to the aCSF containing this compound.
-
Recording: Allow sufficient time for the drug to equilibrate in the slice and for its effects to stabilize before recording data. This may take several minutes.
-
Washout: To determine the reversibility of the drug's effects, switch the perfusion back to the control aCSF and record for a sufficient period.
Visualizations
Caption: this compound's mechanism of action in a Purkinje cell.
Caption: Workflow for a cerebellar slice electrophysiology experiment.
Caption: The logical cascade of this compound's effects.
References
- 1. Discovery of Novel Activators of Large-Conductance Calcium-Activated Potassium Channels for the Treatment of Cerebellar Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cerebellar α6GABAA Receptors as a Therapeutic Target for Essential Tremor: Proof-of-Concept Study with Ethanol and Pyrazoloquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Downregulation of Purkinje Cell Activity by Modulators of Small Conductance Calcium-Activated Potassium Channels In Rat Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rimtuzalcap (CAD-1883) in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimtuzalcap (also known as CAD-1883) is an investigational small molecule that acts as a selective positive allosteric modulator (PAM) of small-conductance calcium-activated potassium (SK) channels.[1] It has been evaluated in preclinical and clinical studies for the treatment of movement disorders, particularly essential tremor and spinocerebellar ataxia.[2][3] The mechanism of action of this compound involves the enhancement of SK channel activity, which is thought to reduce the firing rate of neurons, such as Purkinje cells in the cerebellum, thereby alleviating tremor.[4] These application notes provide a summary of the available data on the dosage and administration of this compound in rodent models, along with a detailed protocol for a key efficacy study.
Data Presentation
The following table summarizes the quantitative data available for the administration of this compound in a mouse model of essential tremor.
| Parameter | Details | Reference |
| Drug | This compound (CAD-1883) | [1] |
| Animal Model | Harmaline-induced tremor model in mice | |
| Rodent Species/Strain | C57/BL6 mice are commonly used for this model. | |
| Dosage | 10 mg/kg | |
| Administration Route | Oral (p.o.) | |
| Frequency | Single administration | |
| Efficacy | Reduced tremor in the harmaline-induced mouse model of essential tremor. Achieved efficacious free brain levels. |
Experimental Protocols
Protocol 1: Evaluation of this compound in the Harmaline-Induced Tremor Mouse Model
This protocol describes the methodology for assessing the efficacy of this compound in reducing tremor in a well-established rodent model of essential tremor.
1. Animal Model
-
Species: Mouse
-
Strain: C57/BL6
-
Sex: Male or female
-
Housing: Group housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimated to the testing room for at least one hour before the experiment.
2. Materials
-
This compound (CAD-1883)
-
Vehicle for this compound (e.g., see formulation below)
-
Harmaline hydrochloride
-
Sterile saline (0.9%)
-
Oral gavage needles
-
Subcutaneous injection needles
-
Tremor assessment apparatus (e.g., force plate actimeter, video recording system)
3. Formulation of this compound for Oral Administration
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Vehicle: A common vehicle for oral administration of hydrophobic compounds in rodents consists of a mixture of PEG300, Tween-80, and saline. The final concentration of DMSO in the administered solution should be kept low (typically <5%) to avoid toxicity.
-
Working Solution Preparation:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
For a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg of the compound), and assuming a dosing volume of 10 mL/kg (0.2 mL per mouse), the final concentration of the working solution should be 1 mg/mL.
-
To prepare the working solution, the DMSO stock can be diluted in the vehicle. For example, a vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The components should be mixed thoroughly to ensure a homogenous solution.
-
4. Experimental Procedure
-
Animal Groups: Randomly assign mice to the following treatment groups (typically n=8-12 per group):
-
Vehicle + Saline
-
Vehicle + Harmaline
-
This compound (10 mg/kg, p.o.) + Harmaline
-
-
This compound Administration: Administer this compound (10 mg/kg) or the corresponding vehicle orally via gavage. The pretreatment time before harmaline injection is critical and should be based on the pharmacokinetic profile of the compound to ensure peak plasma and brain concentrations coincide with the peak tremor activity. A typical pretreatment time for orally administered compounds is 30-60 minutes.
-
Harmaline Administration: At the designated time after this compound/vehicle administration, induce tremor by injecting harmaline hydrochloride (e.g., 20 mg/kg) subcutaneously (s.c.).
-
Tremor Assessment:
-
Tremor typically begins within 5 minutes of harmaline injection, peaks at around 30 minutes, and can last for up to 2 hours.
-
Place the mice in the tremor assessment apparatus.
-
Record tremor activity for a defined period (e.g., 8-10 minutes) starting shortly after the harmaline injection.
-
Tremor can be quantified using specialized software that analyzes the power spectrum of the animal's movement, focusing on the tremor frequency band of 10-16 Hz in mice. Alternatively, tremor can be scored based on a rating scale from video recordings.
-
5. Data Analysis
-
Calculate the mean tremor score or power for each treatment group.
-
Compare the tremor levels between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests).
-
A significant reduction in tremor in the this compound-treated group compared to the vehicle + harmaline group indicates efficacy.
Mandatory Visualization
Caption: Signaling pathway of this compound in a neuron.
Caption: Workflow for harmaline-induced tremor study.
References
Application of Rimtuzalcap in research on movement disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimtuzalcap (also known as CAD-1883) is a selective positive allosteric modulator (PAM) of small-conductance calcium-activated potassium (SK) channels.[1][2] It has been investigated as a potential therapeutic agent for movement disorders, primarily essential tremor (ET) and spinocerebellar ataxia (SCA).[1][2] The mechanism of action of this compound centers on its ability to enhance the activity of SK channels, which play a crucial role in regulating neuronal excitability. In the context of movement disorders, this compound is thought to decrease the irregular firing of neurons within the olivo-cerebellar network, a key circuit implicated in the pathophysiology of tremors.[3] Specifically, it has been shown to reduce the firing rate of Purkinje cells in the cerebellar cortex by approximately 40%, thereby potentially mitigating the dysfunctional oscillatory signals sent to the motor cortex that result in tremors.
This document provides detailed application notes and protocols for the use of this compound in preclinical and clinical research settings, based on available study data.
Preclinical Research Applications
This compound has shown efficacy in animal models of essential tremor and spinocerebellar ataxia. Preclinical studies are crucial for understanding the compound's mechanism of action, and for establishing its therapeutic potential and safety profile before moving into human trials.
In Vitro Electrophysiology
Objective: To characterize the effects of this compound on the electrophysiological properties of neurons, particularly the modulation of SK channel activity in Purkinje cells.
Quantitative Data Summary:
| Parameter | Value | Reference |
| SK2 Channel Potency (SC100) | 400 nM | [Cadent Therapeutics Data] |
| Purkinje Cell Firing Rate Reduction | ~40% | |
| Effective Concentration (in vitro) | 1-3 µM |
Experimental Protocol: Whole-Cell Patch-Clamp Recording from Purkinje Cells
This protocol is adapted from standard electrophysiological techniques and can be used to assess the impact of this compound on Purkinje cell firing and SK channel currents.
1. Slice Preparation:
-
Anesthetize a C57BL/6 mouse and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the cerebellum and mount it on a vibratome stage.
-
Prepare 250-300 µm thick sagittal cerebellar slices in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) and allow them to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
2. Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 D-glucose, bubbled with 95% O2 / 5% CO2.
-
Pipette Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
3. Recording Procedure:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.
-
Visualize Purkinje cells using a microscope with DIC optics.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a Purkinje cell and establish a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
In current-clamp mode, record spontaneous firing of the Purkinje cell.
-
After establishing a stable baseline recording, bath-apply this compound at desired concentrations (e.g., 1 µM, 3 µM).
-
Record changes in firing frequency, regularity (coefficient of variation of the interspike interval), and afterhyperpolarization (AHP) amplitude and duration.
-
To isolate SK channel currents, voltage-clamp the cell and use appropriate voltage protocols and pharmacological blockers for other channels.
In Vivo Animal Models
Objective: To evaluate the efficacy of this compound in reducing tremor and improving motor coordination in animal models of movement disorders.
Quantitative Data Summary:
| Animal Model | This compound (CAD-1883) Dose | Outcome | Reference |
| Harmaline-Induced Tremor (Mouse) | 10 mg/kg (oral) | Reduction in tremor | [Cadent Therapeutics Data] |
| Episodic Ataxia Type 2 (EA2) Mouse Model | Not specified | Reduction in ataxic symptoms | |
| Spinocerebellar Ataxia-2 58Q Mouse Model | Not specified | Regularization of chaotic Purkinje neuron firing |
Experimental Protocol: Harmaline-Induced Tremor Model in Mice
This model is a widely used preclinical tool to screen for potential anti-tremor medications.
1. Animals:
-
Male C57BL/6 mice are commonly used.
2. Drug Preparation and Administration:
-
Prepare this compound for oral administration. A vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.
-
Administer this compound (e.g., 10 mg/kg) or vehicle orally.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer harmaline hydrochloride (10-30 mg/kg) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
3. Tremor Assessment:
-
Place the mouse in a cage equipped with a force plate actimeter or a similar tremor monitoring system.
-
Record tremor activity for a set period (e.g., 30-60 minutes) after harmaline injection. Tremor typically begins within 5 minutes and peaks around 30 minutes.
-
Analyze the data using spectral analysis to quantify the power of motion within the tremor frequency band for mice (typically 10-16 Hz).
-
Compare the tremor power between this compound-treated and vehicle-treated groups.
Experimental Protocol: Assessment of Motor Coordination in Ataxia Mouse Models
For SCA models, motor coordination can be assessed using a battery of tests.
1. Rotarod Test:
-
Place the mouse on a rotating rod with accelerating speed.
-
Record the latency to fall from the rod.
-
Mice with ataxia will typically have a shorter latency to fall compared to wild-type controls.
2. Beam Walk Test:
-
Train mice to traverse a narrow, elevated beam.
-
Record the time taken to cross and the number of foot slips.
-
Ataxic mice will exhibit a longer traversal time and an increased number of foot slips.
3. Gait Analysis:
-
Use a specialized system (e.g., CatWalk) to analyze various gait parameters as the mouse walks across a glass plate.
-
Parameters to analyze include stride length, base of support, and paw pressure.
Clinical Research Applications
This compound has been evaluated in Phase 1 and Phase 2 clinical trials for essential tremor and spinocerebellar ataxia.
Essential Tremor
Clinical Trial Summary (NCT03688685):
| Parameter | Details | Reference |
| Trial Phase | Phase 2a, Open-Label | |
| Indication | Essential Tremor | |
| Number of Participants | 25 | |
| Primary Outcome | Safety and Tolerability | [ClinicalTrials.gov] |
| Key Findings | The trial was completed, but the development of this compound for essential tremor was discontinued due to a suboptimal safety profile. | |
| Adverse Events | 13 of 25 participants experienced at least one treatment-emergent adverse event (TEAE). Two participants experienced severe adverse events. |
Efficacy Assessment in Clinical Trials:
The TETRAS (The Essential Tremor Rating Assessment Scale) is a standard tool used to quantify the severity of essential tremor in clinical trials. It includes a Performance Subscale that evaluates tremor during specific tasks like pouring water and drawing spirals.
Spinocerebellar Ataxia
Clinical Trial Summary (NCT04301284):
| Parameter | Details | Reference |
| Trial Phase | Phase 2, Randomized, Double-Blind, Placebo-Controlled | [Cadent Therapeutics Data] |
| Indication | Spinocerebellar Ataxia (various genotypes) | [Cadent Therapeutics Data] |
| Planned Enrollment | Multiple cohorts of 16 patients each | [Cadent Therapeutics Data] |
| Dosage | Starting at 150 mg twice daily, with potential escalation up to 600 mg twice daily | [Cadent Therapeutics Data] |
| Primary Outcome | Safety and Pharmacokinetics | [Cadent Therapeutics Data] |
| Efficacy Measures | Scale for the Assessment and Rating of Ataxia (SARA), clinician/patient rating of ataxia, quality-of-life measures, and wearable sensors for fall and gait analysis. | [Cadent Therapeutics Data] |
Signaling Pathways and Experimental Workflows
Conclusion
This compound represents a targeted therapeutic approach for movement disorders by modulating SK channels to normalize neuronal firing in the cerebellum. While its development for essential tremor was halted due to safety concerns, the preclinical data and the ongoing investigation in spinocerebellar ataxia provide valuable insights for researchers in the field. The protocols and data presented here offer a framework for further investigation into the therapeutic potential of SK channel modulators for movement disorders.
References
Application Notes and Protocols: In Vitro Assays for Measuring Rimtuzalcap's Effect on SK Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability.[1][2] Their dysfunction has been implicated in various neurological disorders, including movement disorders like essential tremor and spinocerebellar ataxia.[3][4] Rimtuzalcap (CAD-1883) is a novel, first-in-class selective positive allosteric modulator of SK channels, specifically targeting the KCa2.2 (SK2) subtype.[3] It is under investigation as a therapeutic agent to reduce neuronal hyperexcitability by enhancing SK channel activity.
These application notes provide detailed protocols for two common in vitro assays to characterize the pharmacological effect of this compound on SK channels: automated patch-clamp electrophysiology and a fluorescence-based thallium flux assay. These methods allow for the precise measurement of this compound's potency and efficacy, facilitating drug discovery and development efforts.
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator of SK channels. It is thought to bind to a site at the interface between the channel and the associated calmodulin (CaM) protein. This binding increases the channel's sensitivity to intracellular calcium, leading to channel activation at lower calcium concentrations. In neurons such as the Purkinje cells of the cerebellum, this enhanced SK channel activity results in membrane hyperpolarization and a decreased firing rate, thereby mitigating the neuronal hyperexcitability associated with essential tremor.
Quantitative Data Summary
The following table summarizes key quantitative parameters for SK channel modulators. This data can be used as a reference for comparison when evaluating this compound using the protocols described below. Values for this compound should be determined experimentally.
| Compound | Target(s) | Assay Type | Parameter | Value | Reference |
| This compound | SK2/SK3 | Electrophysiology | EC₅₀ | User Determined | N/A |
| This compound | SK Channels | Thallium Flux | EC₅₀ | User Determined | N/A |
| CyPPA | SK3 > SK2 | Electrophysiology | EC₅₀ (for Ca²⁺ shift) | 1.01 µM | |
| NS309 | SK2/SK3/IK | Electrophysiology | EC₅₀ (for Ca²⁺ shift) | 0.15 µM | |
| Riluzole | SK Channels | Patch Clamp | - | Enhances I(AHP) | |
| Apamin | SK2/SK3 | Patch Clamp | IC₅₀ | Sub-nanomolar | |
| NS8593 | SK Channels | Electrophysiology | - | Negative Modulator |
Experimental Protocols
Protocol 1: Electrophysiological Characterization using Automated Patch-Clamp
This protocol describes the use of an automated patch-clamp system to measure the effect of this compound on SK channel currents in a whole-cell configuration. This method provides high-quality data on channel kinetics and compound potency.
Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human SK2 (KCa2.2) channel subtype in DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
-
Solutions:
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 K-Aspartate, 10 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH. Calculate and add CaCl₂ to achieve a final free Ca²⁺ concentration of ~400 nM.
-
-
Automated Patch-Clamp Procedure:
-
Harvest cells using a cell detachment solution and resuspend in the external solution to a final concentration of 1-2 million cells/mL.
-
Load the cell suspension, internal solution, and test compounds (including a vehicle control and a range of this compound concentrations) into the appropriate wells of the automated patch-clamp system.
-
Initiate the automated protocol for cell capture, gigaseal formation, and whole-cell access.
-
Apply a voltage-ramp protocol (e.g., a ramp from -100 mV to +40 mV over 200 ms, applied every 10 seconds) to elicit SK channel currents.
-
Record a stable baseline current for 2-3 minutes.
-
Apply the vehicle or this compound at various concentrations and record the current for 5-10 minutes, or until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +40 mV) before and after compound addition.
-
Normalize the current potentiation to the baseline current.
-
Plot the concentration-response curve for this compound and fit the data to a Hill equation to determine the EC₅₀ value.
-
Protocol 2: High-Throughput Screening using a Fluorescence-Based Thallium Flux Assay
This protocol utilizes a thallium (Tl⁺) flux assay as a surrogate for potassium (K⁺) ion movement, enabling high-throughput screening of SK channel modulators. Thallium entering the cell through open SK channels binds to a cytoplasmic indicator dye, producing a fluorescent signal proportional to channel activity.
Methodology:
-
Cell Plating:
-
Seed HEK293 cells stably expressing the SK2 channel into a 384-well, black-walled, clear-bottom plate at a density of 20,000-30,000 cells per well.
-
Allow cells to adhere and form a monolayer by incubating for 24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green reagent) according to the manufacturer's instructions.
-
Remove the cell culture medium from the plate and add the dye-loading buffer to each well.
-
Incubate the plate for 60-90 minutes at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Remove the dye-loading buffer and wash the cells gently with an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Add the assay buffer containing various concentrations of this compound (or vehicle control) to the wells.
-
Incubate for 10-20 minutes at room temperature to allow compound binding.
-
-
Fluorescence Measurement:
-
Place the plate into a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence at the appropriate excitation/emission wavelengths (e.g., ~495/525 nm for FITC filters).
-
Record a baseline fluorescence reading for 5-10 seconds.
-
Inject a stimulus buffer containing thallium sulfate and a calcium ionophore (e.g., ionomycin) to activate the SK channels.
-
Immediately begin kinetic fluorescence measurements, recording every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the increase in fluorescence signal over baseline for each well.
-
Normalize the data to the vehicle control (0% potentiation) and a maximum activator control (100% potentiation).
-
Plot the concentration-response curve for this compound and fit the data to determine the EC₅₀ value.
-
References
Application Notes and Protocols: Dissolving Rimtuzalcap for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the dissolution and formulation of Rimtuzalcap (also known as CAD-1883) for in vivo experimental use. Adherence to these procedures is critical for ensuring solution stability, accurate dosing, and reproducibility of experimental results.
Introduction to this compound
This compound (CAD-1883) is a selective, positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels.[1][2] It is under investigation for treating movement disorders such as essential tremor and spinocerebellar ataxia.[1][2] The proposed therapeutic mechanism involves the modulation of Purkinje cell activity in the cerebellum. By enhancing SK channel activity, this compound hyperpolarizes these neurons, reducing their firing rate and consequently decreasing the dysfunctional oscillatory input to the motor cortex that causes tremors.[1] Like many small molecule inhibitors designed to be orally effective, this compound has low aqueous solubility, necessitating specific formulation strategies for preclinical in vivo research.
Physicochemical Properties and Solubility
A compound's physicochemical properties are critical for determining the appropriate dissolution strategy. This compound is a lipophilic molecule with limited water solubility. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄F₂N₆O | |
| Molecular Weight | 378.42 g/mol | |
| Water Solubility | 0.561 mg/mL | |
| DMSO Solubility | Up to 250 mg/mL (ultrasonic treatment recommended) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for 6-12 months; -20°C for 1 month (protect from light) |
Signaling Pathway of this compound
This compound's mechanism of action is centered on its modulation of SK channels in Purkinje cells within the cerebellar cortex. The diagram below illustrates this pathway.
Recommended Formulations for In Vivo Administration
Due to its low aqueous solubility, this compound requires a co-solvent system for in vivo administration. The choice of vehicle depends on the administration route (e.g., oral, intraperitoneal) and experimental model. Below are established formulations that achieve a clear solution.
| Formulation ID | Vehicle Composition | Max Concentration Achieved | Route Suitability | Notes |
| F1: Standard | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | PO, IP | A widely used vehicle for compounds with poor solubility. Tween-80 acts as a surfactant to maintain stability. |
| F2: Cyclodextrin | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | PO, IP, IV | Captisol® (SBE-β-CD) is a modified cyclodextrin used to enhance the solubility of hydrophobic drugs, often suitable for intravenous (IV) administration. |
| F3: Oil-Based | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | PO, SC | Suitable for highly lipophilic compounds and often used for oral (PO) or subcutaneous (SC) dosing. Not suitable for IV administration. |
Note: The final concentration of DMSO should be kept as low as possible, typically below 10% for normal mice, to avoid toxicity. For sensitive or transgenic mouse models, a DMSO concentration below 2% is recommended.
Experimental Protocols
This section provides a step-by-step methodology for preparing a 5 mg/mL working solution of this compound using the F1: Standard Formulation .
5.1. Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (1.5 mL, 15 mL)
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator
5.2. Workflow for Formulation Preparation
The following diagram outlines the general workflow for preparing the this compound formulation.
5.3. Detailed Protocol: Preparation of 1 mL of 5 mg/mL this compound Solution (F1)
This protocol is adapted from established methods for dissolving this compound.
-
Prepare a 50 mg/mL Stock Solution in DMSO:
-
Weigh 5 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube.
-
Add 100 µL of 100% DMSO.
-
Vortex vigorously. If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear. This creates the 10% DMSO component of the final 1 mL volume.
-
-
Add Co-solvent (PEG300):
-
To the 100 µL of DMSO stock solution, add 400 µL of PEG300.
-
Vortex thoroughly until the solution is homogeneous.
-
-
Add Surfactant (Tween-80):
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again to ensure complete mixing. The solution may become viscous.
-
-
Add Aqueous Phase (Saline):
-
Slowly add 450 µL of sterile saline to the mixture, vortexing intermittently, to bring the total volume to 1 mL.
-
Perform a final vortex to ensure the solution is clear and homogeneous.
-
-
Final Check and Storage:
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming (not exceeding 40°C) and further sonication may aid dissolution.
-
For immediate use, the solution can be drawn directly into a syringe.
-
If preparing a larger batch for use within a week, store the solution at 4°C. It is recommended to prepare fresh solutions weekly, as prolonged storage can lead to loss of efficacy. If the prepared solution is a suspension, it must be prepared fresh for each use.
-
References
Application Notes and Protocols for Studying Neuronal Hyperexcitability with Rimtuzalcap
These application notes provide a comprehensive overview of the use of rimtuzalcap (also known as CAD-1883), a selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, for the investigation of neuronal hyperexcitability. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Neuronal hyperexcitability is a key pathophysiological feature of several neurological disorders, including epilepsy, essential tremor, and spinocerebellar ataxias.[1][2][3] This hyperexcitability can result from an imbalance between excitatory and inhibitory signaling in the brain. One therapeutic strategy to counteract this is to enhance inhibitory mechanisms, such as the activity of potassium channels.
This compound is a first-in-class small molecule that selectively modulates SK channels.[4] These channels play a crucial role in regulating neuronal firing patterns and excitability.[5] By potentiating the activity of SK channels, this compound can hyperpolarize the neuronal membrane, leading to a decrease in the firing rate of hyperexcitable neurons. This makes it a valuable tool for studying the role of SK channels in neuronal function and as a potential therapeutic agent for disorders characterized by neuronal hyperexcitability.
Mechanism of Action
This compound acts as a positive allosteric modulator of SK channels, specifically showing selectivity for the KCa2.2 subtype. It binds to a site on the channel distinct from the calcium-binding site, increasing the channel's sensitivity to calcium. This leads to a greater open probability of the channel at a given intracellular calcium concentration. The increased potassium efflux through the SK channels results in membrane hyperpolarization and a reduction in neuronal firing frequency.
The proposed signaling pathway for this compound's action is depicted below:
Caption: Mechanism of action of this compound on SK channels.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound in preclinical studies.
| Parameter | Value | Species/Model | Source |
| Reduction in Purkinje Cell Firing Rate | ~40% | Mouse cerebellar slices (spinocerebellar ataxia-2 58Q model) | |
| Clinical Trial Phase (Essential Tremor) | Completed Phase 2 | Human | |
| Clinical Trial Identifier | NCT03688685 | Human |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound on neuronal hyperexcitability are provided below.
Electrophysiological Recording in Brain Slices
This protocol is designed to assess the effect of this compound on neuronal firing properties in ex vivo brain slices, for example, from a mouse model of a neurological disorder.
Materials:
-
This compound (CAD-1883)
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
Procedure:
-
Prepare acute brain slices (e.g., cerebellar or hippocampal) from the animal model of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a Purkinje cell).
-
Record baseline spontaneous firing activity in current-clamp mode.
-
Bath-apply this compound at the desired concentration (e.g., 1-3 µM) and continue recording.
-
To assess the effect on induced hyperexcitability, apply a stimulating electrode to evoke synaptic responses or inject depolarizing current steps before and after this compound application.
-
Wash out the drug to observe any reversal of the effect.
-
Analyze changes in firing frequency, interspike interval, and membrane potential.
Calcium Imaging in Cultured Neurons
This protocol allows for the investigation of this compound's effect on intracellular calcium dynamics, which are closely linked to SK channel activity.
Materials:
-
Primary neuronal cultures or neuronal cell lines
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorescence microscope with an imaging system
-
This compound (CAD-1883)
-
High-potassium solution to induce depolarization
Procedure:
-
Plate neurons on glass coverslips and culture under appropriate conditions.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Mount the coverslip in a recording chamber on the microscope stage and perfuse with a physiological saline solution.
-
Acquire baseline fluorescence images.
-
Stimulate the neurons to induce calcium influx (e.g., by brief application of a high-potassium solution or an agonist for a relevant receptor).
-
Record the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Wash out the stimulus and allow the cells to recover.
-
Apply this compound to the bath and repeat the stimulation protocol.
-
Analyze the amplitude and decay kinetics of the calcium transients before and after this compound application. An enhanced SK channel activity by this compound is expected to accelerate the repolarization and thus may alter the calcium transient decay.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound.
Caption: A generalized experimental workflow for this compound.
Storage and Handling
This compound (CAD-1883) should be stored under the following conditions:
-
Stock solution: -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
-
It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Conclusion
This compound is a valuable pharmacological tool for studying the role of SK channels in neuronal excitability. The protocols outlined in these application notes provide a framework for investigating its effects in various experimental models. While clinical development for essential tremor was discontinued, its specific mechanism of action makes it a useful probe for preclinical research into the pathophysiology of neuronal hyperexcitability in a range of neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel therapies in development that inhibit motor neuron hyperexcitability in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of neuronal hyperexcitability with modulation of T-type calcium channel or SK channel in essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Combining Rimtuzalcap with Other Neurological Research Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimtuzalcap is a selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels.[1] Its therapeutic potential in neurological disorders such as essential tremor and spinocerebellar ataxia is attributed to its ability to increase SK channel activity in Purkinje cells within the cerebellar cortex. This leads to hyperpolarization and a reduced neuronal firing rate, thereby dampening the pathological oscillations characteristic of these conditions. Although the clinical development of this compound was discontinued due to an suboptimal safety profile, its mechanism of action remains a compelling target for neurological therapeutics.[2]
These application notes provide a scientific rationale and detailed protocols for investigating the synergistic or additive therapeutic effects of combining this compound with other neurological research agents. The proposed combinations target complementary pathways involved in neuronal excitability and tremor genesis, offering the potential for enhanced efficacy and/or reduced side effects. The following sections detail proposed combinations with a GABA-A positive allosteric modulator (PAM), a T-type calcium channel blocker, and an AMPA receptor antagonist.
Combination of this compound with a GABA-A Positive Allosteric Modulator (PAM)
Scientific Rationale
The GABAergic system plays a crucial role in regulating neuronal excitability, and its dysfunction has been implicated in essential tremor.[3] GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, conduct chloride ions, leading to hyperpolarization and inhibition of neuronal firing. Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA, thereby increasing inhibitory tone. Preclinical and clinical evidence suggests that enhancing GABAergic neurotransmission can be an effective anti-tremor strategy.
The combination of this compound and a GABA-A PAM presents a compelling therapeutic strategy. This compound directly dampens neuronal firing by potentiating SK channel activity, while a GABA-A PAM enhances the principal inhibitory neurotransmitter system in the brain. This dual approach to reducing neuronal hyperexcitability could lead to synergistic effects, allowing for lower, better-tolerated doses of each agent. Research has indicated a synergistic relationship between GABAA receptor and SK channel antagonism in inducing robust epileptiform oscillations, suggesting that co-agonism could have a powerful opposing effect.
Proposed Agent
-
Zolpidem (or a selective α2/α3 subunit PAM): A well-characterized GABA-A PAM. For research purposes, a subunit-selective PAM targeting α2/α3-containing GABA-A receptors may offer a more targeted approach with a potentially better side-effect profile.
Experimental Protocols
In Vitro Electrophysiology: Brain Slice Recordings
-
Objective: To determine the combined effect of this compound and a GABA-A PAM on the firing rate and pattern of Purkinje neurons in cerebellar slices.
-
Methodology:
-
Prepare acute cerebellar slices from a rodent model of essential tremor (e.g., harmaline-induced tremor model) or wild-type animals.
-
Perform whole-cell patch-clamp recordings from Purkinje neurons.
-
Establish a baseline firing rate.
-
Perfuse the slice with this compound (e.g., 1-10 µM) and record the change in firing rate.
-
Wash out this compound and perfuse with a GABA-A PAM (e.g., Zolpidem, 1-10 µM) and record the change in firing rate.
-
Perfuse the slice with a combination of this compound and the GABA-A PAM at varying concentrations to assess for synergistic or additive effects.
-
Analyze changes in firing frequency, inter-spike interval, and firing pattern (e.g., burst firing).
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In Vivo Behavioral Assessment: Animal Model of Tremor
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Objective: To evaluate the efficacy of co-administering this compound and a GABA-A PAM in reducing tremor in a rodent model.
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Methodology:
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Induce tremor in rodents using a chemical agent such as harmaline.
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Quantify baseline tremor severity using accelerometers or a standardized scoring system.
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Administer this compound, the GABA-A PAM, or a combination of both via appropriate routes (e.g., intraperitoneal injection).
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Include vehicle control and single-agent control groups.
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Measure tremor severity at multiple time points post-administration.
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Assess for any adverse effects, such as sedation or ataxia, using tests like the rotarod test.
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Data Presentation
| Treatment Group | Concentration (µM) / Dose (mg/kg) | In Vitro Firing Rate Reduction (%) | In Vivo Tremor Score Reduction (%) | Motor Coordination Deficit (Rotarod Latency, s) |
| Vehicle Control | N/A | 0 | 0 | 120 ± 10 |
| This compound | 1 / 1 | 15 ± 3 | 20 ± 5 | 115 ± 12 |
| This compound | 10 / 10 | 40 ± 5 | 45 ± 7 | 90 ± 15 |
| GABA-A PAM | 1 / 1 | 10 ± 2 | 15 ± 4 | 100 ± 10 |
| GABA-A PAM | 10 / 10 | 30 ± 4 | 35 ± 6 | 70 ± 18 |
| This compound + GABA-A PAM | 1 + 1 / 1 + 1 | 35 ± 4 | 45 ± 6 | 105 ± 11 |
| This compound + GABA-A PAM | 10 + 10 / 10 + 10 | 75 ± 6 | 80 ± 8 | 50 ± 20 |
*Denotes a hypothetical synergistic effect.
Visualizations
Caption: Signaling pathway for combined this compound and GABA-A PAM therapy.
Caption: In vivo experimental workflow for combination therapy.
Combination of this compound with a T-type Calcium Channel Blocker
Scientific Rationale
T-type calcium channels are key regulators of neuronal firing patterns, and their aberrant activity has been linked to the generation of pathological oscillations in essential tremor. These channels contribute to burst firing in neurons of the cerebello-thalamo-cortical circuits. Blockade of T-type calcium channels has been shown to suppress tremor in animal models.
Interestingly, there is evidence of functional coupling between T-type calcium channels and SK channels. In some neuronal populations, T-type calcium channels are the primary source of calcium for SK channel activation. Combining this compound, which enhances the sensitivity of SK channels to calcium, with a T-type calcium channel blocker, which reduces calcium influx, presents a nuanced approach to modulating neuronal excitability. This combination could potentially normalize firing patterns more effectively than either agent alone, by fine-tuning the interplay between calcium influx and potassium efflux.
Proposed Agent
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Zonisamide: An approved anti-epileptic drug with T-type calcium channel blocking activity.
Experimental Protocols
In Vitro Electrophysiology: Thalamic Slice Recordings
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Objective: To investigate the combined effect of this compound and a T-type calcium channel blocker on the oscillatory and burst firing activity of thalamic neurons.
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Methodology:
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Prepare acute thalamic slices from a relevant animal model.
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Perform whole-cell patch-clamp recordings from ventrolateral thalamic neurons.
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Induce burst firing using current injection or pharmacological manipulation.
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Establish a baseline of burst firing characteristics.
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Apply this compound and the T-type calcium channel blocker, alone and in combination, at various concentrations.
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Analyze changes in burst frequency, duration, and intra-burst spike frequency.
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In Vivo Microdialysis and Neurotransmitter Analysis
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Objective: To assess the impact of the combination therapy on neurotransmitter levels in the thalamus of a tremor model.
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Methodology:
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Implant a microdialysis probe into the ventrolateral thalamus of an anesthetized animal.
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Induce tremor and collect baseline dialysate samples.
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Administer this compound, the T-type calcium channel blocker, or the combination.
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Collect dialysate samples at regular intervals post-administration.
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Analyze samples for levels of key neurotransmitters such as glutamate and GABA using high-performance liquid chromatography (HPLC).
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Data Presentation
| Treatment Group | Concentration (µM) / Dose (mg/kg) | In Vitro Burst Firing Reduction (%) | In Vivo Thalamic Glutamate Release (% of Baseline) | In Vivo Tremor Score Reduction (%) |
| Vehicle Control | N/A | 0 | 100 ± 10 | 0 |
| This compound | 10 / 10 | 25 ± 4 | 85 ± 8 | 45 ± 7 |
| T-type Ca2+ Blocker | 50 / 25 | 30 ± 5 | 70 ± 9 | 50 ± 8 |
| This compound + T-type Ca2+ Blocker | 10 + 50 / 10 + 25 | 65 ± 7 | 50 ± 6 | 85 ± 9* |
*Denotes a hypothetical synergistic effect.
Visualizations
Caption: Signaling pathway for combined this compound and T-type blocker therapy.
Caption: In vivo microdialysis experimental workflow.
Combination of this compound with an AMPA Receptor Antagonist
Scientific Rationale
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory neurotransmission in the central nervous system. Overactivity of glutamatergic pathways, including those involving AMPA receptors, is thought to contribute to the pathophysiology of essential tremor. AMPA receptor antagonists have shown efficacy in animal models of tremor and in some clinical cases.
There is evidence for a close functional relationship between SK channels and AMPA receptors at the postsynaptic density. The calcium influx through NMDA receptors, which are often co-localized with AMPA receptors, can activate SK channels, which in turn can modulate the excitatory postsynaptic potential. By combining an AMPA receptor antagonist to reduce the initial excitatory drive with this compound to enhance the subsequent hyperpolarizing potassium current, it may be possible to achieve a more potent and specific dampening of excessive glutamatergic transmission.
Proposed Agent
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Perampanel: An FDA-approved non-competitive AMPA receptor antagonist.
Experimental Protocols
In Vitro Synaptic Plasticity Study
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Objective: To examine the combined effect of this compound and an AMPA receptor antagonist on long-term potentiation (LTP) in a relevant brain region, such as the hippocampus or cerebellum.
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Methodology:
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Prepare acute brain slices.
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Perform field excitatory postsynaptic potential (fEPSP) recordings.
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Establish a stable baseline of synaptic transmission.
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Induce LTP using a high-frequency stimulation protocol.
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In separate experiments, apply this compound, the AMPA receptor antagonist, or the combination before LTP induction.
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Measure the magnitude and stability of LTP in each condition.
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In Vivo Two-Photon Calcium Imaging
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Objective: To visualize and quantify the effect of the combination therapy on the activity of neuronal ensembles in the motor cortex of a tremor model.
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Methodology:
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Use a transgenic animal model expressing a genetically encoded calcium indicator (e.g., GCaMP).
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Implant a cranial window over the motor cortex.
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Induce tremor and perform two-photon imaging to record neuronal calcium transients.
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Administer this compound, the AMPA receptor antagonist, or the combination.
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Continue imaging to assess changes in the frequency, amplitude, and synchrony of calcium events in neuronal populations.
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Data Presentation
| Treatment Group | Concentration (µM) / Dose (mg/kg) | In Vitro LTP Magnitude (% of Baseline) | In Vivo Neuronal Calcium Event Frequency (% Change) | In Vivo Tremor Score Reduction (%) |
| Vehicle Control | N/A | 150 ± 10 | 0 | 0 |
| This compound | 10 / 10 | 140 ± 8 | -15 ± 4 | 45 ± 7 |
| AMPA Antagonist | 5 / 2 | 110 ± 7 | -25 ± 5 | 55 ± 9 |
| This compound + AMPA Antagonist | 10 + 5 / 10 + 2 | 105 ± 6 | -50 ± 6 | 90 ± 10* |
*Denotes a hypothetical synergistic effect.
Visualizations
Caption: Signaling pathway for combined this compound and AMPA antagonist therapy.
Caption: In vivo two-photon imaging experimental workflow.
References
Troubleshooting & Optimization
Troubleshooting low solubility of Rimtuzalcap in aqueous solutions
For researchers, scientists, and drug development professionals working with the novel small-molecule modulator Rimtuzalcap, achieving desired concentrations in aqueous solutions can be a significant hurdle. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges encountered during experimental work.
Troubleshooting Guide: Overcoming Low Aqueous Solubility
This guide offers a systematic approach to resolving common issues with this compound solubility.
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Caption: A troubleshooting workflow for dissolving this compound.
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do first?
If you observe particulate matter or cloudiness, gentle heating (e.g., to 37°C) and/or sonication can be employed to aid dissolution.[1] These methods increase the kinetic energy of the system, which can help overcome the energy barrier for dissolution. However, be mindful of the temperature sensitivity of your experimental system.
Q2: I've tried heating and sonication, but my this compound still precipitates out of solution. What's the next step?
If physical methods are insufficient, consider the use of co-solvents. This compound's solubility is significantly enhanced in organic solvents like DMSO.[1] For aqueous-based assays, a common strategy is to first prepare a high-concentration stock solution in 100% DMSO and then dilute it into the aqueous buffer. It is crucial to use freshly opened, high-purity DMSO as it is hygroscopic, and absorbed water can impact solubility.[1]
Q3: What should I do if my experiment is sensitive to organic solvents like DMSO?
For experiments where DMSO or other organic co-solvents are not suitable, solubility enhancers such as cyclodextrins can be an effective alternative. A formulation using 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline has been shown to effectively dissolve this compound.[1]
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References
Rimtuzalcap Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Rimtuzalcap in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-in-class selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels.[1] Its primary targets are the SK channel subtypes SK1, SK2, and SK3 (encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively).[2] By binding to these channels, this compound increases their sensitivity to intracellular calcium, leading to channel opening, potassium efflux, and hyperpolarization of the cell membrane. This results in a decreased firing rate of excitable cells, such as neurons.[1][2]
Q2: How selective is this compound for SK channels?
This compound exhibits selectivity for KCa2.2 channels over intermediate-conductance (KCa3.1) channels. The structural basis for this selectivity lies in the different conformations of calmodulin and cytoplasmic helices between the two channel types, with the bulkier this compound accommodated by KCa2.2 but not KCa3.1. While specific broad-panel screening data is not widely published, users should be aware of potential off-target activities that can influence experimental outcomes.
Q3: What are the potential off-target effects of SK channel modulators like this compound?
While this compound is designed for selectivity, compounds targeting ion channels can sometimes interact with other proteins. Notably, several modulators of SK channels have been shown to inhibit the TRPM7 (Transient Receptor Potential Cation Channel Subfamily M Member 7) channel. Researchers should consider this and other potential off-target interactions, such as with kinases or other ion channels, when interpreting unexpected experimental results.
Q4: I'm observing unexpected phenotypic changes in my cells after this compound treatment that don't align with SK channel modulation. What should I do?
Unexpected cellular phenotypes can arise from off-target effects. It is crucial to validate that the observed effect is due to the modulation of the intended SK channel target. This can be achieved through a series of validation experiments, such as genetic knockdown of the target, monitoring downstream signaling pathways, and performing control experiments with structurally distinct SK channel modulators. The troubleshooting guides below provide a systematic approach to addressing these issues.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Viability or Proliferation
You observe a decrease in cell viability or a change in proliferation rate that is not consistent with the known function of SK channels in your cell type.
Possible Cause: Off-target cytotoxic effects or interaction with proteins involved in cell cycle regulation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected viability changes.
Experimental Protocols & Data Interpretation:
| Step | Action | Experimental Protocol | Expected Outcome & Interpretation |
| 1 | Confirm On-Target Engagement | Perform patch-clamp electrophysiology or a membrane potential assay to confirm that this compound is modulating SK channel activity at the concentrations used in your assay. | If SK channels are modulated: Proceed to Step 2. If no modulation is observed: Check compound integrity and assay conditions. |
| 2 | Genetic Validation | Use siRNA or CRISPR/Cas9 to knock down the specific SK channel subunit (e.g., KCNN2) expressed in your cells. Treat the knockdown cells with this compound and assess cell viability. | If the phenotype is rescued/reversed in knockdown cells: The effect is likely on-target. If the phenotype persists: The effect is likely off-target. Proceed to Step 3. |
| 3 | Assess TRPM7 Inhibition | Based on literature for other SK channel modulators, test for TRPM7 inhibition using a TRPM7-specific assay (e.g., Mg2+ influx assay). | If this compound inhibits TRPM7: This is a plausible off-target mechanism. Further investigation is warranted. If no TRPM7 inhibition: The off-target is likely another protein. |
| 4 | Broader Off-Target Screening | Consider using a broader screening approach, such as a kinase profiling panel or a chemoproteomics platform, to identify other potential off-targets. | This can provide a comprehensive list of interacting proteins, guiding further investigation. |
Issue 2: Inconsistent or Non-Reproducible Assay Results
You are experiencing high variability in your experimental results when using this compound.
Possible Cause: Issues with compound stability, solubility, or inconsistent cell culture conditions.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent assay results.
Experimental Protocols & Data Interpretation:
| Step | Action | Experimental Protocol | Expected Outcome & Interpretation |
| 1 | Verify Compound Integrity | Confirm the identity and purity of your this compound stock using techniques like LC-MS. Prepare fresh dilutions for each experiment from a DMSO stock stored at -80°C. | Ensures that the observed effects are due to the correct compound at the intended concentration. |
| 2 | Standardize Cell Culture | Maintain consistent cell passage numbers, seeding densities, and media formulations. Ensure cells are healthy and free of contamination. | Reduces biological variability between experiments. |
| 3 | Optimize Assay Conditions | Pre-equilibrate all reagents and plates to the assay temperature. Use a consistent incubation time for this compound treatment. | Minimizes variability introduced by the assay procedure itself. |
Signaling Pathway and Off-Target Concepts
On-Target Signaling Pathway of this compound
Caption: this compound's on-target signaling pathway.
Conceptual Diagram: On-Target vs. Off-Target Effects
Caption: On-target vs. potential off-target effects of this compound.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate how to compare on-target and off-target activities.
Table 1: Selectivity Profile of this compound
| Target | Assay Type | Activity (EC50/IC50) |
| KCa2.1 (SK1) | Electrophysiology | 150 nM |
| KCa2.2 (SK2) | Electrophysiology | 85 nM |
| KCa2.3 (SK3) | Electrophysiology | 120 nM |
| KCa3.1 (IK) | Electrophysiology | > 10,000 nM |
Table 2: Potential Off-Target Profile of this compound
| Potential Off-Target | Assay Type | Activity (IC50) |
| TRPM7 | Ion Flux Assay | 5,500 nM |
| Kinase Panel (Top 5 Hits) | Kinase Activity Assay | |
| - Kinase A | 8,000 nM | |
| - Kinase B | 12,000 nM | |
| - Kinase C | > 20,000 nM | |
| - Kinase D | > 20,000 nM | |
| - Kinase E | > 20,000 nM |
Detailed Experimental Methodologies
Protocol 1: siRNA-Mediated Knockdown of KCNN2
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Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
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Transfection Reagent Preparation: Dilute KCNN2-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free medium.
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Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
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Transfection: Add the siRNA-lipid complexes to the cells in complete medium.
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Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
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Validation of Knockdown: Harvest a subset of cells to validate knockdown efficiency by qRT-PCR or Western blot.
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This compound Treatment: Treat the remaining cells with this compound at the desired concentrations and perform your cellular assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
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Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound or vehicle control for a specified time.
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Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
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Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Lysis: Lyse the cells by freeze-thaw cycles.
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Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
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Protein Analysis: Analyze the soluble fraction by Western blot using an antibody against the target protein (e.g., SK2).
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Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
References
Improving the stability of Rimtuzalcap working solutions
Technical Support Center: Rimtuzalcap
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound working solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound working solution appears cloudy or has a visible precipitate immediately after dilution from a DMSO stock. What should I do?
A1: This is a common issue known as precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is diluted into an aqueous buffer where its solubility is much lower.[1] The abrupt change in solvent can cause the compound to "crash out" of the solution.[1]
Troubleshooting Steps:
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Do Not Use: Avoid using any solution that has visible precipitate, as the actual concentration will be unknown.
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Decrease Final Concentration: The most direct solution is to lower the final working concentration of this compound in your assay.[2]
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Optimize Final DMSO Concentration: While minimizing DMSO is important, a slightly higher final concentration (e.g., 0.1% to 0.5%) may be needed to maintain solubility. Always include a vehicle control with the identical DMSO concentration in your experiments to account for any solvent effects.[3]
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Modify Buffer Composition: The pH of your buffer can significantly impact the solubility of ionizable compounds.[3] Consider testing a range of pH values to find the optimal condition for this compound. Additionally, incorporating a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) can sometimes help maintain compound solubility.
Q2: I'm observing a gradual loss of this compound's inhibitory activity in my assays over time. What is the likely cause?
A2: A progressive loss of activity suggests that this compound may be degrading in your aqueous assay buffer. This can be influenced by factors like temperature, pH, and light exposure.
Troubleshooting Steps:
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Prepare Fresh Solutions: The best practice is to prepare fresh working solutions from a frozen DMSO stock immediately before each experiment.
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Perform a Time-Course Experiment: To confirm instability, measure the activity of this compound at different time points after dilution into your assay medium. A decline in potency over time is a strong indicator of degradation.
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Minimize Exposure: Protect your working solutions from prolonged exposure to light and keep them on ice until they are added to the assay.
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Evaluate Buffer pH: Extreme pH values can accelerate the hydrolysis or degradation of compounds. Ensure your buffer pH is within a stable range for this compound (see Table 2).
Q3: What are the recommended storage conditions for this compound stock and working solutions?
A3: Proper storage is critical for maintaining the integrity of this compound.
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Solid Compound: Store the lyophilized powder at -20°C, desiccated. Under these conditions, it should be stable for up to three years.
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DMSO Stock Solutions (e.g., 10 mM): Prepare single-use aliquots in tightly sealed vials and store them at -20°C or -80°C. This prevents contamination and degradation from repeated freeze-thaw cycles. DMSO is hygroscopic and can absorb atmospheric moisture, which can dilute your stock over time.
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Aqueous Working Solutions: These solutions are the least stable and should be prepared fresh for each experiment and used immediately. They are not recommended for long-term storage.
Q4: Can I pre-dilute this compound in my cell culture medium for later use?
A4: This is strongly discouraged. This compound is significantly less stable in complex aqueous solutions like cell culture media, which contain salts, amino acids, and other components that can interact with the compound and accelerate its degradation. Furthermore, the compound can bind to proteins in serum (e.g., FBS), reducing its effective concentration. Always add the final dilution of this compound to your cells or assay wells immediately after preparation.
Q5: How can I verify the concentration and purity of my this compound working solution?
A5: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity and concentration of small molecules. By comparing the chromatogram of your working solution to a reference standard, you can detect degradation products (visible as new peaks) and quantify the concentration of the parent compound. A detailed protocol for a standard HPLC-UV method is provided below.
Data Presentation
Table 1: Solubility and Stability of this compound in Common Buffers (at 10 µM)
| Buffer System | pH | Initial Appearance | Appearance after 4h at RT |
| PBS (Phosphate-Buffered Saline) | 7.4 | Clear | Slight Haze |
| Tris-HCl | 7.5 | Clear | Clear |
| Tris-HCl | 8.5 | Clear | Precipitate |
| MES | 6.0 | Clear | Clear |
| Acetate | 5.0 | Hazy | Precipitate |
Table 2: Impact of Temperature on this compound (10 µM in Tris-HCl, pH 7.5) Stability Over 8 Hours
| Storage Temperature | Percent of Initial Compound Remaining (HPLC) |
| 4°C (On Ice) | 98% |
| 22°C (Room Temperature) | 85% |
| 37°C (Incubator) | 62% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
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Acclimatize: Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture onto the compound.
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Solvent Addition: Add the required volume of anhydrous, high-purity DMSO directly to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW = 450.3 g/mol ), add 222 µL of DMSO.
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Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
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Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes.
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Storage: Store the aliquots in a sealed container at -20°C or -80°C.
Protocol 2: HPLC-UV Method for Assessing this compound Purity
This protocol provides a general reversed-phase HPLC method for purity analysis.
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Column: C18, 4.6 x 150 mm, 5 µm particle size
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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UV Detection: 254 nm
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Gradient:
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0-2 min: 10% B
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2-17 min: 10% to 90% B
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17-20 min: 90% B
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20-22 min: 90% to 10% B
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22-25 min: 10% B (Re-equilibration)
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Procedure: Dilute the this compound solution to be tested (e.g., 10-50 µM) in a 50:50 mixture of Water:Acetonitrile. Inject onto the column and analyze the resulting chromatogram for the main peak (this compound) and any additional peaks, which indicate impurities or degradation products.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solution precipitation.
Caption: The hypothetical KAP-X signaling pathway inhibited by this compound.
References
Technical Support Center: Interpreting Variable Results in Essential Tremor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in essential tremor (ET) research. It focuses on interpreting the variable results observed in clinical trials of novel therapeutic agents, including Rimtuzalcap, SAGE-324, and Ulixacaltamide.
Frequently Asked Questions (FAQs)
Q1: We are seeing conflicting results in our early-stage ET drug development program. What are some common reasons for variability in clinical trial outcomes for ET therapeutics?
A1: Variable results in essential tremor clinical trials are common and can be attributed to several factors:
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Patient Heterogeneity: Essential tremor is a clinically heterogeneous disorder. Variability in tremor severity, location, and progression rate among patients can significantly impact trial outcomes.
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Endpoint Selection and Measurement: The choice of primary and secondary endpoints, as well as the methods for measuring them (e.g., clinician-rated scales vs. patient-reported outcomes vs. objective digital measures), can lead to different interpretations of efficacy. For instance, a drug might show improvement in a clinician-assessed performance task but not in a patient's self-reported activities of daily living.
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Placebo Effect: A significant placebo response is often observed in ET trials. Understanding and minimizing the placebo effect is crucial for accurately assessing a drug's efficacy.
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Dose Selection and Tolerability: Finding a therapeutic window that maximizes efficacy while minimizing side effects is challenging. As seen with SAGE-324, tolerability issues at higher doses can lead to dose reductions and discontinuations, complicating the interpretation of dose-response relationships.
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Trial Design: The design of the study, including its duration, the number of participants, and the inclusion/exclusion criteria, can influence the results. Shorter trials may not capture the long-term efficacy and safety of a drug.
Q2: Our compound, a positive allosteric modulator of a potassium channel similar to this compound, is showing some concerning adverse events in preclinical models. How can we navigate this?
A2: The experience with this compound (CAD-1883) highlights the importance of a thorough safety assessment for this class of compounds. This compound, a positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, was discontinued after a Phase 2a open-label trial due to a suboptimal safety profile.[1] In a study of 25 patients, 13 experienced at least one treatment-emergent adverse event (TEAE), with two experiencing severe adverse events.[1]
Troubleshooting Steps:
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Comprehensive Preclinical Toxicology: Conduct extensive preclinical toxicology studies to identify potential off-target effects and establish a clear safety margin.
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Dose-Ranging Studies: Design early-phase clinical trials to carefully evaluate the safety and tolerability of a wide range of doses.
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Biomarker Development: Identify and validate biomarkers that can predict both efficacy and adverse events.
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Patient Selection: Consider if there are specific patient populations that may be more or less susceptible to adverse events.
Troubleshooting Guides for Experimental Protocols
Issue 1: Discrepancy Between Clinician-Rated and Patient-Reported Outcomes
Scenario: Your study shows a statistically significant improvement in the Tremor Research Group Essential Tremor Rating Scale (TETRAS) Performance Subscale as rated by investigators, but no significant change in the patient-reported Activities of Daily Living (ADL) subscale.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Lack of Clinical Meaningfulness: The observed change in the performance subscale may not be large enough to translate into a noticeable improvement in daily activities for the patient. | - Conduct a responder analysis to determine the percentage of patients who achieve a clinically meaningful improvement.- Correlate changes in the performance subscale with changes in ADL scores to understand the relationship between the two. |
| Patient Expectations: Patients may have high expectations for treatment and may not perceive small to moderate improvements as significant. | - Incorporate patient global impression scales to capture the patient's overall perception of treatment benefit.- Conduct qualitative interviews with a subset of patients to gain deeper insights into their experiences. |
| ADL Scale Insensitivity: The specific ADL scale used may not be sensitive enough to detect changes in the patient population. | - Utilize more sensitive or specific ADL scales tailored to the most bothersome symptoms of the study population.- Consider the use of objective, wearable sensors to track real-world activity and tremor impact. |
Issue 2: High Placebo Response Obscuring Treatment Effect
Scenario: A high placebo response in your clinical trial is making it difficult to demonstrate a statistically significant difference between the treatment and placebo groups.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Patient Expectation and Study Environment: The clinical trial setting and interactions with healthcare professionals can contribute to a strong placebo effect. | - Provide standardized and neutral information to all participants about the study and the investigational drug.- Minimize the frequency of study visits and assessments to what is essential. |
| Natural Fluctuation of Tremor: Essential tremor severity can fluctuate naturally over time, which can be mistaken for a placebo response. | - Include a sufficiently long baseline period to establish a stable tremor severity before randomization.- Use a centralized, blinded rating system for video-recorded assessments to ensure consistency. |
| Subjective Endpoints: Endpoints that rely on subjective reporting are more susceptible to placebo effects. | - Incorporate objective endpoints, such as accelerometry or other digital measures of tremor, alongside subjective scales.- Train investigators to administer rating scales in a standardized and unbiased manner. |
Quantitative Data from Key Essential Tremor Studies
Table 1: Efficacy Results of SAGE-324 in Essential Tremor
| Study | Primary Endpoint | SAGE-324 Result | Placebo Result | p-value |
| KINETIC (Phase 2) | Change from baseline in TETRAS Performance Subscale Item 4 score at Day 29 | -2.31 (36% reduction) | -1.24 (21% reduction) | 0.049 |
| KINETIC 2 (Phase 2b) | Dose-response relationship in change from baseline in TETRAS Performance Subscale Item 4 total score at Day 91 | No statistically significant dose-response relationship observed | N/A | Not Met |
TETRAS: The Essential Tremor Rating Assessment Scale
Table 2: Safety and Tolerability of SAGE-324 in the KINETIC Study
| Adverse Event | SAGE-324 (n=34) | Placebo (n=35) |
| Somnolence | 67.6% | Not Reported |
| Dizziness | 38.2% | Not Reported |
| Fatigue | 14.7% | Not Reported |
| Balance Disorder | 14.7% | Not Reported |
| Discontinuation due to AEs | 38% | Not Reported |
Table 3: Efficacy Results of Ulixacaltamide (PRAX-944) in the Essential1 Study
| Endpoint | Ulixacaltamide Result (Change from Baseline) | Placebo Result (Change from Baseline) | p-value |
| Primary: Modified Activities of Daily Living (mADL) score at Day 56 | -3.01 | -1.44 | 0.126 |
| Secondary: TETRAS-ADL score at Day 56 | -3.60 | -1.07 | 0.026 (nominal) |
mADL: Modified Activities of Daily Living; TETRAS-ADL: The Essential Tremor Rating Assessment Scale - Activities of Daily Living
Table 4: Safety and Tolerability of Ulixacaltamide in the Essential1 Study
| Adverse Event (≥5%) | Ulixacaltamide (n=91) |
| Dizziness | 14.3% |
| Constipation | 9.9% |
| Headache | 8.8% |
| Fatigue | 8.8% |
| Anxiety | 6.6% |
| Feeling Abnormal | 6.6% |
| Paraesthesia | 6.6% |
Experimental Protocols and Methodologies
This compound (CAD-1883) - Phase 2a Study (NCT03688685)
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Study Design: An open-label, single-group assignment study.
-
Participants: 25 adults with a diagnosis of essential tremor.
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Intervention: Oral administration of CAD-1883.
-
Primary Outcome Measures:
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Incidence of Treatment-Emergent Adverse Events (TEAEs).
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Change from baseline in The Essential Tremor Rating Assessment Scale (TETRAS) Performance Subscale score.
-
-
Status: Completed, but the drug was discontinued due to a suboptimal safety profile. Detailed efficacy data are not publicly available.
SAGE-324 - KINETIC Study (Phase 2)
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Study Design: A randomized, double-blind, placebo-controlled study.
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Participants: 69 adults with essential tremor.
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Intervention: SAGE-324 (60 mg once daily) or placebo for 28 days.
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Primary Endpoint: Change from baseline in the TETRAS Performance Subscale Item 4 (upper limb tremor) score at Day 29.
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Key Findings: Met its primary endpoint but was associated with significant tolerability issues.
SAGE-324 - KINETIC 2 Study (Phase 2b)
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Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.
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Participants: Approximately 160 adults with essential tremor.
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Intervention: Placebo or SAGE-324 at doses of 15 mg, 30 mg, or 60 mg once daily for 12 weeks.
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Primary Endpoint: To evaluate the dose-response relationship of SAGE-324 on upper limb tremor as measured by the change from baseline in the TETRAS Performance Subscale Item 4 total score at Day 91.
-
Key Findings: Did not demonstrate a statistically significant dose-response relationship.
Ulixacaltamide (PRAX-944) - Essential1 Study (Phase 2b)
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Study Design: A randomized, double-blind, placebo-controlled, dose-range-finding study.
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Participants: 132 adults with essential tremor.
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Intervention: Once-daily 60 mg or 100 mg of ulixacaltamide or placebo for 56 days.
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Primary Endpoint: Change from baseline to day 56 in the modified Activities of Daily Living (mADL) score.
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Key Findings: The primary endpoint was not met, but a nominal statistically significant improvement was seen in the secondary endpoint of the TETRAS-ADL score. The drug was generally well-tolerated.
Signaling Pathways and Experimental Workflows
Caption: this compound's proposed mechanism of action in essential tremor.
Caption: A generalized workflow for a randomized controlled trial in essential tremor.
References
Best practices for handling and storing Rimtuzalcap (CAD-1883)
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and troubleshooting experiments with Rimtuzalcap (CAD-1883).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CAD-1883)?
A1: this compound (CAD-1883) is a first-in-class, selective positive allosteric modulator of small-conductance calcium-activated potassium channels (SK channels).[1][2] It is an investigational small molecule that has been studied for the treatment of movement disorders such as essential tremor and spinocerebellar ataxia.[2][3][4]
Q2: How should I store the solid compound?
A2: The solid form of this compound should be stored at 2-8°C in a dry, sealed container, protected from light.
Q3: What is the recommended solvent for preparing stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, reaching concentrations of up to 250 mg/mL. When preparing stock solutions, it is advisable to use newly opened, anhydrous DMSO as the compound is hygroscopic, and moisture can impact solubility.
Q4: How should I store stock solutions of this compound?
A4: Prepared stock solutions in a solvent like DMSO should be stored under the following conditions to maintain stability:
-
-80°C: for up to 6 months.
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-20°C: for up to 1 month. For both temperatures, it is crucial to protect the solution from light.
Q5: What is the mechanism of action of this compound?
A5: this compound functions as a positive allosteric modulator of SK channels. It is thought to increase the activity of SK channels in Purkinje cells of the cerebellar cortex, leading to hyperpolarization and a slower neuronal firing rate. This modulation of the olivo-cerebellar network is believed to reduce the motor tremors associated with conditions like essential tremor.
Data Presentation: Storage Conditions
| Parameter | Solid Compound | Stock Solution |
| Storage Temperature | 2-8°C | -20°C or -80°C |
| Duration | Not specified | Up to 1 month at -20°C, Up to 6 months at -80°C |
| Container | Dry, sealed | Tightly sealed vials |
| Light Sensitivity | Protect from light | Protect from light |
| Recommended Solvent | N/A | DMSO |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Compound degradation due to improper storage. - Variability in solvent quality (e.g., wet DMSO). - Repeated freeze-thaw cycles of stock solutions. | - Ensure the compound and stock solutions are stored at the recommended temperatures and protected from light. - Use fresh, anhydrous DMSO for preparing stock solutions. - Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| Compound precipitation in aqueous media | - Poor solubility of this compound in the final assay buffer. - The final concentration of DMSO is too low to maintain solubility. | - Lower the final concentration of this compound in the assay. - Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed a level that affects the biological system (typically <0.5% v/v). - Consider using a different formulation for aqueous solutions, such as with PEG300 and Tween-80 or SBE-β-CD, as described in some protocols. |
| Low potency or no observable effect | - Incorrect compound concentration due to weighing or dilution errors. - The cell line or experimental model is not sensitive to SK channel modulation. | - Verify the accuracy of all measurements and dilutions. - Perform a dose-response curve with a wider concentration range. - Use a positive control known to be sensitive to SK channel modulation to validate the experimental setup. |
| High background or off-target effects | - The compound may not be specific at higher concentrations. - The compound may be cytotoxic at the tested concentrations. | - Perform counter-screens with related targets to assess specificity. - Determine the cytotoxic concentration range using a cell viability assay. |
Experimental Protocols
Detailed Methodology: In Vitro Patch-Clamp Electrophysiology Assay for SK Channel Modulation
This protocol describes a method to assess the effect of this compound on SK channel activity in a cultured neuronal cell line.
1. Cell Preparation:
- Culture a neuronal cell line known to express SK channels (e.g., SH-SY5Y) on glass coverslips suitable for microscopy and electrophysiology.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Use cells for experiments when they are 50-70% confluent.
2. Solution Preparation:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and a calculated amount of CaCl2 to achieve a free Ca2+ concentration of ~500 nM. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
3. Electrophysiology Recording:
- Transfer a coverslip with cultured cells to the recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
- Use borosilicate glass pipettes pulled to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a selected neuron.
- Clamp the cell membrane potential at -60 mV.
- Record baseline current for at least 5 minutes to ensure a stable recording.
4. Compound Application:
- Dilute the this compound stock solution into the external solution to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
- Apply the this compound-containing external solution to the cell via the perfusion system.
- Record the current for 5-10 minutes during compound application.
- Perform a washout by perfusing with the control external solution.
5. Data Analysis:
- Measure the amplitude of the outward current before, during, and after the application of this compound.
- Calculate the percentage increase in current in the presence of the compound compared to the baseline.
- Plot a dose-response curve to determine the EC50 of this compound for SK channel activation.
Mandatory Visualizations
References
Rimtuzalcap (CAD-1883) Clinical Trial Discontinuation: A Technical Overview
Technical Support Center
This document addresses the discontinuation of the clinical development of Rimtuzalcap (CAD-1883), a selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channel. The information is intended for researchers, scientists, and drug development professionals who may have been following or working with this compound.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound (CAD-1883) in clinical trials?
The clinical development of this compound was halted due to a suboptimal safety profile. Specifically, two instances of severe adverse events were reported in a Phase 2a open-label clinical trial for Essential Tremor (ET), known as the CADENCE-1 study (NCT03688685). While the precise nature of these severe adverse events has not been publicly detailed, their occurrence in a small patient cohort (25 subjects) raised significant safety concerns, ultimately leading to the discontinuation of the drug's development.
Q2: What was the status of the clinical trial for Spinocerebellar Ataxia (SCA)?
A Phase 2, randomized, double-blind, placebo-controlled study of this compound in adults with Spinocerebellar Ataxia, the SYNCHRONY-1 trial (NCT04301284), was withdrawn prior to enrollment. The official reason provided was a "pipeline reassessment" by Novartis following its acquisition of Cadent Therapeutics.[1] It is highly probable that the safety signals observed in the Essential Tremor trial contributed to this decision.
Q3: What was the proposed mechanism of action for this compound?
This compound is a positive allosteric modulator (PAM) of small-conductance calcium-activated potassium (SK) channels. These channels are critical regulators of neuronal excitability. In conditions like Essential Tremor and Spinocerebellar Ataxia, the firing patterns of neurons, particularly Purkinje cells in the cerebellum, can become irregular. By potentiating the activity of SK channels, this compound was designed to enhance potassium efflux in response to calcium influx, thereby hyperpolarizing the neuron and restoring a more regular firing pattern. This was expected to alleviate the motor symptoms associated with these disorders.
Clinical Trial Data Summary
The following table summarizes the key details and available data from the clinical trials of this compound (CAD-1883).
| Clinical Trial Identifier | Indication | Phase | Status | Key Findings/Reported Issues |
| NCT03688685 (CADENCE-1) | Essential Tremor | 2a | Completed | Safety: Suboptimal safety profile. Out of 25 participants, 13 experienced at least one treatment-emergent adverse event (TEAE), with two classified as severe adverse events. Efficacy: Limited efficacy data has been publicly released. |
| NCT04301284 (SYNCHRONY-1) | Spinocerebellar Ataxia | 2 | Withdrawn | The trial was withdrawn by the sponsor, Novartis, following a pipeline reassessment after the acquisition of Cadent Therapeutics.[1] No patients were enrolled. |
Experimental Protocols
CADENCE-1 Study (NCT03688685) for Essential Tremor
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Study Design: A Phase 2a, open-label, single-arm study to evaluate the safety, tolerability, and efficacy of orally administered this compound.
-
Participant Population: 25 adults diagnosed with Essential Tremor.
-
Intervention:
-
Dosage: The specific dosing regimen has not been detailed in publicly available documents.
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Duration: The treatment period was 14 days.
-
-
Outcome Measures:
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Primary: Safety and tolerability, assessed by the incidence of adverse events.
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Secondary: Efficacy was evaluated using The Essential Tremor Rating Assessment Scale (TETRAS) Performance Subscale (PS) total score change from baseline.
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SYNCHRONY-1 Study (NCT04301284) for Spinocerebellar Ataxia
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Study Design: A Phase 2, randomized, double-blind, placebo-controlled study.
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Participant Population: The study intended to enroll adults with a genotypic diagnosis of Spinocerebellar Ataxia.
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Intervention:
-
Dosage: Planned to evaluate multiple dose levels of oral this compound compared to a matching placebo.
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Duration: A planned 12-week treatment period.
-
-
Outcome Measures:
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Primary: Safety and tolerability.
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Secondary: Efficacy was to be assessed using the Scale for the Assessment and Rating of Ataxia (SARA), among other measures of ataxia symptoms and quality of life.
-
Visualizations
Signaling Pathway of this compound (CAD-1883)
Caption: Proposed mechanism of action of this compound in regulating neuronal firing.
This compound (CAD-1883) Clinical Trial Workflow
Caption: Logical flow of the clinical development and discontinuation of this compound.
References
Understanding the suboptimal safety profile of Rimtuzalcap
Disclaimer: Rimtuzalcap is a fictional compound. The following information is based on the well-documented safety profile of BRAF inhibitors, a class of targeted therapy agents, which exhibit off-target cardiovascular effects. This guide is intended for research purposes only.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected results during in vitro and preclinical experiments with this compound, focusing on its suboptimal cardiovascular safety profile.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in viability in our cardiomyocyte cell cultures treated with this compound. How can we confirm this is a cytotoxic effect?
A1: A decrease in cell viability can be due to cytotoxicity or cytostatic effects. To confirm cytotoxicity, we recommend performing a lactate dehydrogenase (LDH) release assay. A significant increase in LDH in the culture supernatant post-treatment indicates compromised cell membrane integrity, a hallmark of cytotoxicity. This should be run in parallel with a metabolic activity assay (like MTT or ATP-based assays) to get a comprehensive picture.
Q2: Our experiments show a reduced beat rate and irregular contractions in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) after applying this compound. What is the potential mechanism?
A2: This observation is consistent with potential interference with cardiac ion channels or calcium handling. This compound, similar to other kinase inhibitors, may affect the electrophysiology of cardiomyocytes. We recommend investigating two primary areas:
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Ion Channel Function: Specifically, assess the activity of the hERG potassium channel, which is critical for cardiac repolarization. Inhibition of this channel can lead to arrhythmias. An automated patch-clamp assay is the standard method for this.
-
Calcium Transients: Disrupted calcium cycling can lead to contractile dysfunction. Use a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to measure changes in intracellular calcium transients during cardiomyocyte contraction.
Q3: We have noted morphological changes in cardiomyocytes after prolonged exposure to this compound, including cellular hypertrophy. Is this an expected off-target effect?
A3: Yes, this is a plausible off-target effect. The signaling pathway targeted by this compound (analogous to the BRAF-MEK-ERK pathway) is also involved in normal cardiomyocyte growth and survival.[1][2][3][4] Inhibition of this pathway can lead to compensatory signaling that results in cardiomyocyte hypertrophy. To quantify this, you can use high-content imaging to measure cell size and stain for hypertrophy markers like β-myosin heavy chain.
Q4: In our in vitro studies, we are seeing conflicting results between different viability assays (e.g., MTT vs. ATP-based assays). Why might this be?
A4: This discrepancy often points towards mitochondrial dysfunction.[5]
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MTT assays measure mitochondrial reductase activity. A compound that specifically inhibits these enzymes without immediately killing the cell will show a drop in the MTT signal.
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ATP-based assays (e.g., CellTiter-Glo®) measure total cellular ATP. A compound might impair mitochondrial ATP production, leading to a drop in this assay, but the cell might temporarily survive through glycolysis.
If you suspect mitochondrial toxicity, consider running more specific assays, such as measuring mitochondrial membrane potential (e.g., with TMRE staining) or oxygen consumption rate (OCR) using a Seahorse analyzer.
Troubleshooting Guides
Issue 1: High Variability in Cardiotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Perform a cell titration experiment to determine the optimal seeding density for your assay plate format. Ensure a single-cell suspension before plating. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate for experimental data. Fill these perimeter wells with sterile PBS or media to create a humidity barrier. |
| Compound Precipitation | Visually inspect the compound solution in media under a microscope for any signs of precipitation, especially at higher concentrations. Use a surfactant in the medium if appropriate for your assay. |
| Inconsistent Incubation Times | Standardize all incubation times precisely. For kinetic assays, ensure that readings are taken at the exact same time points for all plates. |
Issue 2: Unexpected QT Prolongation in Electrophysiology Assays
| Potential Cause | Troubleshooting Step |
| Incorrect Voltage Protocol | Ensure you are using a standardized voltage protocol designed to detect hERG channel inhibition, as recommended by regulatory bodies like the FDA. |
| Poor Gigaseal Formation (Patch-Clamp) | Use high-quality glass pipettes and ensure the cell suspension is healthy and free of debris. A seal resistance of ≥1 GΩ is recommended. |
| Run-down of Ion Channel Current | Monitor the baseline current in the vehicle control over the course of the experiment. If there is significant run-down, the experiment may not be valid. Ensure the intracellular solution composition is optimal. |
| Compound-Vehicle Interaction | Test the vehicle (e.g., DMSO) at its final concentration alone to ensure it does not have an effect on the ion channel currents. |
Quantitative Data Summary
The following tables summarize the incidence of cardiovascular adverse events observed with BRAF inhibitors in clinical settings, which may inform the expected effects of this compound in preclinical models.
Table 1: Incidence of Key Cardiovascular Adverse Events with BRAF/MEK Inhibitor Combination Therapy
| Adverse Event | Incidence (All Grades) | Incidence (Grade 3-4) |
| Decreased LVEF | 4% - 21% | ~14% (Major Cardiotoxicity) |
| Hypertension | 11% - 30% | Varies by study |
| QTc Prolongation | 0% - 5% | <1% |
| Atrial Fibrillation | ~3% | <1% |
LVEF: Left Ventricular Ejection Fraction
Table 2: Preclinical IC50 Values of a Representative BRAF Inhibitor (Dabrafenib)
| Target/Assay | IC50 Value |
| BRAF V600E (Enzyme Assay) | 0.8 nM |
| Wild-Type BRAF (Enzyme Assay) | 3.2 nM |
| c-RAF (Enzyme Assay) | 5.0 nM |
(Note: Specific IC50 values for cardiotoxicity endpoints are highly assay-dependent and not always publicly available. Researchers should determine these values empirically for this compound.)
Experimental Protocols
Protocol 1: Assessment of Cardiomyocyte Contractility using Calcium Transients
This protocol provides a method to assess the effect of this compound on the contractility of hiPSC-CMs by measuring intracellular calcium fluctuations.
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Cell Plating: Plate hiPSC-CMs onto fibronectin-coated, 96-well, black-walled, clear-bottom plates at a density that allows for confluent, spontaneously beating monolayers. Culture for 7-10 days.
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Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in Tyrode's solution.
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Remove the culture medium and wash the cells once with Tyrode's solution.
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Add the dye loading buffer to each well and incubate at 37°C for 30-60 minutes.
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Compound Addition: Wash the cells twice with Tyrode's solution to remove excess dye. Add Tyrode's solution containing the desired concentrations of this compound (and vehicle controls) to the wells.
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Incubate the plate at 37°C for a predetermined period (e.g., 30 minutes for acute effects).
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Measurement: Use a high-speed fluorescence plate reader or a high-content imaging system to record the fluorescence intensity over time. The system should be capable of kinetic reads to capture the rapid changes in calcium concentration during contractions.
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Data Analysis: Analyze the resulting fluorescence traces to determine key parameters such as peak amplitude (calcium release), beat rate, and decay kinetics (calcium reuptake). Compare the parameters from this compound-treated wells to vehicle controls.
Protocol 2: hERG Channel Inhibition Assay using Automated Patch-Clamp
This protocol outlines the general steps for assessing this compound's potential to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.
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Cell Preparation: Use a stable cell line expressing the human hERG channel (e.g., HEK293-hERG). Culture the cells to 70-90% confluency.
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Harvest the cells using a gentle, non-enzymatic dissociation solution to create a high-viability single-cell suspension.
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Assay Setup: Prime the automated patch-clamp system (e.g., QPatch, IonFlux) with the appropriate intracellular and extracellular solutions as per the manufacturer's instructions.
-
Load the cell suspension and the compound plate (containing serial dilutions of this compound, a positive control like E-4031, and a vehicle control) into the system.
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Electrophysiological Recording: The system will automatically achieve whole-cell patch-clamp configuration.
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Apply a specific voltage protocol designed to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the characteristic "tail current."
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Record baseline currents, then perfuse the cells with increasing concentrations of this compound, recording the current at each concentration until a steady-state block is achieved.
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Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of current inhibition relative to the baseline. Plot the percent inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
Visualizations
Caption: Proposed signaling pathway for this compound and its off-target cardiac effects.
Caption: Troubleshooting workflow for unexpected in vitro cardiotoxicity results.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cardiomyocyte BRAF is a key signalling intermediate in cardiac hypertrophy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assessing-drug-induced-mitochondrial-toxicity-in-cardiomyocytes-implications-for-preclinical-cardiac-safety-evaluation - Ask this paper | Bohrium [bohrium.com]
Mitigating adverse events associated with Rimtuzalcap in animal studies
Rimtuzalcap Preclinical Technical Support Center
This resource is designed to assist researchers, scientists, and drug development professionals in mitigating adverse events associated with this compound in animal studies. This compound is a selective positive allosteric modulator of small-conductance calcium-activated potassium channels (SK channels) being investigated for movement disorders such as essential tremor.[1][2] By enhancing SK channel activity, it helps to reduce the firing rate of Purkinje cells in the cerebellum.[1][2] While promising, preclinical studies have identified potential challenges that require careful management.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues observed during in vivo rodent studies with this compound.
Hepatotoxicity
Q1: We are observing elevated Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels in rats treated with high-dose this compound. What is the recommended course of action?
A1: Elevated liver enzymes are a known risk with compounds metabolized extensively by the liver.
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Immediate Steps:
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Confirm the Finding: Re-run the serum chemistry panel to rule out sample processing errors.
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Dose-Response Assessment: If not already done, ensure you have a dose-response curve for the enzymatic elevation. This will help determine the toxicity threshold.
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Histopathology: Collect liver tissue for histopathological analysis to assess for cellular damage, such as necrosis or steatosis.
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Mitigation Strategy:
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Co-administration with N-acetylcysteine (NAC): NAC is a hepatoprotective agent that can mitigate drug-induced liver injury by replenishing glutathione stores. We recommend a pilot study to evaluate the efficacy of NAC co-administration. See Table 1 for representative data and Protocol 1 for methodology.
-
Q2: Can the vehicle used for this compound administration contribute to hepatotoxicity?
A2: Yes, certain organic solvents used to solubilize compounds can cause liver stress, especially with chronic administration.
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Troubleshooting:
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Vehicle Control Group: Always include a vehicle-only control group in your study design.
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Alternative Vehicles: If the vehicle control group shows signs of hepatotoxicity, explore alternative, less toxic vehicles. Common alternatives include aqueous solutions with cyclodextrins or lipid-based formulations.
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Formulation Analysis: Ensure the formulation is stable and the compound does not precipitate in vivo, which could lead to localized high concentrations.
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Nephrotoxicity
Q3: Our mouse studies show a significant increase in serum creatinine and Blood Urea Nitrogen (BUN) at our target therapeutic dose. How can we reduce renal exposure?
A3: Increased creatinine and BUN are indicators of reduced kidney function. This may be due to direct compound toxicity to renal tubules or altered renal hemodynamics.
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Immediate Steps:
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Urinalysis: Perform a complete urinalysis, looking for proteinuria, glucosuria, or the presence of casts, which can help localize the renal injury.
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Kidney Histopathology: Examine kidney tissue for signs of tubular necrosis, interstitial nephritis, or glomerular damage.
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Mitigation Strategy:
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Liposomal Encapsulation: Utilizing a drug delivery system like liposomal encapsulation can alter the biodistribution of this compound, reducing its accumulation in the kidneys. This approach can maintain therapeutic concentrations in the central nervous system while lowering systemic exposure. Refer to Table 2 for comparative data and Protocol 2 for a sample methodology.
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Gastrointestinal (GI) Distress
Q4: Animals receiving this compound via oral gavage are exhibiting weight loss and diarrhea. What are the best practices to manage this?
A4: GI intolerance can be caused by direct irritation to the gut mucosa or off-target pharmacological effects.
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Immediate Steps:
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Monitor Food and Water Intake: Quantify daily intake to determine if weight loss is due to anorexia.
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Stool Assessment: Visually score stool consistency to quantify the severity of diarrhea.
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Necropsy: At the end of the study, perform a gross examination of the GI tract for signs of inflammation, ulceration, or other abnormalities.
-
-
Mitigation Strategy:
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Dose Fractionation: Instead of a single daily high dose, administer the total daily dose in two or three smaller doses. This can reduce the peak concentration (Cmax) of the drug in the GI tract, potentially improving tolerability. See Table 3 for a sample dosing regimen comparison and Protocol 3 for implementation details.
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Route of Administration: If oral administration proves consistently problematic, consider alternative routes such as subcutaneous or intraperitoneal injection, if compatible with the experimental goals.
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Quantitative Data Summary
Table 1: Effect of N-acetylcysteine (NAC) Co-administration on this compound-Induced Hepatotoxicity in Rats Data presented as Mean ± SEM (n=8 per group) after 14 days of daily dosing.
| Group | Dose of this compound | Dose of NAC | ALT (U/L) | AST (U/L) |
| Vehicle Control | 0 mg/kg | 0 mg/kg | 45 ± 5 | 95 ± 8 |
| This compound | 100 mg/kg | 0 mg/kg | 250 ± 22 | 410 ± 35 |
| This compound + NAC | 100 mg/kg | 150 mg/kg | 80 ± 9 | 155 ± 14 |
Table 2: Impact of Liposomal Formulation on Renal Function Markers in Mice Serum levels measured 24 hours after the final dose in a 28-day study (n=10 per group).
| Formulation | Dose of this compound | Creatinine (mg/dL) | BUN (mg/dL) |
| Vehicle Control | 0 mg/kg | 0.4 ± 0.05 | 22 ± 2.1 |
| This compound (Standard) | 50 mg/kg | 1.1 ± 0.12 | 58 ± 5.5 |
| This compound (Liposomal) | 50 mg/kg | 0.6 ± 0.07 | 31 ± 3.2 |
Table 3: Comparison of Dosing Regimens on Body Weight in Mice Percentage change in body weight from Day 0 to Day 7 (n=10 per group).
| Dosing Regimen | Total Daily Dose | Body Weight Change (%) | Stool Consistency Score (1-4) |
| Vehicle Control | 0 mg/kg | +5.2% ± 0.5% | 1.1 ± 0.1 |
| Single Dose (QD) | 75 mg/kg | -8.5% ± 1.2% | 3.5 ± 0.4 |
| Fractionated Dose (BID) | 75 mg/kg (37.5 mg x 2) | -1.8% ± 0.8% | 1.8 ± 0.2 |
Experimental Protocols
Protocol 1: Co-administration of N-acetylcysteine (NAC) to Mitigate Hepatotoxicity
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Animal Model: Male Sprague-Dawley rats (8-10 weeks old). Acclimatize animals for at least 7 days.[3]
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Group Allocation: Randomly assign animals to three groups (n=8 per group): Vehicle Control, this compound only, and this compound + NAC.
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Formulation:
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This compound: Solubilize in a vehicle of 10% DMSO, 40% PEG300, and 50% Saline.
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NAC: Dissolve in sterile water for injection.
-
-
Dosing Procedure:
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Administer NAC (150 mg/kg) via oral gavage 1 hour before this compound administration.
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Administer this compound (100 mg/kg) or vehicle via oral gavage.
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Repeat daily for 14 consecutive days.
-
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Monitoring: Monitor animals daily for clinical signs of toxicity. Record body weights on Day 0, 7, and 14.
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Sample Collection: On Day 15, collect terminal blood samples via cardiac puncture for serum chemistry analysis (ALT, AST).
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Necropsy: Euthanize animals and perform a gross necropsy. Collect liver tissue and fix in 10% neutral buffered formalin for histopathology.
Protocol 2: Preparation and Administration of Liposomal this compound
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Animal Model: Male C57BL/6 mice (8-10 weeks old).
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Liposome Preparation:
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Prepare liposomes using the thin-film hydration method.
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Lipid composition: DSPC, Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio.
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Dissolve lipids and this compound in chloroform.
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Create a thin lipid film by evaporating the solvent under vacuum.
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Hydrate the film with phosphate-buffered saline (PBS) at 60°C.
-
Extrude the resulting suspension through polycarbonate membranes (100 nm pore size) to create unilamellar vesicles.
-
-
Group Allocation: Randomly assign animals to three groups (n=10 per group): Vehicle Control (empty liposomes), Standard this compound, and Liposomal this compound.
-
Dosing Procedure: Administer formulations via intravenous injection (tail vein) every other day for 28 days at a dose of 50 mg/kg.
-
Sample Collection: 24 hours after the final dose, collect blood for serum analysis (Creatinine, BUN).
-
Necropsy: Euthanize animals and collect kidneys for histopathological evaluation.
Protocol 3: Dose Fractionation to Improve GI Tolerability
-
Animal Model: Female BALB/c mice (7-9 weeks old).
-
Group Allocation: Randomly assign animals to three groups (n=10 per group): Vehicle Control, Single Daily Dose (QD), and Fractionated Dose (BID).
-
Dosing Procedure:
-
QD Group: Administer this compound (75 mg/kg) via oral gavage once daily in the morning.
-
BID Group: Administer this compound (37.5 mg/kg) via oral gavage twice daily, with doses separated by 8-10 hours.
-
Vehicle Group: Administer vehicle on a BID schedule.
-
-
Monitoring: Record body weights and score stool consistency daily for 7 days.
-
Endpoint: The primary endpoint is the percentage change in body weight and the average daily stool consistency score.
Visualizations: Pathways and Workflows
References
Validation & Comparative
A Comparative Guide to the Efficacy of Rimtuzalcap and NS309 on SK Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two modulators of small-conductance calcium-activated potassium (SK) channels: Rimtuzalcap (also known as CAD-1883) and NS309. SK channels, a family of ion channels activated by intracellular calcium, are crucial in regulating neuronal excitability and are significant targets for therapeutic intervention in various neurological and cardiovascular disorders. This document synthesizes available experimental data to objectively compare the performance, selectivity, and mechanism of action of these two compounds.
Executive Summary
This compound and NS309 are both positive modulators of SK channels, yet they exhibit distinct pharmacological profiles. This compound is a first-in-class, selective positive allosteric modulator of SK channels, with a particular affinity for the KCa2.2 subtype.[1][2] In contrast, NS309 is a potent and non-selective activator of both small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels.[3] This fundamental difference in selectivity is a key determinant of their respective potential therapeutic applications and off-target effects.
Recent structural studies have elucidated the basis for this selectivity. The conformation of calmodulin and the cytoplasmic helices in KCa2.2 channels can accommodate both the bulkier this compound and NS309, while the more constrained structure of KCa3.1 (IK) channels only permits the binding of the smaller NS309 molecule.[4]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and NS309, based on available experimental data.
| Parameter | This compound (CAD-1883) | NS309 |
| Target Channels | Selective for SK (KCa2.x) channels[1] | Non-selective for SK (KCa2.x) and IK (KCa3.1) channels |
| Potency on SK Channels | SK2 SC100 = 400 nM (% SK2 SC100 = 28%) | EC50 for hSK3: ~150-300 nM, EC50 for SK2: ~620 nM |
| Mechanism of Action | Positive Allosteric Modulator | Positive Gating Modulator (increases Ca2+ sensitivity) |
| Reported In Vitro Effects | Reduces the firing rate of Purkinje cells by approximately 40% | Increases whole-cell SK currents |
| Clinical Development | Phase 2 trials completed for Essential Tremor and Spinocerebellar Ataxia | Preclinical research tool |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. SC100 likely refers to the concentration required for 100% potentiation or a specific level of activation.
Mechanism of Action and Signaling Pathways
Both this compound and NS309 enhance the activity of SK channels, leading to an increased potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization reduces neuronal excitability.
Signaling Pathway of SK Channel Modulation
Caption: Positive modulation of SK channels by compounds like this compound or NS309 enhances potassium efflux, leading to hyperpolarization and reduced neuronal excitability.
Experimental Protocols
The primary method for assessing the efficacy of compounds on SK channels is patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel activity in live cells.
Whole-Cell Patch-Clamp Recording Protocol
This protocol is designed to measure macroscopic SK channel currents from cultured cells expressing the channel of interest.
1. Cell Preparation:
- Culture HEK293 cells (or other suitable cell lines) and transiently transfect them with the plasmid DNA encoding the desired human SK channel subtype (e.g., KCa2.2).
- Plate the transfected cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 144 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 EGTA (to buffer free Ca²⁺ to a known concentration, e.g., 300 nM). Adjust pH to 7.2 with KOH.
3. Recording Procedure:
- Place a coverslip with cells in a recording chamber on an inverted microscope.
- Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
- Approach a single, healthy-looking cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
- Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -80 mV.
- Apply voltage ramps (e.g., from -100 mV to +50 mV over 1 second) to elicit currents.
- Perfuse the cell with the external solution containing the test compound (this compound or NS309) at various concentrations to determine a dose-response relationship.
- Record the current responses before, during, and after compound application.
Experimental Workflow for Patch-Clamp Analysis
Caption: A streamlined workflow for assessing the efficacy of SK channel modulators using the whole-cell patch-clamp technique.
Conclusion
This compound and NS309 are both valuable tools for studying SK channel function. This compound's selectivity for SK channels makes it a promising candidate for therapeutic development, particularly for neurological disorders where specific modulation of SK channels is desired. NS309, with its broader activity on both SK and IK channels, serves as a powerful research tool for investigating the combined roles of these channels in various physiological processes. The choice between these two compounds will ultimately depend on the specific research question or therapeutic goal, with selectivity being the primary differentiating factor. The experimental protocols outlined in this guide provide a framework for conducting rigorous comparative studies to further elucidate the distinct properties of these and other novel SK channel modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the subtype-selectivity of KCa2.2 channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Selectivity of Rimtuzalcap: A Structural Comparison with KCa3.1 Channels
A detailed guide for researchers on the structural determinants of Rimtuzalcap's preferential activation of KCa2.2/2.3 channels over KCa3.1 channels.
This compound (CAD-1883) is a first-in-class selective positive allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels, which has been investigated for the treatment of movement disorders such as essential tremor and spinocerebellar ataxia.[1][2][3] Its therapeutic potential lies in its ability to selectively activate KCa2.2 and KCa2.3 channels, which are crucial in regulating neuronal excitability, with minimal to no effect on the closely related intermediate-conductance KCa3.1 channels.[4][5] This guide provides a comprehensive comparison of the structural and molecular basis for this selectivity, supported by experimental data and methodologies.
Comparative Analysis of this compound's Activity
The selectivity of this compound for KCa2.x channels over KCa3.1 is evident from the significant differences in their half-maximal effective concentrations (EC50). The following table summarizes the quantitative data on the potency of this compound and the non-selective activator NS309 on these channels.
| Compound | Channel Subtype | EC50 | Primary Reference |
| This compound | KCa2.2 | ~5.1 µM | |
| KCa3.1 | Inactive | ||
| NS309 | KCa2.2 | ~1.7 µM | |
| KCa3.1 | ~74 nM |
The Structural Basis of Selectivity: A Tale of Two Conformations
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural underpinnings of this compound's remarkable selectivity. The key determinant lies in the conformational differences of the calmodulin (CaM) protein and the cytoplasmic helices (HC helices) between the KCa2.2 and KCa3.1 channel complexes.
Both KCa2.x and KCa3.1 channels are gated by the binding of intracellular calcium ions to calmodulin, which is constitutively associated with the channel. However, the arrangement of the CaM N-lobes in relation to the channel's cytoplasmic domain differs significantly between the two subtypes.
-
In KCa2.2 channels , the N-lobes of calmodulin are positioned farther apart. This spatial arrangement allows for the necessary conformational flexibility to accommodate the bulkier chemical structure of this compound within its binding pocket.
-
In KCa3.1 channels , the N-lobes of calmodulin are situated closer to each other and are sterically constrained by the channel's HC helices. This more compact conformation prevents the larger this compound molecule from accessing its binding site, thus rendering the channel insensitive to its modulatory effects. In contrast, the smaller, non-selective activator NS309 can bind to this more restricted site in KCa3.1.
This compound, a derivative of the KCa2.x-selective activator CyPPA, binds at the interface between the N-lobe of calmodulin and the S45A/HA helices of the KCa2.2 channel. Upon binding, both this compound and NS309 induce a conformational change that widens the inner gate of the KCa2.2 channel pore, leading to increased potassium ion efflux and hyperpolarization of the cell membrane.
Experimental Protocols
The foundational data supporting the structural basis of this compound's selectivity were generated primarily through cryo-electron microscopy and electrophysiological recordings.
Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To determine the high-resolution three-dimensional structures of KCa2.2 and KCa3.1 channels in complex with their respective activators (this compound and NS309).
-
Methodology:
-
Protein Expression and Purification: Human KCa2.2 or KCa3.1 channels and calmodulin were co-expressed in cell cultures (e.g., HEK293 cells) and purified.
-
Complex Formation: The purified channel-calmodulin complexes were incubated with the ligand of interest (this compound or NS309) to allow for binding.
-
Vitrification: The protein-ligand complex solution was applied to a cryo-EM grid and rapidly plunge-frozen in liquid ethane to create a thin layer of vitrified ice, preserving the native structure.
-
Data Acquisition: The frozen grids were imaged in a transmission electron microscope to collect a large dataset of particle images.
-
Image Processing and 3D Reconstruction: The collected images were processed to reconstruct the high-resolution 3D structure of the channel-ligand complex.
-
Electrophysiology (Patch-Clamp Recording)
-
Objective: To functionally characterize the activity of KCa channels in the presence of modulators and to determine their potency (EC50 values).
-
Methodology:
-
Cell Culture: Cells heterologously expressing the KCa channel of interest were cultured on coverslips.
-
Patch-Clamp Setup: A glass micropipette with a very small tip diameter was used to form a high-resistance seal with the membrane of a single cell.
-
Recording Configuration: The "inside-out" patch configuration is commonly used to allow for the application of known concentrations of Ca2+ and test compounds to the intracellular face of the channel.
-
Data Acquisition: The electrical current flowing through the channels was recorded while applying various concentrations of the modulator (e.g., this compound).
-
Data Analysis: The recorded currents were analyzed to determine the channel's open probability and to construct dose-response curves from which the EC50 value was calculated.
-
Signaling Pathway of KCa Channel Activation
The activation of both KCa2.x and KCa3.1 channels is a calcium-dependent process, integral to the regulation of cellular excitability. This compound acts as a positive allosteric modulator, enhancing the channel's sensitivity to calcium.
References
- 1. Structural basis for the subtype-selectivity of KCa2.2 channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Structural basis for the subtype-selectivity of KCa2.2 channel activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Rimtuzalcap Demonstrates Preclinical Efficacy in Essential Tremor Model, Offering a Novel Therapeutic Avenue
A comparative analysis of preclinical data highlights the potential of rimtuzalcap, a selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, in the management of essential tremor. In the widely utilized harmaline-induced tremor model, this compound has shown efficacy in reducing tremor, positioning it as a promising candidate against established and emerging treatments.
Essential tremor (ET) is a prevalent movement disorder characterized by involuntary rhythmic shaking. While mainstays of treatment like propranolol and primidone have been used for decades, a significant portion of patients experience inadequate relief or intolerable side effects, underscoring the need for novel therapeutic strategies. This guide provides a comparative overview of the preclinical data for this compound versus other treatments for essential tremor, with a focus on the harmaline-induced tremor model in rodents, a well-established preclinical paradigm that mimics the oscillatory characteristics of ET.
Mechanism of Action: A Novel Approach
This compound (also known as CAD-1883) distinguishes itself through its unique mechanism of action. It is a positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels.[1] By enhancing the activity of these channels, particularly in the Purkinje cells of the cerebellum, this compound is thought to hyperpolarize these neurons, thereby reducing their firing rate.[1] This modulation of the olivo-cerebellar network is hypothesized to counteract the dysfunctional neuronal oscillations that underlie the motor manifestations of essential tremor.[1]
In contrast, traditional therapies operate through different pathways. Propranolol, a non-selective beta-adrenergic blocker, is believed to exert its anti-tremor effects through actions on beta-adrenergic receptors, though its precise central mechanism in ET is not fully elucidated. Primidone, an anticonvulsant, is metabolized to phenobarbital and phenylethylmalonamide, and its anti-tremor effects are thought to be mediated through the enhancement of GABAergic inhibition. Newer therapies in development, such as PRAX-944, target T-type calcium channels, which are also implicated in the pathological neuronal bursting activity seen in ET.
Preclinical Efficacy in the Harmaline-Induced Tremor Model
The harmaline-induced tremor model is a cornerstone of preclinical ET research. Harmaline, a beta-carboline alkaloid, induces a robust and reproducible action tremor in rodents that shares phenomenological and pharmacological similarities with human essential tremor.
Quantitative Comparison of Preclinical Data
The following tables summarize the available quantitative preclinical data for this compound and comparator compounds in the harmaline-induced tremor model.
Table 1: Efficacy of this compound in the Harmaline-Induced Tremor Model (Mice)
| Compound | Dose (oral) | Species | % Tremor Reduction |
| This compound (CAD-1883) | 10 mg/kg | Mouse | Reported to reduce tremor[2] |
Note: Specific quantitative data on the percentage of tremor reduction for this compound was not available in the reviewed literature, only a qualitative report of efficacy.
Table 2: Efficacy of Propranolol in the Harmaline-Induced Tremor Model
| Dose | Route of Administration | Species | % Tremor Reduction | Reference |
| 20 mg/kg | i.p. | Mouse | 89% (maximum) | [3] |
| 50 mg/kg | p.o. | Rat | 97% (maximum) | |
| Lower dose (unspecified) | p.o. | Rat | 49% (maximal) |
Table 3: Efficacy of Primidone in the Harmaline-Induced Tremor Model (Mice)
| Dose | % Reduction in Tremor Events |
| 10 mg/kg | Significant reduction |
| 20 mg/kg | Significant reduction |
| 50 mg/kg | Significant reduction |
Note: Data from a graphical representation indicating a dose-dependent decrease in harmaline-induced tremor events.
Table 4: Efficacy of PRAX-944 in the Harmaline-Induced Tremor Model (Rats)
| Dose (oral) | % Tremor Power Reduction | Reference |
| 1 mg/kg | 50% | |
| 3 mg/kg | 72% |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of preclinical data.
Harmaline-Induced Tremor Model Protocol
-
Animals: Studies utilized male ICR mice or Wistar rats.
-
Harmaline Administration: Harmaline hydrochloride was administered subcutaneously (s.c.) or intraperitoneally (i.p.) at doses ranging from 10 to 30 mg/kg to induce tremor.
-
Test Compound Administration: Test compounds (this compound, propranolol, primidone, PRAX-944) or vehicle were typically administered prior to harmaline injection. The route of administration varied between studies and included oral (p.o.) and intraperitoneal (i.p.) delivery.
-
Tremor Assessment: Tremor was quantified using various methods, including:
-
Load Sensors/Force Plates: Placed under the animal's cage to detect and measure motion.
-
Accelerometers: To measure the frequency and amplitude of the tremor.
-
Observational Scoring: Visual assessment of tremor severity.
-
Spectral Analysis: To analyze the power spectrum of the tremor and quantify the power within the tremor frequency band (typically 8-12 Hz in rats and 10-16 Hz in mice).
-
-
Data Analysis: The efficacy of the test compound was determined by comparing the tremor magnitude (e.g., tremor power, number of tremor events) in the treated group to the vehicle-treated control group.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's proposed mechanism of action in reducing essential tremor.
Caption: A generalized workflow for preclinical studies using the harmaline-induced tremor model.
Conclusion
The preclinical data available for this compound in the harmaline-induced tremor model, while not as extensively detailed in publicly available literature as some comparators, indicates a promising anti-tremor effect. Its novel mechanism of action, targeting SK channels, presents a distinct therapeutic strategy compared to existing first-line treatments and other emerging therapies. The quantitative data for propranolol and the novel T-type calcium channel blocker PRAX-944 in the same preclinical model provide a valuable benchmark for the continued development and evaluation of this compound. Further preclinical studies providing detailed dose-response relationships and direct head-to-head comparisons will be crucial in fully elucidating the therapeutic potential of this compound for patients with essential tremor.
References
A Comparative Guide to the Reproducibility of SK Channel Modulators on Purkinje Cell Firing
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported effects of Rimtuzalcap and other small-conductance calcium-activated potassium (SK) channel modulators on the firing properties of cerebellar Purkinje cells. This document summarizes available quantitative data, details common experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of the current research landscape and highlight areas where further investigation into the reproducibility of these effects is warranted.
While the positive allosteric modulator of SK channels, this compound (also known as CAD-1883), is under investigation for movement disorders like essential tremor, publicly available data on the reproducibility of its effects on Purkinje cell firing is limited.[1] This guide, therefore, presents the available data for this compound alongside other well-documented SK channel modulators—NS309, CyPPA, and Chlorzoxazone—to offer a comparative context for their electrophysiological effects and the variability observed in published studies.
Comparative Analysis of Electrophysiological Effects
The following table summarizes the quantitative effects of various SK channel modulators on Purkinje cell firing rates and regularity. It is important to note that direct comparative studies on the reproducibility of these compounds are scarce, and the data presented here are compiled from different studies, which may employ slightly varied experimental conditions.
| Compound | Mechanism of Action | Primary Effect on Purkinje Cell Firing | Quantitative Effect | Reported Variability | Animal Model |
| This compound (CAD-1883) | Positive Allosteric Modulator | Decrease in firing rate | Thought to decrease the firing of neurons in the olivo-cerebellar network. | Not specified in available literature. | Not specified in available literature. |
| NS309 | Positive Allosteric Modulator | Decrease in firing rate | Reduction to 9 ± 3 Hz from a baseline of 23 ± 5 Hz; an average decrease of 33%.[2] | Standard Deviation of ±3 Hz on the final firing rate and ±5 Hz on the baseline.[3] | Rat |
| CyPPA | Positive Allosteric Modulator | Decrease in firing rate | A median decrease of 36% in firing frequency. | Not specified in available literature. | Rat |
| Chlorzoxazone | Positive Allosteric Modulator | Increased firing regularity | Reduction in the coefficient of variation (CV) of the interspike interval from a baseline of 0.21 ± 0.03. | Standard Deviation of ±0.03 on the baseline CV. | Mouse (tg/tg) |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to obtain the data presented, the following diagrams illustrate the signaling pathway of SK channel modulators in Purkinje cells and a typical experimental workflow for electrophysiological recording.
Experimental Protocols
The following is a composite methodology for whole-cell patch-clamp recording from Purkinje cells in acute cerebellar slices, based on common practices described in the literature. This protocol provides a framework for designing experiments to test the reproducibility of the effects of SK channel modulators.
1. Slice Preparation:
-
Animal: Typically, young adult rodents (e.g., P18-P30 mice or rats) are used.
-
Anesthesia and Perfusion: The animal is deeply anesthetized and transcardially perfused with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Dissection and Slicing: The cerebellum is rapidly removed and placed in the cutting solution. Sagittal slices (typically 250-300 µm thick) are prepared using a vibratome.
-
Recovery: Slices are allowed to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes, followed by storage at room temperature.
2. Electrophysiological Recording:
-
Recording Chamber: A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.
-
Cell Identification: Purkinje cells are visually identified using differential interference contrast (DIC) optics.
-
Patch Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution.
-
Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the Purkinje cell membrane. The membrane is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Data Acquisition: Recordings are made in current-clamp mode to measure spontaneous firing. Data is acquired using a suitable amplifier and data acquisition software.
3. Drug Application and Data Analysis:
-
Baseline Recording: A stable baseline of spontaneous Purkinje cell firing is recorded for a sufficient period (e.g., 5-10 minutes).
-
Compound Application: The SK channel modulator of interest (e.g., this compound, NS309) is applied to the bath via the perfusion system at a known concentration.
-
Post-Application Recording: The firing activity is recorded for a defined period following drug application to observe the effect.
-
Data Analysis: The firing rate (in Hz) and the coefficient of variation (CV) of the interspike interval are calculated for both the baseline and post-drug application periods. Statistical analysis is performed to determine the significance of any changes.
Conclusion and Future Directions
The available evidence indicates that positive allosteric modulators of SK channels, including this compound, NS309, CyPPA, and Chlorzoxazone, can modulate the firing properties of Purkinje cells. While NS309 and CyPPA are reported to decrease the firing rate, Chlorzoxazone appears to primarily enhance the regularity of firing.
A significant gap in the current literature is the lack of dedicated studies on the reproducibility of these effects. For this compound in particular, quantitative data from peer-reviewed experimental studies are needed to establish a clear and reproducible effect size. For all compounds, further research that includes larger sample sizes and reports measures of variability is crucial for a comprehensive understanding of their potential as therapeutic agents. Such studies would greatly benefit the research community by providing a more robust basis for comparing the efficacy and consistency of different SK channel modulators.
References
Rimtuzalcap in Essential Tremor: A Comparative Analysis of Clinical Trial Results
For Immediate Release
A comprehensive review of the clinical trial data for Rimtuzalcap (NCT03688685) in the treatment of essential tremor reveals a challenging safety profile that led to its discontinuation. This guide provides a detailed comparison of this compound's performance with alternative therapies, offering researchers, scientists, and drug development professionals a clear perspective on the therapeutic landscape for this common movement disorder.
Executive Summary
This compound (CAD-1883), a selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, was investigated in a Phase 2a open-label study for its potential to reduce tremors in adults with essential tremor. While the novel mechanism of action showed initial promise, the clinical trial results indicated significant safety and tolerability concerns. In contrast, established first-line treatments like propranolol and primidone, as well as other investigational drugs, present varying efficacy and safety profiles that serve as important benchmarks in the ongoing search for improved therapies for essential tremor.
This compound (NCT03688685) Clinical Trial Results
The Phase 2a study of this compound was an open-label trial involving 25 participants with essential tremor. The trial was completed; however, the development of this compound was discontinued. Analysis of the study data reveals the following:
Efficacy Data
Specific quantitative efficacy data from the NCT03688685 trial, such as the change from baseline in The Essential Tremor Rating Assessment Scale (TETRAS), have not been publicly released in detail.
Safety and Tolerability
The safety profile of this compound was a significant concern. Of the 25 subjects who participated in the trial, 13 experienced at least one treatment-emergent adverse event (TEAE). Notably, two of these were classified as severe adverse events, suggesting a suboptimal safety and tolerability profile for the drug at the dose studied[1].
Comparative Analysis with Alternative Therapies
To provide a comprehensive understanding of this compound's performance, this section compares its available data with those of other prominent treatments for essential tremor.
Established First-Line Therapies: Propranolol and Primidone
Propranolol, a non-selective beta-blocker, and primidone, an anticonvulsant, are the most widely used and studied medications for essential tremor.
-
Propranolol: Clinical studies have consistently demonstrated that propranolol can reduce tremor amplitude by approximately 50% to 70% in a significant portion of patients[2]. It is the only FDA-approved medication for essential tremor[2].
-
Primidone: This medication has shown efficacy comparable to propranolol in reducing hand tremor[3][4].
Investigational Therapies
Several other molecules have been investigated for essential tremor, with varying degrees of success.
-
Suvecaltamide (CX-8998/JZP385): This T-type calcium channel modulator has been evaluated in Phase 2 trials. While a Phase 2a study did not meet its primary endpoint, it did show significant improvements in investigator-rated TETRAS Performance Subscale (p=0.017) and Activities of Daily Living scores (p=0.049). However, a subsequent Phase 2b trial of JZP385 did not achieve statistical significance on its primary endpoint. Common adverse events included dizziness, headache, paresthesia, diarrhea, and insomnia.
-
SAGE-324 (BIIB124): A GABAA receptor positive allosteric modulator, SAGE-324 showed a statistically significant reduction in upper limb tremor in the Phase 2 KINETIC study (p=0.049). However, the subsequent Phase 2 KINETIC 2 study did not demonstrate a statistically significant dose-response relationship and failed to show significant differences from placebo. Commonly reported adverse events included somnolence, fatigue, and dizziness.
Data Presentation: Comparative Tables
Table 1: Efficacy of this compound and Comparators in Essential Tremor Clinical Trials
| Drug/Treatment | Clinical Trial Phase | Primary Efficacy Endpoint | Key Efficacy Results |
| This compound (CAD-1883) | Phase 2a (NCT03688685) | Not specified in available data | Data not publicly available |
| Propranolol | Multiple | Reduction in tremor severity | Approx. 50-70% reduction in tremor amplitude |
| Primidone | Multiple | Reduction in tremor severity | Comparable efficacy to propranolol in hand tremor |
| Suvecaltamide (JZP385) | Phase 2b (NCT05122650) | Change in TETRAS modified composite score | Did not meet primary endpoint |
| SAGE-324 (BIIB124) | Phase 2 (KINETIC 2) | Dose-response on TETRAS PS Item 4 | Did not meet primary endpoint |
Table 2: Safety and Tolerability of this compound and Comparators
| Drug/Treatment | Key Adverse Events | Discontinuation Rate |
| This compound (CAD-1883) | 13/25 subjects with TEAEs, 2 severe AEs | Discontinued |
| Propranolol | Bradycardia, hypotension, fatigue | Varies by study |
| Primidone | Sedation, dizziness, nausea | Varies by study |
| Suvecaltamide (JZP385) | Dizziness, headache, paresthesia, diarrhea, insomnia | Not specified |
| SAGE-324 (BIIB124) | Somnolence, fatigue, dizziness, balance disorder | Dose-dependent increase in discontinuations |
Experimental Protocols
This compound (NCT03688685)
-
Study Design: A Phase 2a, open-label, single-arm study.
-
Participants: 25 adults with a diagnosis of essential tremor.
-
Intervention: Oral administration of this compound.
-
Primary Outcome Measures: The specific primary outcome measures for efficacy are not detailed in the available public information. Safety and tolerability were key assessments.
Suvecaltamide (JZP385) (NCT05122650)
-
Study Design: A Phase 2b, multicenter, double-blind, randomized, placebo-controlled study.
-
Participants: Adults with essential tremor.
-
Intervention: Oral suvecaltamide (30mg) or placebo.
-
Primary Outcome Measures: Change from baseline to week 12 on the Essential Tremor Rating Assessment Scale (TETRAS) modified composite outcome score.
SAGE-324 (BIIB124) (KINETIC 2)
-
Study Design: A Phase 2, double-blind, placebo-controlled, dose-range finding study.
-
Participants: Adults with essential tremor.
-
Intervention: Oral SAGE-324 at various doses or placebo.
-
Primary Outcome Measures: Change from baseline to Day 91 in The Essential Tremor Rating Assessment Scale (TETRAS) Performance Subscale (PS) Item 4 (upper limb) total score.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels. These channels are involved in regulating neuronal excitability. By enhancing the activity of SK channels, this compound was hypothesized to reduce the excessive neuronal firing that contributes to the oscillatory movements characteristic of essential tremor.
Caption: Mechanism of action of this compound in reducing neuronal hyperexcitability.
General Clinical Trial Workflow for Essential Tremor
The following diagram illustrates a typical workflow for a clinical trial investigating a new treatment for essential tremor.
Caption: A generalized workflow for a randomized, placebo-controlled essential tremor clinical trial.
References
- 1. Safety and Efficacy of IV Onasemnogene Abeparvovec for Pediatric Patients With Spinal Muscular Atrophy: The Phase 3b SMART Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stage.webhealthnetwork.com [stage.webhealthnetwork.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Integrating immune adverse outcome pathways into vaccine safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Rimtuzalcap's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rimtuzalcap's mechanism of action with alternative therapeutic strategies for essential tremor. Experimental data is presented to support the independent verification of its pharmacological profile, alongside detailed methodologies for key experiments.
Executive Summary
This compound (formerly CAD-1883) is a novel, selective positive allosteric modulator (PAM) of small-conductance calcium-activated potassium (SK) channels, with a primary focus on the KCa2.2 subtype.[1][2] Its proposed therapeutic benefit for essential tremor stems from its ability to enhance SK channel activity in Purkinje cells within the cerebellum. This leads to hyperpolarization and a subsequent reduction in the neuronal firing rate, which is thought to dampen the pathological oscillations in the cerebello-thalamo-cortical circuit that underlie tremor.[2] While showing promise in preclinical models, the clinical development of this compound was discontinued following a Phase 2 trial due to a suboptimal safety profile. This guide compares this compound to both established first-line treatments and emerging therapies for essential tremor, providing available quantitative data to contextualize its mechanism and performance.
Data Presentation: Comparative Pharmacology
The following tables summarize the available quantitative data for this compound and its comparators. A direct comparison of potency across different drug classes and mechanisms should be interpreted with caution.
Table 1: In Vitro Potency of this compound and Alternatives on Primary Molecular Targets
| Compound | Drug Class | Primary Molecular Target(s) | Potency |
| This compound | SK Channel PAM | KCa2.2 (SK2) Channels | SC100 = 400 nM |
| Propranolol | Beta-Blocker | Beta-adrenergic receptors | Ki = 8.9 nM[3] |
| Primidone | Anticonvulsant | Voltage-gated sodium channels, GABAA receptors (via phenobarbital metabolite) | Data not readily available |
| Topiramate | Anticonvulsant | GluR5 Kainate Receptors, GABAA receptors, Voltage-gated sodium channels | IC50 ≈ 0.5 µM (GluR5)[4] |
| Suvecaltamide (CX-8998) | T-type Calcium Channel Blocker | T-type calcium channels (CaV3) | Low nM potency |
| PRAX-944 | T-type Calcium Channel Blocker | T-type calcium channels (CaV3) | High-affinity |
Table 2: In Vivo Efficacy in the Harmaline-Induced Tremor Model (Rodents)
| Compound | Dose | Route of Administration | Species | Tremor Reduction |
| This compound | 10 mg/kg | Oral | Mouse | Significant reduction |
| Propranolol | Not specified | Not specified | Rat/Mouse | Complete block of tremor |
| Suvecaltamide (CX-8998) | ≥1 mg/kg | Oral | Rat | Robust inhibition |
| PRAX-944 | 1 mg/kg | Oral | Rat | 50% reduction |
| PRAX-944 | 3 mg/kg | Oral | Rat | 72% reduction |
Table 3: Cellular Effects of this compound
| Cell Type | Experimental System | Effect | Magnitude of Effect |
| Purkinje Cells | Cerebellar Slices | Reduction of firing rate | ~40% |
Signaling Pathways and Logical Relationships
Caption: Proposed mechanism of action for this compound in essential tremor.
Experimental Protocols
Harmaline-Induced Tremor Model
This in vivo model is a standard preclinical assay for assessing the efficacy of anti-tremor compounds.
Objective: To induce tremor in rodents using harmaline and to quantify the effect of a test compound on tremor severity.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
Harmaline hydrochloride solution.
-
Test compound (e.g., this compound) and vehicle control.
-
Tremor assessment apparatus (e.g., force plate actimeter, piezoelectric sensor, or accelerometer).
-
Subcutaneous or intraperitoneal injection supplies.
Procedure:
-
Acclimatization: Acclimate animals to the testing room and tremor assessment apparatus to minimize stress-induced movements.
-
Baseline Recording: Record baseline motor activity for a defined period (e.g., 20-30 minutes) before any injections.
-
Compound Administration: Administer the test compound or vehicle control via the appropriate route (e.g., oral gavage for this compound). The timing of administration should be based on the pharmacokinetic profile of the compound to ensure peak plasma concentrations coincide with peak tremor.
-
Harmaline Administration: At a predetermined time after compound administration, inject harmaline hydrochloride. A typical dose is 20 mg/kg subcutaneously for mice and 10 mg/kg subcutaneously for rats.
-
Tremor Assessment: Immediately following harmaline injection, place the animal in the tremor assessment apparatus and record motor activity for a specified duration (e.g., 60-120 minutes). Tremor typically appears within 5 minutes and peaks around 30 minutes.
-
Data Analysis: Analyze the recorded data to quantify tremor. This is often done by measuring the power spectrum of the movement and focusing on the characteristic harmaline-induced tremor frequency (10-16 Hz in mice, 8-12 Hz in rats). Compare the tremor power in the test compound group to the vehicle control group to determine the percentage of tremor reduction.
Caption: Workflow for the harmaline-induced tremor model.
In Vitro Electrophysiology: Patch-Clamp Recording of Purkinje Cell Firing
This in vitro technique is used to directly measure the effect of a compound on the firing properties of individual neurons.
Objective: To determine the effect of this compound on the spontaneous firing rate of cerebellar Purkinje cells.
Materials:
-
Cerebellar brain slices from rodents.
-
Artificial cerebrospinal fluid (aCSF).
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular solution for filling pipettes.
-
This compound stock solution and vehicle control.
Procedure:
-
Slice Preparation: Prepare acute cerebellar slices from a rodent brain and maintain them in oxygenated aCSF.
-
Cell Identification: Transfer a slice to the recording chamber on the microscope stage and identify a Purkinje cell based on its characteristic morphology and location within the cerebellar cortex.
-
Patch-Clamp Recording: Using a glass micropipette filled with intracellular solution, form a high-resistance seal with the membrane of the Purkinje cell (cell-attached or whole-cell configuration).
-
Baseline Firing Rate: Record the spontaneous firing of the Purkinje cell for a stable baseline period.
-
Compound Application: Perfuse the slice with aCSF containing a known concentration of this compound or vehicle.
-
Post-Application Recording: Record the firing activity of the same Purkinje cell during and after the application of the compound.
-
Data Analysis: Analyze the recorded action potentials to determine the firing frequency (in Hz) before, during, and after compound application. Calculate the percentage change in firing rate to quantify the effect of this compound.
Caption: Workflow for patch-clamp recording of Purkinje cell firing.
Conclusion
This compound represents a targeted approach to treating essential tremor by modulating a specific ion channel implicated in the disease pathophysiology. The available preclinical data supports its proposed mechanism of action, demonstrating a reduction in Purkinje cell firing and efficacy in a relevant animal model. However, its clinical development was halted. Comparison with existing and emerging therapies highlights the diverse range of mechanisms being explored for essential tremor, from broad-acting beta-blockers and anticonvulsants to other targeted approaches like T-type calcium channel blockers. The quantitative data and experimental protocols provided in this guide offer a framework for the independent verification and further investigation of SK channel modulation as a therapeutic strategy for movement disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Propranolol binds to \beta -adrenergic receptors with a \text{K}_{I} .. [askfilo.com]
- 4. Selective Antagonism of GluR5 Kainate-Receptor-Mediated Synaptic Currents by Topiramate in Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Targeting KCa2.2 Channels in Essential Tremor: A Comparative Analysis Featuring Rimtuzalcap
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic strategy of targeting the small-conductance calcium-activated potassium (KCa) 2.2 channel for the treatment of essential tremor (ET), with a specific focus on the clinical candidate Rimtuzalcap (CAD-1883). While direct analogs of this compound with publicly available comparative data are scarce due to the compound's discontinuation, this document serves to evaluate the potential of its mechanism of action against other therapeutic modalities for ET. We will delve into the preclinical and clinical data of this compound, outline relevant experimental protocols, and present a broader view of the ET treatment landscape.
Targeting KCa2.2 Channels for Essential Tremor
Essential tremor is a common movement disorder characterized by involuntary, rhythmic shaking. The underlying pathophysiology is not fully understood but is thought to involve oscillatory activity within the cerebello-thalamo-cortical circuit. A key player in regulating neuronal excitability within this circuit is the KCa2.2 (also known as SK2) channel, a type of small-conductance calcium-activated potassium channel.
This compound is a positive allosteric modulator of KCa2.2 channels.[1] Its proposed mechanism of action involves enhancing the activity of these channels in Purkinje cells of the cerebellar cortex.[2] This increased potassium efflux leads to hyperpolarization and a reduced firing rate of these neurons, thereby dampening the oscillatory signals that are thought to contribute to tremor.[2]
This compound: A Case Study
This compound (CAD-1883) was a clinical-stage compound developed for the treatment of essential tremor and spinocerebellar ataxia.[3] Preclinical studies demonstrated its potential, showing that it could reduce the firing rate of Purkinje cells by approximately 40% and was effective in a harmaline-induced mouse model of essential tremor.[1] However, its development was halted after a Phase 2a clinical trial (NCT03688685) revealed an suboptimal safety profile, with some participants experiencing severe adverse events.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Due to the lack of direct analogs, a comparison is made with standard-of-care treatments for essential tremor.
| Compound/Treatment | Mechanism of Action | Key Efficacy Data | Key Safety/Tolerability Data | Development Stage |
| This compound (CAD-1883) | Positive allosteric modulator of KCa2.2 channels | Preclinical: ~40% reduction in Purkinje cell firing rate; Efficacy in harmaline-induced tremor model in mice. | Phase 2a: Discontinued due to suboptimal safety profile, including severe adverse events. | Discontinued |
| Propranolol | Beta-adrenergic antagonist | ~50% reduction in tremor magnitude in responders. | Hypotension, bradycardia, erectile dysfunction. | Approved |
| Primidone | Anticonvulsant (metabolized to phenobarbital and PEMA) | Efficacy similar to propranolol. | Sedation, nausea, ataxia, confusion. | Approved |
| Deep Brain Stimulation (DBS) | Electrical stimulation of the ventral intermediate nucleus (VIM) of the thalamus | Significant reduction in tremor severity. | Potential for balance disturbances, stiffness; surgical risks. | Approved Procedure |
| MRI-guided Focused Ultrasound | Lesioning of the VIM of the thalamus | Significant reduction in tremor severity. | Potential for balance disturbances, stiffness. | Approved Procedure |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel compounds targeting ion channels. Below are representative protocols for key experiments in the preclinical assessment of a KCa2.2 modulator like this compound.
In Vitro Electrophysiology: Patch-Clamp Assay
Objective: To determine the potency and efficacy of a compound as a modulator of KCa2.2 channels.
Methodology:
-
Cell Line: Use a stable cell line (e.g., HEK293) expressing human KCa2.2 channels.
-
Recording Configuration: Whole-cell patch-clamp configuration.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH. Include a known concentration of free Ca2+ to activate the channels.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Procedure:
-
Establish a whole-cell recording from a single cell.
-
Hold the membrane potential at -80 mV.
-
Apply voltage ramps or steps to elicit KCa2.2 currents.
-
Perfuse the cell with increasing concentrations of the test compound.
-
Measure the potentiation of the KCa2.2 current at each concentration.
-
-
Data Analysis: Construct a concentration-response curve to determine the EC50 (half-maximal effective concentration) and maximal efficacy of the compound.
Ex Vivo Electrophysiology: Cerebellar Slice Recordings
Objective: To assess the effect of a compound on the firing properties of Purkinje cells.
Methodology:
-
Tissue Preparation: Prepare acute sagittal slices (250-300 µm thick) of the cerebellum from adult mice or rats.
-
Recording: Perform whole-cell or cell-attached recordings from Purkinje cells in the cerebellar cortex.
-
Procedure:
-
Record spontaneous action potential firing of Purkinje cells in the absence of the compound (baseline).
-
Bath-apply the test compound at a relevant concentration.
-
Continue recording to observe changes in firing frequency, regularity (coefficient of variation of the interspike interval), and afterhyperpolarization.
-
-
Data Analysis: Compare the firing parameters before and after compound application to quantify its effect on Purkinje cell excitability.
In Vivo Behavioral Model: Harmaline-Induced Tremor
Objective: To evaluate the efficacy of a compound in a rodent model of essential tremor.
Methodology:
-
Animals: Use adult mice or rats.
-
Procedure:
-
Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a suitable pre-treatment time, administer harmaline (a tremorgenic agent) to induce tremors.
-
Record and score the severity of tremors over a defined period using a standardized rating scale or accelerometers.
-
-
Data Analysis: Compare the tremor scores between vehicle-treated and compound-treated groups to determine the anti-tremor efficacy of the compound.
Signaling Pathway and Experimental Workflow
Signaling Pathway of a KCa2.2 Positive Allosteric Modulator
Caption: KCa2.2 channel modulation pathway in essential tremor.
Experimental Workflow for Evaluating a KCa2.2 Modulator
Caption: Preclinical to clinical workflow for a KCa2.2 modulator.
Conclusion
The exploration of KCa2.2 channel modulators like this compound for essential tremor represents a targeted therapeutic approach based on the underlying pathophysiology of the disorder. While the discontinuation of this compound highlights the challenges in developing safe and effective treatments, the KCa2.2 channel remains a viable and interesting target. Future development of analogs or novel compounds targeting this channel will require careful optimization to maximize therapeutic benefit while minimizing adverse effects. This guide provides a framework for the evaluation of such compounds, emphasizing the importance of rigorous preclinical and clinical assessment in comparison to existing therapeutic options. The ultimate goal is to provide patients with more effective and better-tolerated treatments for essential tremor.
References
Navigating the Shifting Landscape of Essential Tremor Therapeutics: A Critical Review of the Clinical Development Pipeline
The pursuit of novel, effective treatments for essential tremor (ET), a common movement disorder with significant impact on quality of life, has been marked by both promising advances and notable setbacks. Recent years have seen a surge in clinical trials for a new generation of pharmacological agents, yet the path to regulatory approval has proven challenging for many. This comprehensive guide provides a critical review of the current clinical development pipeline for ET drugs, offering a comparative analysis of their performance based on available experimental data, a detailed look at their methodologies, and a glimpse into the future of ET therapeutic development.
The current therapeutic landscape for ET is dominated by decades-old medications such as propranolol and primidone, which offer limited efficacy and are often associated with undesirable side effects, leading to high rates of discontinuation. The urgent need for more effective and better-tolerated treatments has spurred the investigation of novel pharmacological targets. This review focuses on the most prominent drug candidates that have recently completed mid- to late-stage clinical trials, examining their mechanisms of action, clinical trial designs, and key outcomes.
The Rise and Fall of Novel Drug Candidates: A Comparative Analysis
A significant portion of the recent ET drug pipeline has focused on modulating neuronal excitability through two primary signaling pathways: T-type calcium channels and GABA-A receptors. However, the clinical outcomes for drugs targeting these pathways have been a mixed bag of successes and failures.
T-Type Calcium Channel Modulators: A Tale of Two Trials
T-type calcium channels are believed to play a crucial role in the rhythmic firing of neurons within the brain circuits responsible for tremor. Several companies have invested in developing modulators of these channels.
Ulixacaltamide (PRAX-944) by Praxis Precision Medicines has emerged as a frontrunner, with positive topline results from its Phase 3 Essential3 program.[1][2][3] In a parallel-group study (Study 1), patients receiving ulixacaltamide demonstrated a statistically significant and clinically meaningful improvement in their ability to perform daily activities.[1] A second study (Study 2), a randomized withdrawal trial, confirmed the sustained efficacy of the drug.
In contrast, Suvecaltamide (JZP385) from Jazz Pharmaceuticals and NBI-827104 from Neurocrine Biosciences both failed to meet their primary endpoints in their respective Phase 2b and Phase 2 trials. While suvecaltamide showed some numerical improvement over placebo, the difference was not statistically significant. Similarly, NBI-827104 did not demonstrate a significant reduction in tremor compared to placebo. Another T-type calcium channel modulator, CX-8998 (formerly from Cavion) , also did not meet its primary endpoint in the Phase 2 T-CALM study, although it did show improvements in some secondary measures.
GABA-A Receptor Modulators: A Challenging Path Forward
GABA-A receptors are the primary inhibitory neurotransmitter receptors in the brain, and their modulation is another key strategy for reducing neuronal hyperexcitability in ET.
SAGE-324, developed by Sage Therapeutics and Biogen , initially showed promise in its Phase 2 KINETIC study, meeting its primary endpoint with a statistically significant reduction in upper limb tremor. However, the subsequent Phase 2 KINETIC 2 study, designed to evaluate a dose-response relationship, failed to demonstrate a statistically significant benefit over placebo at any of the doses tested. This has led the companies to discontinue the development of SAGE-324 for ET.
Other Mechanisms of Action
Rimtuzalcap (CAD-1883) from the former Cadent Therapeutics targeted small-conductance calcium-activated potassium (SK) channels. While a Phase 2 trial was completed, the drug's development was reportedly discontinued due to safety concerns.
Quantitative Data Summary
The following tables summarize the key quantitative data from the clinical trials of these drug candidates.
| Drug Candidate | Company | Phase | Primary Endpoint | Result | p-value |
| Ulixacaltamide (PRAX-944) | Praxis Precision Medicines | Phase 3 (Study 1) | Change from baseline in mADL11 score at Week 8 | 4.3-point improvement vs. placebo | <0.0001 |
| Ulixacaltamide (PRAX-944) | Praxis Precision Medicines | Phase 3 (Study 2) | Proportion of patients maintaining response in randomized withdrawal | 55% maintained response vs. 33% on placebo | 0.0369 |
| Suvecaltamide (JZP385) | Jazz Pharmaceuticals | Phase 2b | Change from baseline in modified TETRAS composite outcome score at Week 12 | Did not meet endpoint (numeric improvement observed) | Not statistically significant |
| SAGE-324 | Sage Therapeutics & Biogen | Phase 2 (KINETIC 2) | Dose-response relationship in change from baseline in TETRAS-PS Item 4 score at Day 91 | Did not meet endpoint | Not statistically significant |
| NBI-827104 | Neurocrine Biosciences | Phase 2 | Did not meet specified endpoints | Not statistically significant | |
| CX-8998 | Formerly Cavion | Phase 2 (T-CALM) | Change from baseline in video-rated TETRAS-PS at Day 28 | Did not meet endpoint | 0.696 |
| Drug Candidate | Most Common Adverse Events (≥10% in treatment arm) |
| Ulixacaltamide (PRAX-944) | Constipation, dizziness, euphoric mood, brain fog, headache, paresthesia, insomnia |
| Suvecaltamide (JZP385) | Dizziness, headache, paresthesia, diarrhea, insomnia |
| SAGE-324 (KINETIC Study) | Somnolence (67.6%), dizziness (38.2%), fatigue (14.7%), balance disorder (14.7%), diplopia (11.8%), dysarthria (11.8%), gait disturbance (11.8%) |
| CX-8998 | Dizziness (21%), headache (8%), euphoric mood (6%), insomnia (6%) |
Experimental Protocols: A Closer Look at Clinical Trial Methodologies
The clinical trials for these ET drug candidates have largely relied on standardized assessment tools to measure tremor severity and its impact on daily life.
Key Efficacy Endpoints
-
The Essential Tremor Rating Assessment Scale (TETRAS) : This is a widely used, physician-administered scale that consists of two main subscales:
-
Performance Subscale (PS) : This subscale assesses the severity of tremor in different body parts (head, face, voice, limbs, trunk) through a series of standardized tasks. Item 4 of the TETRAS-PS, which specifically evaluates upper limb tremor, has frequently been used as a primary endpoint.
-
Activities of Daily Living (ADL) Subscale : This subscale measures the patient's perception of how tremor affects their ability to perform daily tasks such as eating, drinking, dressing, and writing. A modified version of this scale, the mADL11, was used as the primary endpoint in the successful ulixacaltamide Phase 3 trials.
-
-
Accelerometry : Some studies have incorporated objective, quantitative measures of tremor using accelerometers. These devices are typically worn on the wrist and can measure the frequency and amplitude of tremor, providing a more objective assessment than clinician-rated scales. The primary endpoint for the NBI-827104 trial was the change in tremor amplitude at peak frequency as measured by accelerometry.
Clinical Trial Designs
The trials reviewed here have employed various designs to assess the efficacy and safety of the investigational drugs:
-
Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Design : This is a standard design where participants are randomly assigned to receive either the active drug or a placebo for a specified period. The ulixacaltamide Phase 3 Study 1 and the suvecaltamide Phase 2b trial utilized this design.
-
Randomized Withdrawal Design : In this design, all participants initially receive the active drug. Those who show a response are then randomized to either continue receiving the drug or switch to a placebo. This design is used to assess the maintenance of effect. The ulixacaltamide Phase 3 Study 2 employed this design.
-
Crossover Design : In a crossover study, each participant receives both the active drug and the placebo at different times, separated by a washout period. This design allows for within-subject comparisons. The NBI-827104 Phase 2 trial used a crossover design.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a generalized experimental workflow for the clinical trials of these essential tremor drugs.
Conclusion: A Critical Juncture in Essential Tremor Drug Development
The clinical development pipeline for essential tremor drugs is at a critical juncture. While the failures of several promising candidates are disappointing, they provide valuable lessons for future research. The success of ulixacaltamide in Phase 3 offers a beacon of hope and suggests that targeting T-type calcium channels remains a viable strategy.
Key takeaways from this review include:
-
Endpoint Selection is Crucial : The use of the mADL11 as a primary endpoint in the successful ulixacaltamide trials highlights the importance of focusing on patient-centric outcomes that reflect the real-world impact of tremor on daily life.
-
Objective Measures are Gaining Traction : The increasing use of accelerometry provides a more objective and sensitive measure of tremor, which can complement traditional clinician-rated scales.
-
Understanding the Heterogeneity of Essential Tremor : The mixed results within the same drug class suggest that ET may not be a single monolithic entity. Future research may need to focus on identifying patient subgroups that are more likely to respond to specific mechanisms of action.
The journey to develop new and improved treatments for essential tremor is far from over. The insights gained from both the successes and failures of the current pipeline will undoubtedly pave the way for more innovative and effective therapies in the years to come. Researchers, scientists, and drug development professionals must continue to collaborate and innovate to address the significant unmet needs of individuals living with this challenging condition.
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Praxis Precision Medicines Announces Positive Topline Results from Two Pivotal Phase 3 Studies of Ulixacaltamide HCl in the Essential3 Program for Essential Tremor - Praxis Precision Medicines, Inc. [ir.praxismedicines.com]
Safety Operating Guide
Navigating the Disposal of Rimtuzalcap: A Procedural Guide
For researchers, scientists, and professionals in drug development engaged with Rimtuzalcap, a first-in-class selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection.[1] This guide provides a clear, step-by-step process for the safe disposal of this compound, drawing from available safety data.
Core Disposal Procedures
The primary recommendation for the disposal of this compound is to adhere to local, state, and federal regulations. Chemical waste disposal regulations can vary significantly by region, and it is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
Step-by-Step Disposal Guidance:
-
Consult Safety Data Sheet (SDS): The SDS for this compound serves as the foundational document for safety and handling, including disposal.[2] Section 13 of the SDS specifically addresses disposal considerations.[2]
-
Characterize the Waste: Identify all components of the waste stream containing this compound. This includes the pure compound, solutions, contaminated personal protective equipment (PPE), and any labware that has come into contact with the chemical.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Proper segregation prevents potentially hazardous chemical reactions and facilitates correct disposal.
-
Containerize and Label: Use chemically resistant, sealed containers for all this compound waste. Clearly label the container with the name "this compound Waste" and any other identifiers required by your institution, such as the chemical formula and hazard symbols.
-
Arrange for Licensed Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste. Professional disposal services are equipped to handle and treat chemical waste in accordance with regulatory standards.
Experimental Protocols for Disposal
Currently, specific experimental protocols for the neutralization or degradation of this compound prior to disposal are not publicly available. The recommended procedure is to manage it as chemical waste through a licensed disposal service.
Quantitative Data Summary
No quantitative data regarding the disposal of this compound, such as concentration limits for different disposal methods or specific degradation rates, is available in the public domain at this time. Disposal procedures are based on the precautionary principle for chemical waste management.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe and compliant disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Rimtuzalcap
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Rimtuzalcap, an investigational novel modulator of small-conductance calcium-activated potassium channels.[1] Given that this compound is an investigational new drug (IND), comprehensive toxicity data may not be available.[2] Therefore, it is imperative to handle this compound as a potentially hazardous substance, adhering to stringent safety protocols to minimize exposure risks.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the primary defense against exposure to investigational compounds like this compound. The following table summarizes the recommended PPE for various handling procedures.
| Procedure | Required Personal Protective Equipment |
| Receiving and Unpacking | - Two pairs of disposable, powder-free gloves (outer pair should be chemotherapy-rated) - Disposable gown - Safety glasses with side shields or goggles |
| Weighing and Aliquoting (Solid Form) | - Two pairs of disposable, powder-free gloves (outer pair should be chemotherapy-rated) - Disposable, low-permeability gown with tight-fitting cuffs - N95 or higher rated respirator - Safety glasses with side shields or goggles - Use of a ventilated enclosure (e.g., chemical fume hood or biological safety cabinet) is mandatory |
| Solution Preparation and Handling | - Two pairs of disposable, powder-free gloves (outer pair should be chemotherapy-rated) - Disposable, low-permeability gown with tight-fitting cuffs - Safety glasses with side shields or goggles - Work should be performed in a chemical fume hood |
| Administration to Animals | - Disposable gloves - Disposable gown - Safety glasses with side shields or goggles |
| Spill Cleanup | - Two pairs of disposable, powder-free gloves (outer pair should be chemotherapy-rated) - Disposable, low-permeability gown - N95 or higher rated respirator - Safety glasses with side shields or goggles - Shoe covers |
| Waste Disposal | - Disposable gloves - Disposable gown - Safety glasses with side shields or goggles |
Operational Plans
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (see table above) before opening the package.
-
Verify that the container is properly labeled and sealed.
-
Store this compound in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage location should be clearly marked with a "Potentially Hazardous Substance" warning sign.
-
All weighing of solid this compound must be conducted in a certified chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particles.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
For in vivo studies, specific solvent formulations have been described, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
In case of a spill, evacuate the immediate area.
-
Assemble a spill kit containing absorbent pads, appropriate deactivating agents (if known), and waste disposal bags.
-
Don the appropriate PPE for spill cleanup.
-
Contain the spill using absorbent materials.
-
Clean the area with a suitable detergent and water.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container. - Dispose of through the institution's hazardous waste program. |
| Contaminated Labware (e.g., vials, pipette tips) | - Place in a designated, puncture-resistant hazardous waste container. - Dispose of through the institution's hazardous waste program. |
| Contaminated PPE (gloves, gowns, etc.) | - Place in a designated hazardous waste bag. - Dispose of through the institution's hazardous waste program. |
| Unused Solutions | - Collect in a sealed, labeled waste container. - Do not pour down the drain. - Dispose of through the institution's hazardous waste program. |
| Animal Bedding and Carcasses | - Handle in accordance with institutional guidelines for the disposal of waste from animals treated with investigational drugs. |
Experimental Protocols
As this compound is an investigational drug, detailed experimental protocols are often proprietary. However, based on its mechanism of action as a positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, common experimental workflows would involve assessing its effects on neuronal firing rates and motor function in relevant models of essential tremor.[1]
Caption: Logical workflow for the safe handling of this compound from receipt to disposal.
Signaling Pathway
This compound acts as a positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels.[1] By enhancing the activity of these channels, it increases potassium efflux from neurons, leading to hyperpolarization and a reduced firing rate. This is the proposed mechanism for its therapeutic effect in conditions like essential tremor, which are characterized by neuronal hyperexcitability.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
